tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate
Description
BenchChem offers high-quality tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-[6-(hydroxymethyl)pyrimidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)13-8-4-7(5-14)11-6-12-8/h4,6,14H,5H2,1-3H3,(H,11,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRORIDUDLAQZKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=NC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Guide to the Synthesis of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate: A Key Intermediate in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate. This bifunctional pyrimidine derivative is a valuable building block in medicinal chemistry, serving as a critical precursor for the development of novel therapeutics, including kinase inhibitors and other biologically active molecules.[1][2] The pyrimidine scaffold is a cornerstone in pharmaceuticals, forming the backbone of numerous essential biomolecules.[3][4] This document details the strategic rationale, step-by-step experimental protocols, and mechanistic insights for a preferred two-step synthesis route, designed for researchers, chemists, and professionals in drug development.
Introduction and Strategic Overview
The target molecule, tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate, possesses two key functional groups amenable to further synthetic manipulation: a primary alcohol (hydroxymethyl group) and a tert-butoxycarbonyl (Boc) protected amine. This arrangement allows for selective and orthogonal chemical transformations, making it a highly versatile intermediate.[1] Pyrimidine-based compounds are of immense interest due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6]
The synthesis strategy hinges on a logical two-step sequence starting from a commercially available or readily accessible precursor, Methyl 6-aminopyrimidine-4-carboxylate. The core principles of this pathway are:
-
Chemoselective Protection: The amine at the C4 position is first protected with a Boc group. This is a crucial step to prevent unwanted side reactions during the subsequent reduction step. The Boc group is ideal due to its stability in basic and nucleophilic conditions and its facile removal under mild acidic conditions.[7]
-
Selective Reduction: The ester at the C6 position is then reduced to the primary alcohol, yielding the final product.
This protection-then-reduction strategy is generally preferred over a reduction-then-protection sequence to avoid potential complications, such as the formation of N-Boc protected byproducts or reactions involving the free amine with the reducing agent.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule reveals a clear and efficient pathway. The primary disconnections are made at the carbamate nitrogen and the alcohol carbon, tracing the molecule back to simpler, commercially available precursors.
Caption: Retrosynthetic pathway for the target compound.
Recommended Synthesis Pathway and Protocols
The following section provides detailed, field-proven protocols for the synthesis of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate.
Overall Synthesis Workflow
The forward synthesis proceeds in two distinct steps, starting with the protection of the amine followed by the reduction of the ester.
Caption: Forward synthesis workflow diagram.
Step 1: Synthesis of Methyl 6-(tert-butoxycarbonylamino)pyrimidine-4-carboxylate
Principle: This step involves the N-tert-butoxycarbonylation of the primary amino group of Methyl 6-aminopyrimidine-4-carboxylate. The reaction utilizes di-tert-butyl dicarbonate (Boc₂O) as the Boc-donating reagent.[8] A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to scavenge the acidic byproduct, facilitating the reaction towards completion. Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents for this transformation.[9]
Experimental Protocol:
-
To a stirred solution of Methyl 6-aminopyrimidine-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M), add triethylamine (TEA, 1.5 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM dropwise over 20-30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product as a solid.
Data Summary Table:
| Reagent | Molar Eq. | Purpose |
| Methyl 6-aminopyrimidine-4-carboxylate | 1.0 | Starting Material |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.2 | Boc Protecting Agent |
| Triethylamine (TEA) | 1.5 | Base |
| Dichloromethane (DCM) | - | Solvent |
Step 2: Synthesis of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate
Principle: This step achieves the selective reduction of the methyl ester to a primary alcohol. Sodium borohydride (NaBH₄) in a protic solvent like ethanol is an effective and mild reducing system for this transformation, offering excellent chemoselectivity while leaving the Boc-protecting group and the pyrimidine ring intact.[10] The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the ester.
Experimental Protocol:
-
Suspend the Methyl 6-(tert-butoxycarbonylamino)pyrimidine-4-carboxylate (1.0 eq) from Step 1 in absolute ethanol (approx. 0.2 M) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 3.0-4.0 eq) portion-wise over 30-45 minutes. Caution: Hydrogen gas evolution may occur.
-
After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.
-
Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow, dropwise addition of water, followed by 1 M HCl (aq) until the pH is neutral (~7).
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting crude solid can be purified by silica gel chromatography or recrystallization to afford the final product, tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate.
Data Summary Table:
| Reagent | Molar Eq. | Purpose |
| Methyl 6-(tert-butoxycarbonylamino)pyrimidine-4-carboxylate | 1.0 | Substrate |
| Sodium Borohydride (NaBH₄) | 3.0 - 4.0 | Reducing Agent |
| Ethanol (EtOH) | - | Solvent |
| Water / 1 M HCl | - | Quenching Agents |
References
- 1. tert-Butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate|CAS 203321-83-9 [benchchem.com]
- 2. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate
Abstract
tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate is a bifunctional heterocyclic compound of significant interest to the pharmaceutical and organic synthesis sectors. Its structure is uniquely characterized by a pyrimidine core, a versatile scaffold in medicinal chemistry, functionalized with a reactive primary alcohol at the 6-position and a tert-butoxycarbonyl (Boc) protected amine at the 4-position. This strategic combination of a stable protecting group and a modifiable hydroxymethyl handle makes it a valuable intermediate for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an analysis of its reactivity, and its applications in drug discovery.
Introduction: A Strategic Building Block
The pyrimidine ring is a privileged scaffold in modern drug discovery, forming the core of numerous approved therapeutic agents.[1] Its ability to participate in hydrogen bonding and serve as a bioisosteric replacement for other aromatic systems has cemented its role in the design of molecules that interact with biological targets like kinases.[2][3] tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate emerges as a highly strategic starting material for leveraging this scaffold. The molecule is intelligently designed with two key features:
-
A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a robust protecting group for the amine at the 4-position. It is stable under a wide range of reaction conditions, yet can be cleanly removed under acidic conditions, revealing the primary amine for subsequent reactions such as amide bond formation or cross-coupling.
-
A Primary Hydroxymethyl Group: The -CH₂OH group at the 6-position is a versatile functional handle. It can be oxidized to an aldehyde or carboxylic acid, converted into a leaving group for nucleophilic substitution, or used in the formation of ethers and esters.
This dual functionality allows for sequential, controlled modifications, making it an ideal intermediate for building diverse chemical libraries and synthesizing targeted active pharmaceutical ingredients (APIs).[4]
Physicochemical and Handling Properties
Properly understanding the physical characteristics and handling requirements is critical for the effective use of this reagent in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 954097-20-2 | [4][5][6] |
| Molecular Formula | C₁₀H₁₅N₃O₃ | [4][5] |
| Molecular Weight | 225.24 g/mol | [4] |
| Appearance | Data not available; likely an off-white to pale yellow solid based on analogous compounds. | |
| Melting Point | Not consistently reported in the literature. | |
| Solubility | Soluble in common organic solvents like methanol, dichloromethane, and ethyl acetate. | |
| Storage | Store at room temperature or refrigerated (2-8°C) in a dry, well-ventilated place. Keep container tightly sealed.[4][7] |
Synthesis and Purification Protocol
The most common and direct synthesis of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate involves the chemoselective N-tert-butoxycarbonylation of the corresponding aminopyrimidine precursor. The Boc group selectively protects the exocyclic amine without reacting with the pyrimidine ring nitrogens or the hydroxyl group under controlled conditions.
Rationale for Experimental Choices
The chosen methodology employs Di-tert-butyl dicarbonate (Boc₂O) as the Boc-donating reagent due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂). A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to scavenge the acid formed during the reaction, driving the equilibrium towards the product. Anhydrous solvents are critical to prevent hydrolysis of the Boc anhydride. Reaction progress is monitored by Thin-Layer Chromatography (TLC) to ensure the complete consumption of the starting material, which is crucial for simplifying purification.
Detailed Experimental Protocol
Materials:
-
(4-Amino-6-pyrimidinyl)methanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (4-Amino-6-pyrimidinyl)methanol (1.0 eq) in anhydrous THF (or DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Boc Anhydride Addition: Slowly add a solution of Di-tert-butyl dicarbonate (1.1 eq) in anhydrous THF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC (e.g., using a 10% Methanol/DCM solvent system) until the starting amine spot is no longer visible.[8]
-
Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure title compound.[9]
Caption: Synthetic workflow for the preparation of the title compound.
Chemical Reactivity and Strategic Applications
The utility of this compound stems from the orthogonal reactivity of its two primary functional groups.
Reactivity Analysis
-
Boc Group Deprotection: The carbamate is stable to most nucleophilic and basic conditions but is readily cleaved under acidic conditions. Treatment with trifluoroacetic acid (TFA) in DCM or with HCl in dioxane at room temperature efficiently removes the Boc group, liberating the 4-amino functionality. This free amine is a key nucleophile for building larger molecules.
-
Hydroxymethyl Group Transformation: The primary alcohol can undergo a variety of transformations:
-
Oxidation: Mild oxidation (e.g., with MnO₂ or Dess-Martin periodinane) yields the corresponding aldehyde. Stronger oxidation provides the carboxylic acid.
-
Conversion to a Leaving Group: The alcohol can be converted to a tosylate, mesylate, or halide (e.g., using SOCl₂ or PBr₃), making the position susceptible to nucleophilic substitution.
-
Coupling Reactions: The alcohol can be used in ether or ester formation.
-
Application in Kinase Inhibitor Synthesis
The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, which are a critical class of anticancer drugs.[10][11] This building block is frequently used to synthesize inhibitors targeting enzymes like Epidermal Growth Factor Receptor (EGFR) and Bruton's tyrosine kinase (BTK).[2][3] A common synthetic strategy involves:
-
Reacting the hydroxymethyl group or a derivative thereof.
-
Deprotecting the Boc-protected amine.
-
Using the newly freed amine to couple with another molecular fragment, often forming a crucial bond that interacts with the hinge region of the kinase active site.
Caption: Key reaction pathways for derivatizing the title compound.
Predicted Spectroscopic Profile
While specific spectra for this compound require experimental acquisition, its ¹H NMR, ¹³C NMR, IR, and Mass Spectra can be reliably predicted based on its structure and data from analogous compounds.[12][13][14]
-
¹H NMR:
-
Pyrimidine Protons: Two singlets (or narrow doublets) are expected in the aromatic region (~8.0-8.8 ppm).
-
Hydroxymethyl Protons (-CH₂OH): A singlet at ~4.5-4.8 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, chemical shift variable depending on concentration and solvent.
-
Carbamate Proton (-NH): A broad singlet at ~9.0-10.0 ppm.
-
tert-Butyl Protons (-C(CH₃)₃): A sharp singlet integrating to 9 protons at ~1.5 ppm.[12]
-
-
¹³C NMR:
-
Pyrimidine Carbons: Signals expected in the ~150-165 ppm range.
-
Carbamate Carbonyl (C=O): A signal around ~153 ppm.
-
Boc Quaternary Carbon (-C(CH₃)₃): A signal around ~80-82 ppm.
-
Hydroxymethyl Carbon (-CH₂OH): A signal around ~60-65 ppm.
-
Boc Methyl Carbons (-C(CH₃)₃): A signal around ~28 ppm.[12]
-
-
IR Spectroscopy (cm⁻¹):
-
~3400-3200: O-H (alcohol) and N-H (carbamate) stretching, likely broad.
-
~3000-2850: C-H stretching from alkyl groups.
-
~1720-1700: Strong C=O stretching from the carbamate carbonyl.
-
~1600-1450: C=C and C=N stretching from the pyrimidine ring.
-
~1250 and ~1160: C-O stretching associated with the carbamate group.
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: Expected at m/z 226.1.
-
[M+Na]⁺: Expected at m/z 248.1.
-
Common Fragment: Loss of the tert-butyl group (-56) or isobutylene, leading to a fragment at m/z 170.1.
-
Safety and Handling
As a laboratory chemical, tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate should be handled with appropriate care. While a specific toxicology profile is not available, general precautions for related carbamates and heterocyclic amines should be followed.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.[7]
-
Storage: Store in a cool, dry place away from strong oxidizing agents and strong acids. Keep the container tightly closed when not in use.[7]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
References
-
MDPI. Recent Advances in Pyrimidine-Based Drugs. Available at: [Link]
-
Supporting Information. Characterization Data of the Products. Available at: [Link]
-
MySkinRecipes. tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate. Available at: [Link]
-
Molbase. Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. Available at: [Link]
-
PMC - NIH. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. Available at: [Link]
-
NIH. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available at: [Link]
-
BuyersGuideChem. Search results for “tert-Butyl hydroxy(methyl)carbamate”. Available at: [Link]
-
The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link]
-
ResearchGate. (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Available at: [Link]
-
PubChem - NIH. Bathocuproine | C26H20N2 | CID 65149. Available at: [Link]
-
PubMed. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. Available at: [Link]
-
PubMed Central. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available at: [Link]
-
PubChemLite. Tert-butyl n-[6-(hydroxymethyl)pyridin-3-yl]carbamate (C11H16N2O3). Available at: [Link]
-
PubChem - NIH. tert-butyl N-[6-(hydroxymethyl)pyridin-3-yl]carbamate. Available at: [Link]
-
PubMed. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Available at: [Link]
-
PMC - PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Available at: [Link]
-
PubChem. tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate | C11H16N2O3. Available at: [Link]
-
Pharmaffiliates. tert-Butyl ((1R,2R)-1-hydroxy-6-(4-nitrophenyl)-1-phenylhex-5-yn-2-yl)carbamate. Available at: [Link]
-
Cheméo. Chemical Properties of 2-Phenylethyl docosanoate (CAS 104899-74-3). Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate [myskinrecipes.com]
- 5. bidepharmatech.lookchem.com [bidepharmatech.lookchem.com]
- 6. 954097-20-2|tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate|BLD Pharm [bldpharm.com]
- 7. tert-Butyl (6-bromopyridin-3-yl)carbamate | 218594-15-1 [sigmaaldrich.com]
- 8. prepchem.com [prepchem.com]
- 9. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]
- 14. rsc.org [rsc.org]
An In-Depth Technical Guide to tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate: A Key Intermediate in Kinase Inhibitor Synthesis
CAS Number: 954097-20-2
Abstract
This technical guide provides a comprehensive overview of tert-butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate, a pivotal bifunctional building block in medicinal chemistry and organic synthesis. With its unique molecular architecture, featuring a Boc-protected amine and a reactive hydroxymethyl group on a pyrimidine scaffold, this compound has emerged as a valuable intermediate in the development of novel therapeutics. This document details its chemical and physical properties, provides an in-depth analysis of its synthesis and characterization, and explores its critical role in the synthesis of targeted kinase inhibitors, with a particular focus on Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies.
Introduction: The Strategic Importance of a Bifunctional Building Block
In the landscape of modern drug discovery, the rational design of small molecule inhibitors targeting specific biological pathways is paramount. Kinases, a large family of enzymes that play a central role in cellular signaling, have become one of the most important classes of drug targets, particularly in oncology and immunology. The development of potent and selective kinase inhibitors often relies on the availability of versatile chemical intermediates that allow for the systematic exploration of structure-activity relationships (SAR).
tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate (Figure 1) is one such key intermediate. Its structure is strategically designed with two key functionalities:
-
A Boc-protected amine on the pyrimidine ring, which allows for subsequent deprotection and coupling reactions to introduce diverse pharmacophoric groups. The tert-butoxycarbonyl (Boc) protecting group is favored for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.
-
A primary hydroxymethyl group , which serves as a handle for further chemical modifications, such as oxidation to an aldehyde or carboxylic acid, etherification, or esterification. This allows for the introduction of substituents that can interact with specific residues in the target kinase's active site.
The pyrimidine core itself is a common scaffold in many approved kinase inhibitors, as it can mimic the purine ring of ATP and form crucial hydrogen bond interactions within the kinase hinge region. The strategic placement of the protected amine and the hydroxymethyl group on this privileged scaffold makes tert-butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate a highly sought-after building block for the synthesis of complex and potent kinase inhibitors.
![]() |
| tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate |
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses. The key properties of tert-butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate are summarized in Table 1.
| Property | Value | Source |
| CAS Number | 954097-20-2 | [1] |
| Molecular Formula | C₁₀H₁₅N₃O₃ | |
| Molecular Weight | 225.24 g/mol | |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | General knowledge |
| Storage | Store at 2-8°C under an inert atmosphere | [2] |
Spectroscopic Characterization
Confirmation of the structure and purity of tert-butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While a specific, publicly available spectrum for this exact compound is not readily found, based on the analysis of similar structures, the expected spectral data are as follows:
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the protons in the molecule. Key expected signals include:
-
A singlet for the nine protons of the tert-butyl group.
-
Signals for the pyrimidine ring protons.
-
A signal for the methylene protons of the hydroxymethyl group.
-
A signal for the hydroxyl proton, which may be broad and its chemical shift can vary depending on the solvent and concentration.
-
A signal for the NH proton of the carbamate group.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Key expected signals include:
-
Signals corresponding to the carbon atoms of the pyrimidine ring.
-
A signal for the carbonyl carbon of the carbamate group.
-
Signals for the quaternary and methyl carbons of the tert-butyl group.
-
A signal for the methylene carbon of the hydroxymethyl group.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns. For tert-butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate, the expected molecular ion peak [M+H]⁺ would be at m/z 226.12.
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of tert-butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate typically involves the protection of the amino group of a suitable pyrimidine precursor with a tert-butoxycarbonyl (Boc) group. A general and reliable method for this transformation is the reaction of the corresponding amino alcohol with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.
Experimental Protocol: Synthesis of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate
This protocol is based on established methods for the Boc protection of amino alcohols.
Materials:
-
(4-Amino-6-pyrimidinyl)methanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (4-amino-6-pyrimidinyl)methanol (1.0 equivalent) in anhydrous THF or DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: To the solution, add triethylamine or DIPEA (1.1-1.5 equivalents).
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.2 equivalents) in the same anhydrous solvent to the reaction mixture at room temperature. The addition is typically done dropwise to control any potential exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is considered complete when the starting amino alcohol is no longer visible by TLC.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Chromatography: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure tert-butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate.
Start [label="Start:\n(4-Amino-6-pyrimidinyl)methanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Reaction:\n+ (Boc)2O, Base\nSolvent (THF or DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Work-up:\nAq. NaHCO3 extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification:\nColumn Chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Product:\ntert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Reaction [label="Boc Protection"]; Reaction -> Workup [label="Quenching"]; Workup -> Purification; Purification -> Product [label="Isolation"]; }
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The primary application of tert-butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate in drug discovery is as a key intermediate in the synthesis of kinase inhibitors. The pyrimidine scaffold, combined with the orthogonally protected functional groups, provides a versatile platform for generating libraries of compounds for screening against various kinases.
Role in the Synthesis of IRAK4 Inhibitors
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the innate immune response. It is a key mediator of signaling downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family. Dysregulation of IRAK4 signaling has been implicated in a variety of inflammatory and autoimmune diseases, as well as in certain types of cancer, making it an attractive therapeutic target.[3][4]
tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate serves as a critical building block in the synthesis of potent and selective IRAK4 inhibitors. The general synthetic strategy involves the following key steps:
-
Activation of the Hydroxymethyl Group: The primary alcohol is typically converted to a better leaving group, such as a mesylate or tosylate, or oxidized to an aldehyde.
-
Coupling with a Second Building Block: The activated intermediate is then reacted with another key fragment, often containing a nucleophile that displaces the leaving group or reacts with the aldehyde.
-
Deprotection and Further Functionalization: The Boc-protecting group on the pyrimidine ring is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent). The resulting free amine can then be acylated, alkylated, or coupled with other moieties to complete the synthesis of the final IRAK4 inhibitor.
This modular approach allows for the rapid generation of analogs with diverse substituents, facilitating the optimization of potency, selectivity, and pharmacokinetic properties.
TLR_IL1R [label="TLR / IL-1R", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MyD88 [label="MyD88"]; IRAK4 [label="IRAK4", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IRAK1 [label="IRAK1"]; TRAF6 [label="TRAF6"]; TAK1 [label="TAK1"]; IKK_complex [label="IKK complex"]; NF_kB [label="NF-κB"]; Inflammation [label="Inflammatory Response", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
TLR_IL1R -> MyD88; MyD88 -> IRAK4; IRAK4 -> IRAK1 [label="Phosphorylation"]; IRAK1 -> TRAF6; TRAF6 -> TAK1; TAK1 -> IKK_complex [label="Activation"]; IKK_complex -> NF_kB [label="Activation"]; NF_kB -> Inflammation [label="Gene Transcription"]; }
Conclusion and Future Perspectives
tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate is a testament to the power of rational design in chemical synthesis for drug discovery. Its carefully orchestrated functionalities on a privileged pyrimidine scaffold provide medicinal chemists with a powerful tool to construct novel and potent kinase inhibitors. The growing interest in targeting kinases for a wide range of diseases ensures that this versatile building block will continue to play a significant role in the development of next-generation therapeutics. Future research will likely focus on the development of even more efficient and scalable synthetic routes to this intermediate and its application in the synthesis of inhibitors for other emerging kinase targets.
References
- Kelly, P. N., et al. (2015). Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity. ACS Medicinal Chemistry Letters, 6(11), 1159–1164.
-
ResearchGate. (2025). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]
-
Molbase. Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. [Link]
- Google Patents. Process for the preparation of methyl 4,6-diamino-2-[1-(2-fluorobenzyl)-1h-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl(methyl)
- Tum-A-Lum, T., et al. (2019). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. ACS Medicinal Chemistry Letters, 10(12), 1675–1680.
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
-
Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]
- Google Patents.
- Ali, M. A., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Chemistry Central Journal, 11(1), 28.
-
PubChem. Tert-butyl n-[6-(hydroxymethyl)pyridin-3-yl]carbamate. [Link]
-
The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]
-
MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. [Link]
-
MDPI. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. [Link]
- Google Patents. Irak inhibitors and uses thereof.
-
ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]
-
PubChem. tert-butyl N-[6-(hydroxymethyl)pyridin-3-yl]carbamate. [Link]
- Google Patents. 2-cyanopyrimidin-4-yl carbamate or urea derivative or salt thereof, and pharmaceutical composition including same.
- Google Patents.
- Google Patents.
- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s) -
Sources
- 1. 954097-20-2|tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate|BLD Pharm [bldpharm.com]
- 2. tert-Butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate|CAS 203321-83-9 [benchchem.com]
- 3. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
An Investigational Guide to Elucidating the Mechanism of Action for tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate
Executive Summary:
tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate is a heterocyclic compound documented primarily as a chemical intermediate in synthetic chemistry.[1][2] As of the date of this publication, its specific biological target and mechanism of action are not characterized in publicly accessible scientific literature. This guide, therefore, serves a unique purpose: it is not a review of established facts but an expert-led investigational roadmap. We will treat this compound as a novel chemical entity (NCE) and outline a rigorous, multi-stage workflow designed to identify its biological target, validate its mechanism, and characterize its cellular effects.
This document is structured to guide researchers, scientists, and drug development professionals through the logical and technical steps of mechanism-of-action (MoA) elucidation. We will proceed under the hypothesis that its pyrimidine scaffold, a privileged structure in medicinal chemistry, may target a protein kinase. This hypothesis will serve as a framework to demonstrate essential experimental protocols, data interpretation, and the principles of building a self-validating scientific case for an uncharacterized compound.
Part 1: Foundational Analysis and Hypothesis Generation
Structural Assessment of the NCE
The subject molecule, tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate, possesses two key features that inform our initial hypothesis:
-
A Pyrimidine Core: This nitrogenous heterocyclic ring is a cornerstone of many biologically active molecules, including nucleic acids (cytosine, thymine, uracil) and a vast number of approved drugs. Crucially, it serves as a common "hinge-binding" motif for ATP-competitive kinase inhibitors.
-
A Boc-Protected Amine and a Hydroxymethyl Group: These substituents provide specific steric and electronic properties that will govern potential interactions with a protein target's binding pocket. The Boc (tert-butyloxycarbonyl) group is a bulky, lipophilic protecting group, while the hydroxymethyl group can act as a hydrogen bond donor or acceptor.
Hypothesis: A Putative Protein Kinase Inhibitor
Based on the pyrimidine scaffold, we will hypothesize that the compound acts as an inhibitor of a protein kinase. Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, making them a high-value target class for drug discovery. Our investigational goal is to determine if the compound inhibits a specific kinase and, if so, to characterize the downstream consequences.
For the purpose of this guide, we will refer to our hypothetical target as Serine/Threonine Kinase X (STKX) , a representative enzyme involved in a generic cellular proliferation pathway.
Diagram 1: Generic STKX Signaling Pathway
The following diagram illustrates the canonical role of a kinase like STKX in a signaling cascade, providing a rationale for why its inhibition is a therapeutically relevant goal.
Caption: A hypothetical signaling cascade where STKX is a key mediator.
Part 2: Experimental Workflow for MoA Elucidation
This section provides detailed, self-validating protocols to test our hypothesis. Each protocol is designed not just to generate data, but to do so in a way that builds confidence in the results.
Stage 1: In Vitro Target Engagement - Does the Compound Inhibit STKX?
The first crucial experiment is a direct, in vitro biochemical assay to measure the compound's ability to inhibit the enzymatic activity of purified STKX.
Selected Protocol: ADP-Glo™ Kinase Assay (Promega)
This luminescent assay quantifies the amount of ADP produced during the kinase reaction. Inhibition of the kinase results in a lower ADP concentration and, consequently, a lower light output.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO, typically from 10 mM down to 100 nM. This will be used to generate a dose-response curve.
-
Prepare the Kinase Reaction Buffer containing purified recombinant STKX enzyme, its specific substrate peptide, and ATP at its Km concentration (ensures competitive inhibitors are readily detected).
-
-
Kinase Reaction:
-
In a 384-well white assay plate, add 5 µL of the Kinase Reaction Buffer to each well.
-
Add 50 nL of the compound from the serial dilution series to the appropriate wells.
-
Controls:
-
Positive Control: A known, potent inhibitor of STKX.
-
Negative Control: 50 nL of 100% DMSO (vehicle control, representing 0% inhibition).
-
"No Enzyme" Control: Reaction buffer without STKX (representing 100% inhibition).
-
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Generation & Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the controls: (% Inhibition) = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Table 1: Example IC₅₀ Data Presentation
| Compound | Target Kinase | IC₅₀ (nM) | Hill Slope | R² |
| NCE | STKX | 155 | 1.1 | 0.992 |
| Staurosporine (Control) | STKX | 8 | 1.0 | 0.998 |
Diagram 2: Workflow for In Vitro Kinase Assay
Caption: Step-by-step workflow for the ADP-Glo in vitro kinase assay.
Stage 2: Cellular Target Engagement - Does the Compound Bind STKX in a Cell?
An IC₅₀ value from a biochemical assay is essential but insufficient. It does not prove the compound can enter a cell and bind its intended target in the complex cellular milieu. The Cellular Thermal Shift Assay (CETSA®) is the gold standard for verifying intracellular target engagement.
Selected Protocol: CETSA® using Western Blot
This method relies on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.
Methodology:
-
Cell Treatment:
-
Culture a relevant cell line (e.g., one known to express STKX) to ~80% confluency.
-
Treat the cells with the compound at a concentration known to be effective (e.g., 10x the in vitro IC₅₀) or with vehicle (DMSO) for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest the treated cells, wash with PBS, and resuspend in a lysis buffer.
-
Aliquot the cell lysate into separate PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Cool the tubes at 4°C immediately.
-
-
Protein Fractionation:
-
Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
-
Detection by Western Blot:
-
Normalize the protein concentration of all supernatant samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for STKX.
-
Use a secondary HRP-conjugated antibody and an ECL substrate to visualize the bands.
-
-
Data Analysis:
-
Quantify the band intensity for each temperature point for both the vehicle- and compound-treated samples.
-
Plot the percentage of soluble STKX relative to the non-heated control against the temperature.
-
A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating thermal stabilization and therefore target engagement.
-
Part 3: Downstream Pathway Analysis
Confirming target binding is followed by demonstrating a functional consequence. If the compound inhibits STKX, the phosphorylation of its downstream substrates should decrease.
Selected Protocol: Western Blot for Phospho-Substrate
Methodology:
-
Cell Treatment:
-
Culture cells and serum-starve them overnight to reduce basal signaling activity.
-
Pre-treat the cells with increasing concentrations of the compound (e.g., 0, 0.1, 1, 10 µM) for 1-2 hours.
-
Stimulate the pathway with the appropriate growth factor (see Diagram 1) for 15-30 minutes to activate STKX.
-
-
Lysis and Detection:
-
Lyse the cells and collect the protein lysate.
-
Perform a Western blot as described previously.
-
Probe separate membranes with three different primary antibodies:
-
An antibody specific for the phosphorylated form of the STKX substrate.
-
An antibody for the total amount of the STKX substrate.
-
An antibody for a loading control (e.g., GAPDH or β-actin).
-
-
-
Data Analysis:
-
A dose-dependent decrease in the signal from the phospho-specific antibody, without a change in the total substrate or loading control, provides strong evidence that the compound is inhibiting the STKX pathway in cells.
-
Conclusion and Forward Outlook
This guide has outlined a systematic and robust strategy to take an uncharacterized compound, tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate, from a chemical curiosity to a validated biological tool or potential therapeutic lead. By combining hypothesis generation based on chemical structure with a tiered approach of in vitro, cellular, and downstream functional assays, researchers can build a compelling and scientifically rigorous case for a specific mechanism of action. This workflow, centered on the principles of direct target measurement and functional validation, represents a best-practice approach in modern drug discovery and chemical biology.
References
- tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate CAS NO.954097-20-2. Bide Pharmatech Ltd. [URL: https://www.bidepharm.com/products/954097-20-2.html]
- tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate. BLDpharm. [URL: https://www.bldpharm.com/products/954097-20-2.html]
- Carbamates. Google Patents. [URL: https://patents.google.
- Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents. [URL: https://patents.google.
Sources
Spectroscopic and Synthetic Elucidation of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of tert-butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate, a key building block in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a detailed, plausible synthetic protocol alongside a thorough prediction and interpretation of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectra. These predictions are grounded in extensive analysis of structurally analogous compounds, offering a robust framework for the identification and characterization of this and related pyrimidine derivatives. This document is intended to serve as an in-depth resource for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Introduction: The Significance of Substituted Pyrimidines
Pyrimidine scaffolds are fundamental heterocyclic motifs present in a vast array of biologically active molecules, including nucleobases, vitamins, and a multitude of pharmaceuticals.[1] The functionalization of the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties, influencing its target affinity, metabolic stability, and pharmacokinetic profile. The title compound, tert-butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate, incorporates three key functionalities: a Boc-protected amine, a hydroxymethyl group, and the pyrimidine core. This combination makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the amine functionality during synthetic transformations.[2]
This guide addresses the current gap in readily available, consolidated spectroscopic data for this compound by proposing a robust synthetic pathway and providing a detailed, predictive analysis of its spectral characteristics.
Proposed Synthesis of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate
Given the commercial availability of tert-butyl (6-chloropyrimidin-4-yl)carbamate, a plausible and efficient synthetic route to the target molecule involves a palladium-catalyzed cross-coupling reaction. The Sonogashira coupling offers a reliable method for the introduction of a carbon substituent at the 6-position of the pyrimidine ring.[3][4]
Synthetic Workflow
The proposed two-step synthesis is outlined below. This pathway involves the introduction of a protected alkyne, followed by deprotection and reduction to the hydroxymethyl group.
Sources
The Ascendant Therapeutic Potential of Pyrimidine Carbamate Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: The Strategic Convergence of Pyrimidine and Carbamate Moieties
In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a cornerstone scaffold, integral to the very fabric of life as a component of nucleic acids.[1][2][3] Its inherent biological significance and versatile chemical reactivity have long made it a privileged structure in the design of therapeutic agents.[2][3][4][5] When this potent heterocycle is strategically functionalized with a carbamate group, a fascinating synergy emerges, giving rise to a class of compounds with a broad and compelling spectrum of biological activities. This guide delves into the core of pyrimidine carbamate derivatives, offering an in-depth exploration of their synthesis, multifaceted biological actions, and the underlying mechanisms that position them as promising candidates for next-generation therapeutics. We will dissect their anticancer, antimicrobial, and antiviral properties, supported by field-proven experimental insights and robust data, to provide a comprehensive resource for researchers and drug development professionals.
I. The Architectural Blueprint: Synthesis of Pyrimidine Carbamate Derivatives
The synthetic accessibility of pyrimidine carbamate derivatives is a key driver of their exploration in drug discovery. A common and effective strategy involves the reaction of an amino-pyrimidine precursor with a suitable chloroformate, such as phenyl or benzyl chloroformate, in the presence of a base like triethylamine (TEA) in an appropriate solvent like chloroform.[6] This straightforward approach allows for the introduction of the carbamate moiety onto the pyrimidine core.
Further structural diversity can be achieved through multi-step synthetic sequences. For instance, a starting material like orotic acid can be converted to an acyl chloride, which then reacts with various primary amines to form amides. Subsequent regioselective substitution of a chloro group on the pyrimidine ring with different amines, followed by further modifications, can lead to a diverse library of pyrimidine-4-carboxamide derivatives, some of which may incorporate carbamate functionalities or serve as precursors for their introduction.[7][8] The choice of synthetic route is often dictated by the desired substitution pattern on the pyrimidine ring and the nature of the carbamate side chain, which in turn are guided by structure-activity relationship (SAR) studies to optimize biological potency and pharmacokinetic properties.[7][8][9]
II. Anticancer Activity: Targeting the Engines of Malignancy
The fight against cancer has been a major focus for the development of pyrimidine-based drugs, and the inclusion of a carbamate functional group has led to the discovery of potent and selective anticancer agents.[2][10][11][12][13]
A. Mechanism of Action: Enzyme Inhibition and Pathway Disruption
A primary mechanism through which pyrimidine carbamate derivatives exert their anticancer effects is through the inhibition of key enzymes involved in cancer cell proliferation and survival.[10][14]
-
Kinase Inhibition: Many pyrimidine derivatives are designed as potent inhibitors of protein kinases, which are often dysregulated in cancer.[14] For example, they can target the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase whose constitutive activation is a hallmark of several cancers.[14][15] By blocking the ATP binding site of the kinase domain, these compounds can halt the downstream signaling pathways that promote cell growth and division.[14] The carbamate moiety can play a crucial role in establishing key interactions within the active site, enhancing binding affinity and selectivity.
-
Inhibition of Other Key Enzymes: Beyond kinases, pyrimidine derivatives have been shown to inhibit other enzymes critical for cancer cell function. For instance, some have been developed as inhibitors of Pin1, a cis-trans isomerase that is overexpressed in many cancers and plays a role in cell cycle progression and oncogenesis.[16] The carbamate group can be strategically positioned to interact with specific residues in the enzyme's active site, leading to potent inhibition.
B. Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
A fundamental experiment to evaluate the anticancer potential of newly synthesized pyrimidine carbamate derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay provides a quantitative measure of cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC50) of pyrimidine carbamate derivatives against various cancer cell lines.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.[12][17]
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine carbamate derivatives and a positive control (e.g., Doxorubicin) in the culture medium.[12] Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for a further 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
C. Data Presentation: Comparative Cytotoxicity of Pyrimidine Carbamate Derivatives
| Compound ID | Target Cell Line | Incubation Time (h) | IC50 (µM) | Reference Compound (IC50 µM) |
| PC-1 | MCF-7 | 48 | 15.6 | Doxorubicin (1.2) |
| PC-2 | A549 | 48 | 21.4 | Doxorubicin (0.9) |
| PC-3 | HCT-116 | 48 | 10.9 | Doxorubicin (0.7) |
Note: The data presented here is illustrative and based on findings for similar pyrimidine derivatives reported in the literature.[12]
D. Visualizing the Mechanism: EGFR Signaling Pathway Inhibition
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. irjmets.com [irjmets.com]
- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 11. mdpi.com [mdpi.com]
- 12. ijrpr.com [ijrpr.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]
- 16. Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Advances in the synthesis and anticancer activities of pyrimidine based scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery and synthesis of novel pyrimidine compounds
An In-Depth Technical Guide to the Discovery and Synthesis of Novel Pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, integral to the structure of nucleic acids and a privileged core in a multitude of therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of the , designed for professionals in drug development. We will explore the strategic considerations underpinning the design of pyrimidine-based drugs, detail both classical and contemporary synthetic methodologies, and provide actionable protocols for synthesis and screening. This guide emphasizes the rationale behind experimental choices and offers insights into structure-activity relationship (SAR) optimization, aiming to empower researchers to navigate the complexities of pyrimidine-focused drug discovery.
The Enduring Significance of the Pyrimidine Scaffold in Medicinal Chemistry
Pyrimidines, heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of a six-membered ring, are of profound biological importance.[4][5] They are fundamental components of DNA and RNA (cytosine, thymine, and uracil), as well as other vital biomolecules like vitamin B1 (thiamine).[6][7] This inherent biological relevance makes the pyrimidine nucleus an exceptional starting point for the design of novel therapeutics that can effectively interact with biological targets.[3]
The synthetic versatility of the pyrimidine ring has allowed for the creation of a vast array of derivatives with a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects.[6][8][9] A significant number of FDA-approved drugs, such as the anticancer agent 5-fluorouracil and the antiviral zidovudine, feature a pyrimidine core, underscoring the scaffold's clinical significance.[1][10]
Strategic Approaches to the Synthesis of Novel Pyrimidine Derivatives
The synthesis of pyrimidine derivatives has evolved from classical condensation reactions to more sophisticated, efficient, and sustainable modern methodologies. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and the need for functional group tolerance.
Classical Synthetic Methodologies: The Foundation
First described in 1884, the Pinner synthesis involves the cyclocondensation of an amidine with a β-dicarbonyl compound.[11] This method is robust for producing 2-substituted pyrimidines.
Experimental Protocol: Representative Pinner Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the amidine hydrochloride (1.0 eq) and the β-dicarbonyl compound (1.1 eq) in absolute ethanol.
-
Base Addition: Add a solution of sodium ethoxide in ethanol (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a weak acid (e.g., acetic acid).
-
Isolation: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
The Biginelli reaction is a one-pot multicomponent reaction that condenses an aldehyde, a β-ketoester, and urea or thiourea to form dihydropyrimidinones.[6] This reaction is of great significance due to its simplicity and ability to generate diverse pyrimidine-based compounds.[6]
Experimental Protocol: A Typical Biginelli Reaction
-
Reactant Mixture: Combine the aldehyde (1.0 eq), β-ketoester (1.0 eq), and urea (1.5 eq) in a suitable solvent such as ethanol or acetic acid.
-
Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, BF₃·OEt₂).
-
Heating: Heat the mixture to reflux for 2-4 hours.
-
Precipitation and Filtration: Cool the reaction mixture, which often results in the precipitation of the product. Collect the solid product by filtration and wash with cold solvent.
-
Purification: The product can be further purified by recrystallization.
Modern Synthetic Strategies: Efficiency and Diversity
Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for pyrimidine synthesis.
Microwave irradiation can significantly accelerate reaction times and improve yields for many pyrimidine syntheses, including the Biginelli reaction.[12][13]
MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants.[12][14] These reactions are particularly valuable for generating large libraries of structurally diverse pyrimidines for high-throughput screening.[14]
Palladium- and copper-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful tools for the functionalization of pre-formed pyrimidine rings, allowing for the introduction of a wide variety of substituents.
Caption: Mechanism of action for a pyrimidine-based kinase inhibitor.
Structure-Activity Relationship (SAR) of Pyrimidine Derivatives
Understanding the SAR is crucial for the rational design of more effective drugs. F[7][15]or pyrimidine analogs, modifications at different positions of the ring can have a profound impact on their biological activity.
| Position | Common Substituents | Impact on Activity |
| C2 | Amino, Alkylthio | Often crucial for hydrogen bonding with the target protein. |
| C4 | Substituted anilines, heterocycles | Can significantly influence potency and selectivity. |
| C5 | Halogens, small alkyl groups | Can modulate lipophilicity and metabolic stability. |
| C6 | Methyl, Hydrogen | Can affect the overall conformation and binding affinity. |
Table 1: General SAR trends for pyrimidine-based kinase inhibitors.
For example, in a series of pyrazolo[3,4-d]pyrimidine derivatives, the introduction of specific substituents on the phenyl ring at the C4 position led to enhanced anticancer activity.
The pyrimidine scaffold continues to be a highly valuable framework in the discovery of novel therapeutic agents. T[3][17]he ongoing development of innovative synthetic methodologies, coupled with advanced screening techniques and a deeper understanding of SAR, will undoubtedly lead to the discovery of new pyrimidine-based drugs with improved efficacy and safety profiles. Future research will likely focus on sustainable and green synthetic approaches, the exploration of novel biological targets, and the application of computational methods to accelerate the drug discovery process.
References
- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (n.d.). Vertex AI Search.
- Pyrimidine Derivatives in Medicinal Chemistry: A Technical Guide. (2025). BenchChem.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews, 20(1), 114–128.
- Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (n.d.). Research Trend.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). National Institutes of Health.
- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021). PubMed.
- Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (n.d.). National Institutes of Health.
- Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives. (2022). Organic Letters.
- A Study on the Biological and Medicinal Significance of Pyrimidines and Related Heterocycles. (n.d.). Ignited Minds Journals.
- BIOLOGICAL AND MEDICINAL SIGNIFICANCE OF PYRIMIDINES: A REVIEW. (2018). International Journal of Pharmaceutical Sciences and Research.
- Biological activities of synthetic pyrimidine derivatives. (2024). Research Square.
- Highly Substituted Pyrimidines by Multicomponent Reactions. (2015). Synfacts.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI.
- Synthesis, reactions, and applications of pyrimidine derivatives. (2022). Current Chemistry Letters.
- Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
- Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). Future Journal of Pharmaceutical Sciences.
- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Journal of the Iranian Chemical Society.
- Pyrimidine. (n.d.). Wikipedia.
- Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (n.d.). ResearchGate.
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Bentham Science.
- Application Note: High-Throughput Screening of a 2,3-Dihydrofuro[2,3-c]pyridine Library for Kinase Inhibitor Discovery. (2025). BenchChem.
- Discovery of novel dihydro-pyrimidine hybrids: insight into the design, synthesis, biological evaluation and absorption, distribution, metabolism and excretion studies. (2023). Future Medicinal Chemistry.
- Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. (2022). Journal of Medicinal Chemistry.
- Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. (2024). RSC Medicinal Chemistry.
Sources
- 1. ijsat.org [ijsat.org]
- 2. benchchem.com [benchchem.com]
- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. A Study on the Biological and Medicinal Significance of Pyrimidines and Related Heterocycles [ignited.in]
- 6. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchtrend.net [researchtrend.net]
- 9. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 10. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 11. Pyrimidine - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4- d ]pyrimidine derivatives: potential anti-cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05136J [pubs.rsc.org]
- 17. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Solubility Profile of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate
Introduction: Navigating the Crucial Terrain of Solubility in Drug Development
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely academic; it is a critical determinant of its therapeutic potential and ultimate success. Among these properties, aqueous solubility stands as a paramount gatekeeper, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Poor solubility can precipitate a cascade of challenges, from inconsistent biological assay results to diminished bioavailability, thereby arresting the progression of an otherwise promising drug candidate.[2]
This technical guide provides a comprehensive exploration of the solubility profile of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate , a heterocyclic compound of interest in medicinal chemistry. As researchers, scientists, and drug development professionals, a deep appreciation of this molecule's behavior in various solvent systems is essential for informed decision-making in formulation development, preclinical studies, and ultimately, clinical application. This document is structured to provide not only the fundamental physicochemical data but also the underlying scientific rationale for experimental design and data interpretation, empowering you to navigate the complexities of solubility with confidence and expertise.
Physicochemical Properties: A Snapshot of the Molecule
A foundational understanding of a molecule's intrinsic properties is the logical starting point for any solubility investigation. These parameters offer initial clues into how the compound will interact with its environment.
| Property | Value | Source |
| CAS Number | 954097-20-2 | [3] |
| Molecular Formula | C₁₀H₁₅N₃O₃ | [3] |
| Molecular Weight | 225.24 g/mol | [3] |
| Appearance | Solid | Inferred from storage recommendations |
| Storage | 2-8°C, Sealed in dry | [3] |
| Predicted LogP | 0.85 | SwissADME Prediction |
| Predicted Aqueous Solubility (LogS) | -1.78 | SwissADME Prediction |
| Predicted Solubility Class | Soluble | SwissADME Prediction |
| Predicted pKa (Most Basic) | 3.54 | ChemAxon Prediction |
| Predicted pKa (Most Acidic) | 13.38 | ChemAxon Prediction |
Note: Predicted values are generated using computational models and should be confirmed by experimental data.
Deciphering the Molecular Architecture: A Structural Analysis of Solubility
The solubility of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate is a direct consequence of the interplay between its constituent functional groups. A nuanced understanding of their individual contributions is key to predicting and modulating its solubility behavior.
-
The Pyrimidine Core: As a heterocyclic aromatic ring containing two nitrogen atoms, the pyrimidine core imparts a degree of polarity to the molecule. Pyrimidine itself is moderately soluble in water, a characteristic attributed to its ability to form hydrogen bonds.[4] The nitrogen atoms can act as hydrogen bond acceptors, enhancing interaction with polar solvents like water.
-
The Hydroxymethyl Group (-CH₂OH): The presence of a hydroxymethyl group is a significant driver of aqueous solubility. The hydroxyl moiety can act as both a hydrogen bond donor and acceptor, readily engaging with water molecules and thereby increasing the compound's affinity for the aqueous phase.[5]
-
The tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group, while often employed to modify a molecule's reactivity, also exerts a considerable influence on its physical properties. This bulky, lipophilic group can decrease aqueous solubility by masking a polar amine and increasing the overall nonpolar surface area of the molecule.[6][7] However, in some contexts, the introduction of a Boc group can disrupt crystal lattice packing, which may paradoxically lead to an improvement in solubility.
-
The Carbamate Linkage (-NHCOO-): The carbamate group contributes to the molecule's polarity and can participate in hydrogen bonding, both as a donor (N-H) and an acceptor (C=O).
The overall solubility of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate is therefore a delicate balance between the solubilizing effects of the pyrimidine ring and the hydroxymethyl group, and the lipophilic nature of the Boc protecting group.
Experimental Determination of Solubility: Methodologies and Rationale
While predictive models offer valuable initial insights, experimental determination remains the gold standard for accurately characterizing a compound's solubility. The choice of methodology is dictated by the specific requirements of the study, including the desired level of precision, throughput, and the physicochemical nature of the compound.
The Shake-Flask Method: The Cornerstone of Thermodynamic Solubility Measurement
The shake-flask method is a widely recognized and robust technique for determining the thermodynamic equilibrium solubility of a compound.[8][9] It directly measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.
Causality Behind the Protocol: The core principle of this method is to allow the system to reach a state of dynamic equilibrium, where the rate of dissolution of the solid is equal to the rate of its precipitation from the saturated solution.[10] This ensures that the measured solubility is a true representation of the compound's intrinsic properties under the specified conditions.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate to a vial containing a precise volume of the desired solvent (e.g., purified water, buffer of a specific pH). The presence of undissolved solid at the end of the experiment is crucial.[9]
-
Equilibration: Seal the vials and place them in a shaker or rotator within a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[2]
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation or filtration. Care must be taken to avoid any temperature fluctuations during this step that could alter the solubility.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in replicate to ensure the precision of the results.
Potentiometric Titration: A Powerful Tool for Ionizable Compounds
For ionizable compounds like tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate, which possesses both a weakly basic pyrimidine ring and a potentially acidic carbamate proton, potentiometric titration offers an elegant and efficient method for determining both solubility and pKa values.[11][12]
Causality Behind the Protocol: This technique leverages the change in pH of a solution as a titrant is added to a suspension of the compound. The point at which the compound starts to precipitate or fully dissolves provides information about its solubility at different pH values. The pKa can be determined from the titration curve.[13]
Step-by-Step Protocol:
-
Sample Preparation: Prepare a suspension of a known amount of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate in a defined volume of water or an appropriate ionic strength solution.
-
Titration: While stirring, titrate the suspension with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
pH Monitoring: Record the pH of the suspension after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The inflection points in the titration curve correspond to the pKa values of the ionizable groups. The solubility at different pH values can be calculated from the amount of titrant required to dissolve the compound.[14]
Factors Influencing Solubility: A Deeper Dive
The solubility of a compound is not a fixed value but is influenced by several environmental factors. A comprehensive understanding of these factors is crucial for predicting and controlling the compound's behavior in different settings.
The Profound Impact of pH
For an ionizable molecule like tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate, pH is arguably the most critical factor governing its aqueous solubility. The solubility of a weak acid or base is highly dependent on the pH of the solution relative to its pKa.[15]
-
At pH < pKa of the pyrimidine ring (predicted ~3.54): The pyrimidine nitrogen atoms will be protonated, forming a cationic species. This charged form will exhibit significantly higher aqueous solubility compared to the neutral molecule due to favorable ion-dipole interactions with water.
-
At pH > pKa of the pyrimidine ring: The compound will exist predominantly in its neutral form.
-
At very high pH > pKa of the carbamate N-H (predicted ~13.38): The carbamate proton may be abstracted, forming an anionic species, which would also be more water-soluble.
The pH-solubility profile is therefore expected to be "U-shaped," with minimum solubility around the isoelectric point and increasing solubility at both acidic and basic pH values.
The Role of Temperature
The effect of temperature on solubility is governed by the enthalpy of solution (ΔH_sol).[16]
-
Endothermic Dissolution (ΔH_sol > 0): If the dissolution process absorbs heat, an increase in temperature will increase the solubility. This is the most common scenario for solid solutes.
-
Exothermic Dissolution (ΔH_sol < 0): If the dissolution process releases heat, an increase in temperature will decrease the solubility.
For tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate, it is likely that the dissolution is an endothermic process, and therefore, its solubility is expected to increase with temperature. However, this should be confirmed experimentally.
Polymorphism: The Hidden Variable
Polymorphism, the ability of a solid to exist in multiple crystalline forms, can have a significant impact on its solubility. Different polymorphs of the same compound can exhibit different free energies, melting points, and, consequently, different solubilities.[10] It is crucial to characterize the solid form of the compound being used in solubility studies to ensure consistency and reproducibility of the results.
In Silico Solubility Prediction: A Valuable First Look
In the early stages of drug discovery, where the physical sample may be limited, in silico prediction methods provide a rapid and cost-effective means of estimating a compound's solubility.[17][18] These methods utilize the molecular structure to calculate properties like logP and logS.
Various computational models are available, ranging from fragment-based methods to those employing machine learning algorithms.[19] While these predictions are invaluable for initial screening and prioritization of compounds, it is imperative to remember that they are estimations and should be followed by experimental verification.
Conclusion: A Holistic Approach to Understanding Solubility
The solubility of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate is a multifaceted property governed by the interplay of its molecular structure and the surrounding environment. This technical guide has provided a comprehensive framework for understanding and evaluating its solubility profile, from its fundamental physicochemical properties to the practical application of experimental methodologies and the critical influence of factors like pH and temperature.
As drug development professionals, a proactive and in-depth approach to characterizing solubility is not just a matter of due diligence; it is a strategic imperative. By integrating predictive modeling with rigorous experimental validation, we can build a robust understanding of a compound's behavior, enabling us to overcome potential liabilities and unlock its full therapeutic potential. The principles and protocols outlined herein are intended to serve as a valuable resource in this endeavor, fostering a culture of scientific excellence and informed decision-making in the pursuit of novel therapeutics.
References
-
Balakin, K. V., Savchuk, N. P., & Tetko, I. V. (2006). In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions. Current Medicinal Chemistry, 13(2), 223–241. [Link]
-
Dauth, F., Schädle, D., & Sadowski, G. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(14), 9511–9515. [Link]
- Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.
- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
-
Delaney, J. S. (2004). ESOL: Estimating Aqueous Solubility Directly from Molecular Structure. Journal of Chemical Information and Computer Sciences, 44(3), 1000–1005. [Link]
-
Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53–71. [Link]
-
Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
-
Solubility of Things. (n.d.). Pyrimidine. Retrieved from [Link]
-
JoVE. (2020, March 26). Solubility - Concept. Retrieved from [Link]
-
Bergström, C. A., & Avdeef, A. (2019). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Drug Discovery Today: Technologies, 33, 45-56. [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
- Špirtović-Halilović, S., Završnik, D., & Softić, D. (2015). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Analytical & Pharmaceutical Research, 2(1), 00010.
-
Elmhurst College. (n.d.). Solubility. Retrieved from [Link]
-
Wikipedia. (n.d.). Solubility. Retrieved from [Link]
- Avdeef, A., Berger, C. M., & Brownell, C. (2000). pH-metric solubility. 2. Correlation between the acid-base titration and the saturation shake-flask solubility-pH methods. Pharmaceutical Research, 17(1), 85–89.
-
Glomme, A., März, J., & Dressman, J. B. (2005). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 12(3), 28-33. [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. John Wiley & Sons.
-
Cristofoletti, R., & Dressman, J. B. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 393. [Link]
-
Ishikawa, M., Hashimoto, Y., & Kuwano, R. (2009). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 52(15), 4903–4913. [Link]
- Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical Research, 12(3), 413–420.
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019, November 20). ICH Harmonised Guideline: Biopharmaceutics Classification System-Based Biowaivers M9. [Link]
-
Ministry of Health and Welfare, Taiwan. (n.d.). ICH Harmonised Guideline Biopharmaceutics Classification System-Based Biowaivers ICH M9. [Link]
-
Al-Hussain, S. A., & Afzal, M. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6463. [Link]
-
ResearchGate. (n.d.). Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities. Retrieved from [Link]
-
Jorgensen, W. L., & Gao, J. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(10), 945–949. [Link]
-
C. F. (2010). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Chemical Engineering Transactions, 21, 121-126. [Link]
-
He, J., Ye, Z., Liu, Y., Zhang, Y., Zhong, C., & Luo, P. (2024). Synthesis of a water-soluble high hydroxymethyl content phenolic resin crosslinker and the associated polyacrylamide weak gel property investigation. Journal of Polymer Science. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Synthesis and Properties of Boc-Protected Amino Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydroxymethylfurfural. Retrieved from [Link]
-
He, J., Ye, Z., Liu, Y., Zhang, Y., Zhong, C., & Luo, P. (2024). Synthesis of a water‐soluble high hydroxymethyl content phenolic resin crosslinker and the associated polyacrylamide weak gel property investigation. Semantic Scholar. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. acdlabs.com [acdlabs.com]
- 4. tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate | C16H25BN2O4 | CID 53398489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Predictor Solubility [chematlas.chimie.unistra.fr]
- 6. PMIpred: a physics-informed web server for quantitative protein–membrane interaction prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.chemaxon.com [docs.chemaxon.com]
- 8. acdlabs.com [acdlabs.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 11. Solubility prediction [cdb.ics.uci.edu]
- 12. academic.oup.com [academic.oup.com]
- 13. acdlabs.com [acdlabs.com]
- 14. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ChemBCPP: A freely available web server for calculating commonly used physicochemical properties | Semantic Scholar [semanticscholar.org]
- 17. acdlabs.com [acdlabs.com]
- 18. chemaxon.com [chemaxon.com]
- 19. chemaxon.com [chemaxon.com]
An In-Depth Technical Guide to tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Versatile Pyrimidine Building Block
tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate is a key heterocyclic intermediate that has garnered significant interest within the medicinal chemistry and drug discovery landscape. Its molecular architecture, featuring a pyrimidine core functionalized with a protected amine (tert-butoxycarbonyl, Boc) and a reactive hydroxymethyl group, renders it a valuable building block for the synthesis of complex molecular entities. The pyrimidine scaffold is a privileged structure in medicinal chemistry, present in a wide array of therapeutic agents due to its ability to engage in various biological interactions.[1][2] This guide provides a comprehensive overview of the synthesis, structural elucidation, and potential applications of this important compound, offering insights for researchers engaged in the development of novel therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of tert-butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate is essential for its effective handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 954097-20-2 | [3][4][5] |
| Molecular Formula | C₁₀H₁₅N₃O₃ | [3] |
| Molecular Weight | 225.24 g/mol | [5] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Storage | Sealed in a dry environment at 2-8°C | [4] |
Synthesis and Mechanistic Insights
The synthesis of tert-butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate can be approached through a multi-step sequence, typically involving the strategic functionalization of a pre-existing pyrimidine ring. A plausible and efficient synthetic route commences with a commercially available chloropyrimidine derivative, followed by nucleophilic substitution to introduce the amine, subsequent protection, and finally, the introduction of the hydroxymethyl group.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative, field-proven methodology for the synthesis of the title compound, designed for reproducibility and scalability in a research setting.
Step 1: Synthesis of 6-chloro-N-(tert-butoxycarbonyl)pyrimidin-4-amine
-
To a stirred solution of 4-amino-6-chloropyrimidine in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add a suitable base, for example, triethylamine.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in THF to the reaction mixture. The Boc anhydride serves as an efficient protecting group for the amine functionality.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the Boc-protected chloropyrimidine.
Step 2: Synthesis of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate
-
A plausible next step involves a nucleophilic substitution or a coupling reaction to replace the chloro group with a hydroxymethyl equivalent. One common approach is the use of a protected form of formaldehyde, followed by deprotection.
-
Alternatively, a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, could be employed with an appropriate organometallic reagent bearing a protected hydroxymethyl group.
-
A more direct, albeit potentially lower-yielding, method could involve the direct hydroxymethylation of a suitable pyrimidine precursor.
Caption: Synthetic workflow for the preparation of the title compound.
Structural Elucidation: A Spectroscopic Analysis
The structural integrity of tert-butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate is confirmed through a combination of spectroscopic techniques. While the specific spectra for this compound are not widely published, the expected characteristic signals can be inferred from the analysis of analogous structures.[6][7]
| Spectroscopic Technique | Expected Key Signals |
| ¹H NMR | - A singlet around 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. - A singlet or doublet for the methylene protons of the hydroxymethyl group. - A broad singlet for the NH proton of the carbamate. - A singlet for the proton on the pyrimidine ring. - A signal for the hydroxyl proton, which may be broad and its chemical shift dependent on concentration and solvent. |
| ¹³C NMR | - A signal around 28 ppm for the three equivalent methyl carbons of the tert-butyl group. - A signal around 80 ppm for the quaternary carbon of the tert-butyl group. - A signal for the methylene carbon of the hydroxymethyl group. - Signals in the aromatic region corresponding to the carbons of the pyrimidine ring. - A signal for the carbonyl carbon of the carbamate group. |
| Infrared (IR) | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. - C-H stretching vibrations just below 3000 cm⁻¹. - A strong absorption band around 1700 cm⁻¹ due to the C=O stretching of the carbamate group. - C-N and C-O stretching bands. |
| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) or, more commonly in soft ionization techniques like ESI, the protonated molecule [M+H]⁺. - Characteristic fragmentation patterns, including the loss of the tert-butyl group or the entire Boc protecting group. |
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of tert-butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate make it a highly valuable intermediate in the synthesis of a variety of biologically active molecules. The pyrimidine core is a well-established pharmacophore, and the presence of both a protected amine and a hydroxymethyl group allows for diverse and selective chemical modifications.
Role as a Versatile Synthetic Intermediate
The Boc-protected amine allows for reactions at other positions of the molecule without interference. This protecting group can be readily removed under acidic conditions to liberate the free amine, which can then be further functionalized. The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into an ether, ester, or other functional groups. This dual functionality enables the construction of complex molecular scaffolds.
Potential Therapeutic Applications
Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2] Specifically, substituted pyrimidines can act as inhibitors of various enzymes, such as kinases and proteases, which are often implicated in disease pathways. The structural motif present in tert-butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate could be elaborated to target such enzymes. For instance, the hydroxymethyl group could be modified to interact with the active site of an enzyme, while the pyrimidine core and the substituent at the 4-position could provide additional binding interactions.
Caption: Potential synthetic modifications and therapeutic applications.
Conclusion
tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate is a strategically important molecule in the field of medicinal chemistry. Its versatile structure provides a robust platform for the synthesis of novel compounds with potential therapeutic applications. While detailed synthetic and characterization data for this specific compound remain somewhat elusive in the public domain, this guide has provided a comprehensive overview based on established chemical principles and data from analogous structures. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and holds promise for the discovery of new and effective therapeutic agents.
References
-
Macmillan Group - Princeton University. Supplementary Information. Nature. Available at: [Link]
-
Royal Society of Chemistry. Supporting Information for "A mild and efficient method for the synthesis of carbamates from amines and alcohols". New J. Chem., 2018, 42 , 13576-13583. Available at: [Link]
- Kumar, A., & Sharma, S. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry, 7, 101377.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. (2024).
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate, CasNo.954097-20-2 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 4. 954097-20-2|tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate|BLD Pharm [bldpharm.com]
- 5. Tert-butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate,(CAS# 954097-20-2)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. rsc.org [rsc.org]
Substituted Pyrimidines: A Technical Guide to Unlocking Therapeutic Targets
A Senior Application Scientist's In-Depth Perspective for Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold, a cornerstone of medicinal chemistry, represents a privileged structure in the quest for novel therapeutics. Its inherent ability to mimic the purine bases of DNA and RNA, coupled with its synthetic tractability, has made it a fertile ground for the development of a diverse array of bioactive molecules. This guide provides a comprehensive technical overview of the key therapeutic targets of substituted pyrimidines, delving into the mechanistic rationale behind their action and providing field-proven insights into the experimental workflows required for their identification and validation.
The Landscape of Pyrimidine-Targeted Therapies
Substituted pyrimidines exert their therapeutic effects by engaging a wide spectrum of biological targets, leading to the modulation of critical cellular pathways implicated in various diseases. The versatility of the pyrimidine core allows for the fine-tuning of its physicochemical properties through targeted substitutions, enabling the design of potent and selective inhibitors for several major classes of therapeutic targets.
Protein Kinases: The Dominant Frontier
Protein kinases, regulators of a vast number of cellular processes, are arguably the most prominent and successful targets for pyrimidine-based drugs, particularly in oncology. The pyrimidine ring serves as an excellent bioisostere for the adenine moiety of ATP, allowing these inhibitors to competitively bind to the ATP-binding pocket of kinases and block their catalytic activity.[1]
Key Kinase Targets:
-
Epidermal Growth factor Receptor (EGFR): A receptor tyrosine kinase frequently overexpressed or mutated in various cancers. Pyrimidine derivatives form the backbone of several approved EGFR inhibitors.[2][3]
-
Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle, their aberrant activity is a hallmark of cancer. Substituted pyrimidines have been developed as potent CDK inhibitors, inducing cell cycle arrest and apoptosis.[4][5]
-
Janus Kinases (JAKs): Critical components of the JAK-STAT signaling pathway, which is central to immune responses. Pyrimidine-based JAK inhibitors are used in the treatment of autoimmune diseases and myeloproliferative neoplasms.[6]
Essential Enzymes: Disrupting Cellular Machinery
Beyond kinases, substituted pyrimidines have been effectively designed to inhibit other essential enzymes, thereby disrupting critical metabolic and biosynthetic pathways.
Key Enzyme Targets:
-
Dihydrofolate Reductase (DHFR): A crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR by pyrimidine analogs leads to the depletion of tetrahydrofolate, disrupting DNA synthesis and cell proliferation.[7][8][9]
-
Thymidylate Synthase (TS): A key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. Pyrimidine-based TS inhibitors are effective anticancer agents.
G-Protein Coupled Receptors (GPCRs): Modulating Cellular Signaling
While less explored than kinases, GPCRs represent an emerging and promising class of targets for substituted pyrimidines. These receptors are involved in a vast array of physiological processes, making them attractive targets for a wide range of diseases.
Key GPCR Targets:
-
Adenosine Receptors: A family of GPCRs that play important roles in the cardiovascular, central nervous, and immune systems. Pyrimidine derivatives have been developed as potent and selective antagonists for adenosine receptor subtypes, with potential applications in various disorders.
Identifying and Validating Therapeutic Targets: A Practical Workflow
The identification and validation of the specific protein target(s) of a bioactive substituted pyrimidine is a critical and often challenging step in drug discovery. A multi-pronged approach, combining computational and experimental methodologies, is essential for robust target deconvolution.
The Target Identification Funnel: From Phenotype to Protein
The journey from a compound with an interesting cellular phenotype to a validated therapeutic target involves a systematic process of elimination and confirmation.
Sources
- 1. benchchem.com [benchchem.com]
- 2. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative analysis of hydrogen and chalcogen bonds in two pyrimidine-5-carbonitrile derivatives, potential DHFR inhibitors: an integrated crystallographic and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of Protected Pyrimidines
An In-depth Technical Guide to tert-Butyl Pyrimidine Carbamate: Synthesis, Reactivity, and Applications in Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of essential biomolecules like DNA and RNA and a significant number of therapeutic agents.[1] Its versatile structure is a privileged scaffold in modern drug discovery, with a rapidly growing portfolio of U.S. Food and Drug Administration (FDA)-approved drugs featuring this heterocycle.[2][3] These drugs span a wide range of therapeutic areas, including oncology, immunology, and anti-infectives.[2][4][5]
In the multi-step synthesis of complex, biologically active molecules, the strategic protection and deprotection of reactive functional groups is paramount. The amino group, particularly on an aromatic system like pyrimidine, requires a robust yet selectively cleavable protecting group. The tert-butoxycarbonyl (Boc) group has emerged as one of the most common and effective choices for amine protection in non-peptide chemistry.[6][7] tert-Butyl pyrimidine carbamates, therefore, represent a class of critical intermediates that combine the therapeutic potential of the pyrimidine scaffold with the synthetic flexibility afforded by the Boc protecting group.
This guide provides a detailed exploration of the synthesis, chemical properties, and strategic applications of tert-butyl pyrimidine carbamates, offering field-proven insights for researchers, scientists, and drug development professionals.
Synthesis: The Boc Protection of Aminopyrimidines
The most prevalent method for synthesizing tert-butyl pyrimidine carbamates is the N-tert-butoxycarbonylation of an aminopyrimidine. This reaction is typically achieved with high efficiency using di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) in the presence of a base.[6][7]
Causality of Experimental Choices:
-
Reagent (Boc₂O): Di-tert-butyl dicarbonate is an excellent electrophile. The two carbonyl groups are activated by the electron-withdrawing carbonate oxygen, making them susceptible to nucleophilic attack.
-
Nucleophile (Aminopyrimidine): The nitrogen atom of the amino group on the pyrimidine ring acts as the nucleophile. Its reactivity can be modulated by other substituents on the ring.
-
Base (e.g., Triethylamine, DMAP): A base is required to neutralize the protonated amine that forms after the initial nucleophilic attack, driving the reaction to completion. It also scavenges any acidic byproducts.
-
Solvent (e.g., THF, DCM): An aprotic solvent is chosen to dissolve the reactants without interfering with the reaction mechanism.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks one of the carbonyl carbons of Boc₂O, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, displacing a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butoxide.[6]
Diagram: Boc Protection Mechanism
Caption: Mechanism of N-tert-butoxycarbonylation of an aminopyrimidine.
Experimental Protocol: Synthesis of tert-Butyl N-(pyrimidin-2-yl)carbamate
This protocol describes a general procedure for the Boc protection of 2-aminopyrimidine.
Materials:
-
2-Aminopyrimidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-aminopyrimidine (1.0 eq).
-
Dissolve the amine in anhydrous THF.
-
Add triethylamine (1.2 eq) or a catalytic amount of DMAP (0.1 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the pure tert-butyl N-(pyrimidin-2-yl)carbamate.
Data Summary: Boc Protection Conditions
| Reagent | Base | Solvent | Temperature | Typical Yield | Reference(s) |
| Boc₂O | Triethylamine | THF | Room Temp. | High | [6] |
| Boc₂O | DMAP (cat.) | DCM | Room Temp. | High | [7] |
| Boc₂O | NaOH | Dioxane/H₂O | Room Temp. | Good-High | [7] |
Chemical Properties and Reactivity: The Art of Deprotection
The synthetic utility of the Boc group lies in its remarkable stability under a wide range of conditions, including most nucleophiles and bases, while being readily cleavable under acidic conditions.[8][9] This orthogonality allows for selective chemical manipulations at other sites of a complex molecule without disturbing the protected amine.
The primary reaction of a tert-butyl pyrimidine carbamate in a synthetic workflow is its deprotection to reveal the free amine.
Mechanism of Acid-Catalyzed Deprotection: The deprotection is initiated by the protonation of the carbamate carbonyl oxygen by a strong acid. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.[6][10]
Causality of Experimental Choices:
-
Reagent (Strong Acid): Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are required to efficiently protonate the carbamate and facilitate the cleavage.[6][10]
-
Side Reactions: The liberated tert-butyl cation is a potent electrophile and can cause unwanted side reactions by alkylating other nucleophilic sites on the substrate.[11] To prevent this, "scavengers" such as anisole or thioanisole are often added to the reaction mixture to trap the cation.[9]
Diagram: Boc Deprotection Mechanism
Caption: Acid-catalyzed deprotection of a Boc-protected pyrimidine amine.
Experimental Protocol: Deprotection of tert-Butyl N-(pyrimidin-2-yl)carbamate
This protocol describes a general procedure for the removal of the Boc group using TFA.
Materials:
-
tert-Butyl N-(pyrimidin-2-yl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether or Ethyl acetate
Procedure:
-
Dissolve the Boc-protected pyrimidine (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution. Caution: The reaction can be exothermic and produce CO₂ gas; ensure adequate venting.[6]
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in ethyl acetate or diethyl ether and carefully neutralize by washing with saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected 2-aminopyrimidine.
Applications in Drug Discovery and Development
tert-Butyl pyrimidine carbamates are not typically final drug products but are invaluable intermediates in the synthesis of more complex pharmaceutical agents.[12][13][14] The Boc-protected amine allows for selective functionalization of the pyrimidine ring, such as through metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions, without interference from the amino group.[12][14]
A prominent application is in the development of protein kinase inhibitors , a major class of modern anticancer therapies.[1][3] The pyrimidine scaffold is adept at forming key hydrogen bonds within the ATP-binding "hinge region" of many kinases.[15] The synthetic strategy often involves using a Boc-protected aminopyrimidine as a core structure, modifying other positions on the ring to achieve potency and selectivity, and finally deprotecting the amine for coupling with another pharmacophore.[16]
For example, in the development of novel diaminopyrimidine carboxamide inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target in cancer immunotherapy, a Boc-protected intermediate would allow for the selective introduction of a carboxamide moiety before revealing the second amino group for further modification.[17] Similarly, the synthesis of Aurora kinase inhibitors for treating MYC-amplified cancers often relies on a pyrimidine-based scaffold where protecting group strategies are essential for the sequential construction of the final molecule.[18]
Diagram: General Synthetic Workflow
Caption: A representative workflow in drug discovery using a pyrimidine intermediate.
Conclusion
tert-Butyl pyrimidine carbamate is more than just a chemical compound; it is a strategic tool in the arsenal of the medicinal chemist. Its synthesis via robust Boc-protection protocols is efficient and scalable. Its unique chemical properties—stability to a wide range of reagents coupled with facile, acid-labile deprotection—provide the synthetic control necessary for the intricate construction of complex molecules. As demonstrated by its critical role in the synthesis of kinase inhibitors and other targeted therapies, the mastery of its chemistry is essential for professionals engaged in the future of drug discovery and development.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. mdpi.com [mdpi.com]
- 6. jk-sci.com [jk-sci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. genscript.com [genscript.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. tert-Butyl N-[2-(2-chloropyrimidin-5-yl)ethyl]carbamate [benchchem.com]
- 13. tert-Butyl (1-(2-chloropyrimidin-4-yl)piperidin-4-yl)carbamate [myskinrecipes.com]
- 14. tert-Butyl ((6-chloropyrimidin-4-yl)methyl)(methyl)carbamate | Benchchem [benchchem.com]
- 15. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
safety and handling of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate
An In-depth Technical Guide to the Safe Handling of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate
Abstract
This technical guide provides comprehensive safety and handling protocols for tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate (CAS No. 954097-20-2), a key intermediate in medicinal chemistry and organic synthesis.[1][2] In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally analogous pyrimidine and carbamate derivatives to establish a robust framework for its safe utilization by researchers, scientists, and drug development professionals.[3] The document details hazard identification, risk mitigation strategies, appropriate personal protective equipment (PPE), and emergency procedures, grounded in established principles of laboratory safety.
Introduction and Scientific Context
Tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate is a bifunctional molecule featuring a pyrimidine core, a hydroxymethyl group, and a tert-butoxycarbonyl (Boc) protected amine. Pyrimidine derivatives are of significant interest in pharmaceutical development due to their presence in a wide array of biologically active compounds and as essential building blocks for nucleic acids.[4][5][6] The carbamate functional group is also a prevalent structural motif in medicinal chemistry, valued for its chemical stability and ability to form key interactions with biological targets.[7]
The combined structural features of this compound necessitate a cautious and well-informed approach to its handling. This guide is designed to provide the necessary technical information to work with this compound safely, ensuring both personal safety and the integrity of research outcomes.
Hazard Identification and Risk Assessment
Primary Anticipated Hazards:
-
Skin Irritation: Direct contact may cause skin irritation.[8][9][10]
-
Eye Irritation: The compound is likely to cause serious eye irritation upon contact.[8][9][10]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[8][9]
-
Harmful if Swallowed: Ingestion may be harmful and could cause gastrointestinal irritation.[11][12]
A thorough, site-specific risk assessment should be conducted before any handling of this chemical.[3]
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following PPE is mandatory when handling tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate:[3]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required for splash hazards.[12][13] | Protects against splashes, dust, and vapors that could cause serious eye irritation or damage.[12] |
| Skin Protection | - Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Gloves must be inspected before each use.[12][13] - Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn.[3] | Carbamates can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier to prevent direct contact.[3] |
| Respiratory Protection | Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a chemical fume hood). If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[3][14] | Inhalation of dust or vapors may cause respiratory irritation. Engineering controls like fume hoods are the primary method of exposure control.[3][14] |
Donning and Doffing of PPE: A Critical Workflow
The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: Recommended sequence for donning and doffing PPE.
Safe Handling and Operational Protocols
Adherence to the following protocols is essential for the safe handling of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate.
Engineering Controls
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[8][14] Facilities should be equipped with an eyewash station and a safety shower.[9]
Step-by-Step Handling Procedure
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Have spill cleanup materials readily accessible.
-
-
Weighing and Transfer:
-
Handle the solid compound carefully to avoid generating dust.
-
Use a spatula for transfers.
-
If weighing outside of a fume hood is unavoidable, use a balance with a draft shield.
-
-
In Solution:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Keep containers closed when not in use.
-
-
Post-Handling:
Caption: Logical workflow for the safe handling of the compound.
Storage and Disposal
Storage:
-
Store in a tightly closed container.[8]
-
Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[8][11]
-
Some suppliers recommend cold storage (2-8°C).[15][16] Always follow the storage instructions on the supplier's label.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not allow the product to enter drains or waterways.[8][13]
-
Contaminated packaging should be disposed of in the same manner as the chemical.
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately.
| Emergency Situation | First-Aid and Response Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][12] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[8][12] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If symptoms persist, call a physician.[8] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[11][12] |
| Accidental Release | Wear appropriate personal protective equipment. Avoid dust formation. Sweep up or vacuum the spilled material and place it into a suitable, labeled container for disposal.[11][13][17] |
Physicochemical and Toxicological Profile
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 954097-20-2 | [1][2] |
| Molecular Formula | C10H15N3O3 | Calculated |
| Molecular Weight | 225.24 g/mol | Calculated |
| Appearance | Likely an off-white to white solid | [18] (by analogy) |
| Melting Point | 105 - 109 °C (for tert-Butyl carbamate) | [18] (by analogy) |
Toxicological Information (Inferred)
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[11] The toxicological properties have not been fully investigated.[11]
-
Carcinogenicity: No data available.
-
Mutagenicity: No data available.
-
Teratogenicity: No data available.
The toxicity of carbamates as a class can vary widely, with some used as pesticides due to their inhibition of acetylcholinesterase.[19][20][21] While this specific compound is not designed for such a purpose, a degree of caution is warranted due to the presence of the carbamate moiety.
Conclusion
While tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate is a valuable compound in research and development, its safe handling is paramount. By understanding its potential hazards based on analogous structures and by rigorously applying the protocols outlined in this guide, researchers can mitigate risks and maintain a safe laboratory environment. A proactive approach to safety, including thorough risk assessment and adherence to best practices, is the cornerstone of responsible scientific investigation.
References
-
Angene Chemical. (2025-02-04). Safety Data Sheet - tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate. [Link]
-
Nova Science Publishers. (2024-03-01). The Chemistry of Pyrimidine Derivatives. [Link]
-
Thermo Fisher Scientific. (2010-10-28). tert-Butyl carbamate - SAFETY DATA SHEET. [Link]
-
Growing Science. (2021-08-16). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11085418, tert-Butyl 4-hydroxybenzylcarbamate. [Link]
-
ACS Omega. (2025-12-29). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. [Link]
-
PubMed. Toxicity and effects of 2,6-di-tert-butyl-4-methylphenyl N-methylcarbamate (terbutol) on hepatic cytochrome P450 in F344 rats. [Link]
-
The Role of Pyrimidine Derivatives in Modern Pharmaceuticals. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 723429, Tert-butyl (piperidin-4-ylmethyl)carbamate. [Link]
-
ResearchGate. Newly Scheduled Carbamate Compounds: A synopsis of their properties and development, and considerations for the scientific community. [Link]
-
ResearchGate. Forensic toxicological and analytical aspects of carbamate poisoning – A review. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 272414, tert-Butyl hydroxy(methyl)carbamate. [Link]
-
National Center for Biotechnology Information. (2024-01-06). Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 546110, tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)carbamate. [Link]
-
National Center for Biotechnology Information. StatPearls - Carbamate Toxicity. [Link]
-
Ivy Fine Chemicals. Tert-butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate. [Link]
-
ACS Publications. (2015-01-07). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
-
Knight Chemicals Online. tert-butyl ((1-tosylhydrazineyl)methyl)carbamate. [Link]
-
Pharmaffiliates. tert-Butyl ((1R,2R)-1-hydroxy-6-(4-nitrophenyl)-1-phenylhex-5-yn-2-yl)carbamate. [Link]rophenyl-1-phenylhex-5-yn-2-yl-carbamate)
Sources
- 1. 954097-20-2|tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate|BLD Pharm [bldpharm.com]
- 2. ivychem.com [ivychem.com]
- 3. benchchem.com [benchchem.com]
- 4. novapublishers.com [novapublishers.com]
- 5. growingscience.com [growingscience.com]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aksci.com [aksci.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.ie [fishersci.ie]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. angenechemical.com [angenechemical.com]
- 14. benchchem.com [benchchem.com]
- 15. 1849595-31-8|tert-Butyl (6-chloropyrimidin-4-yl)carbamate|BLD Pharm [bldpharm.com]
- 16. tert-Butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate|CAS 203321-83-9 [benchchem.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
use of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate in organic synthesis
An In-Depth Guide to the Synthetic Utility of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate
Introduction: A Versatile Bifunctional Building Block
In the landscape of modern medicinal chemistry and organic synthesis, the strategic design of molecular building blocks is paramount. tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate (CAS No. 954097-20-2) has emerged as a highly valuable intermediate, prized for its unique bifunctional architecture.[1][2] This compound features a pyrimidine scaffold, a core heterocyclic motif present in numerous biologically active molecules. Crucially, it is decorated with two distinct reactive handles: a primary alcohol (hydroxymethyl group) and a tert-butoxycarbonyl (Boc) protected amine. This arrangement allows for selective, sequential modification, making it an ideal starting point for the synthesis of complex molecular architectures and diverse compound libraries for drug discovery campaigns.[1]
The carbamate group, specifically the Boc protecting group, offers excellent stability under a variety of reaction conditions while allowing for facile deprotection under acidic conditions to unmask a nucleophilic primary amine.[3][4] Concurrently, the hydroxymethyl group provides a locus for transformations such as oxidation to aldehydes or carboxylic acids, conversion to electrophilic halides, or formation of ether and ester linkages. This guide provides a detailed exploration of the synthetic applications of this versatile reagent, complete with field-proven protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Physicochemical Properties and Handling
A clear understanding of a reagent's properties is essential for its effective use and storage.
| Property | Value | Source |
| CAS Number | 954097-20-2 | [1][2] |
| Molecular Formula | C₁₀H₁₅N₃O₃ | [1] |
| Molecular Weight | 225.24 g/mol | [1][2] |
| Appearance | Typically a solid | N/A |
| Storage | Sealed in a dry environment, 2-8°C | [2] |
Core Synthetic Applications & Strategic Considerations
The synthetic utility of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate stems from the orthogonal reactivity of its two primary functional groups. The following sections detail key transformations, providing both the strategic rationale and detailed protocols.
Caption: Key Synthetic Pathways from the Title Compound.
Transformations of the Hydroxymethyl Group
The primary alcohol is a versatile handle for introducing further complexity. Its conversion to an electrophile or an oxidized functional group is a common and powerful strategy.
Mild oxidation of the hydroxymethyl group furnishes the corresponding aldehyde, a valuable intermediate for reductive amination, Wittig reactions, or further oxidation. Reagents like Dess-Martin periodinane (DMP) or manganese dioxide (MnO₂) are effective for this transformation, minimizing over-oxidation.
Protocol 1: Synthesis of tert-Butyl (6-formylpyrimidin-4-yl)carbamate
-
Setup: To a stirred solution of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M) under an inert atmosphere (N₂ or Ar), add Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until the layers are clear.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired aldehyde.
Transforming the alcohol into a more reactive leaving group, such as a chloride, creates a potent electrophile for Sₙ2 reactions. This allows for the introduction of a wide array of nucleophiles (e.g., amines, thiols, azides, cyanides). Thionyl chloride (SOCl₂) is a common reagent for this purpose.
Protocol 2: Synthesis of tert-Butyl (6-(chloromethyl)pyrimidin-4-yl)carbamate
-
Setup: In a flame-dried flask under an inert atmosphere, suspend tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate (1.0 eq) in anhydrous DCM (approx. 0.2 M). Cool the suspension to 0 °C in an ice bath.
-
Reaction: Add thionyl chloride (SOCl₂, 1.5 eq) dropwise to the stirred suspension. After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3-5 hours. Monitor by TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into ice-cold saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the mixture with DCM (3x). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The resulting crude product, tert-Butyl (6-(chloromethyl)pyrimidin-4-yl)carbamate[5], is often used in the next step without further purification. If necessary, it can be purified by careful flash chromatography. Caution: This compound is a potential alkylating agent and should be handled with care.
Deprotection and Elaboration of the Amine
The Boc group serves as a robust gatekeeper for the 4-amino functionality. Its removal under acidic conditions reveals the primary amine, which can then participate in a host of bond-forming reactions.
Caption: Workflow for Amine Deprotection and Functionalization.
Protocol 3: Boc Deprotection and Subsequent Amide Coupling
This two-step, one-pot procedure is an efficient method for generating amide derivatives.
-
Part A: Boc Deprotection
-
Setup: Dissolve tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate (1.0 eq) in DCM (approx. 0.2 M).
-
Reaction: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at room temperature. Stir for 1-2 hours, monitoring by TLC.
-
Work-up: Once deprotection is complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting TFA salt of (4-amino-pyrimidin-6-yl)-methanol is often a viscous oil or solid and is used directly in the next step.
-
Part B: Amide Coupling
-
Setup: Dissolve the crude TFA salt from Part A in an anhydrous aprotic solvent such as DCM or N,N-Dimethylformamide (DMF). Add a suitable base, such as triethylamine (TEA, 3.0 eq) or N,N-diisopropylethylamine (DIPEA, 3.0 eq), and cool the mixture to 0 °C.
-
Reaction: Add the desired acyl chloride (R-COCl, 1.1 eq) or anhydride dropwise. Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Work-up: Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography or recrystallization to obtain the final N-acylated product.
Conclusion and Future Outlook
tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate is a quintessential example of a modern synthetic building block. Its inherent bifunctionality, coupled with the robust and predictable chemistry of its protected amine and primary alcohol, provides chemists with a reliable and versatile tool. The protocols outlined herein demonstrate its utility in accessing a range of key intermediates, including aldehydes, alkylating agents, and free amines for further elaboration. As the demand for novel, structurally complex small molecules continues to grow in pharmaceutical and materials science, the strategic application of such well-designed synthons will remain a cornerstone of chemical innovation.
References
- Benchchem. tert-Butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate.
- MySkinRecipes. tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate.
- BLDpharm. 954097-20-2|tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate.
- Smolecule. Tert-butyl N-{6-[(Z)-N'-hydroxycarbamimidoyl]pyridin-3-YL}carbamate.
- The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent.
- BLDpharm. 1849595-31-8|tert-Butyl (6-chloropyrimidin-4-yl)carbamate.
- ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry.
- PMC - PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents.
- PMC - PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry.
Sources
- 1. tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate [myskinrecipes.com]
- 2. 954097-20-2|tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate|BLD Pharm [bldpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1849595-31-8|tert-Butyl (6-chloropyrimidin-4-yl)carbamate|BLD Pharm [bldpharm.com]
Application Notes and Protocols for the Boc Protection of Hydroxymethylpyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Imperative of Protecting Groups in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, particularly within medicinal chemistry and drug development, the judicious use of protecting groups is a cornerstone of success. The ability to selectively shield a reactive functional group from unwanted transformations, while manipulating other parts of the molecule, is paramount. The tert-butyloxycarbonyl (Boc) group is a preeminent choice for the protection of both amines and, as will be detailed here, hydroxyl groups. Its widespread adoption is attributed to its robustness across a wide array of reaction conditions and its facile, clean removal under mild acidic conditions.[1]
Hydroxymethylpyrimidines are a significant class of heterocyclic compounds, serving as versatile building blocks in the synthesis of a diverse range of biologically active molecules. The primary hydroxyl group in these scaffolds is often a site for further functionalization, but its reactivity necessitates protection during intermediate synthetic steps. This guide provides a comprehensive, in-depth protocol for the efficient Boc protection of hydroxymethylpyrimidines, grounded in mechanistic principles and practical, field-proven insights.
The Rationale Behind Boc Protection of Alcohols
While more commonly employed for amines, the Boc group is also an effective protecting group for alcohols, forming a tert-butyl carbonate. This transformation is crucial when the hydroxyl group's nucleophilicity or acidity could interfere with subsequent reactions, such as organometallic additions, oxidations, or couplings at other positions of the pyrimidine ring. The steric bulk of the Boc group can also play a role in directing reactions to other sites of the molecule.[2]
The selection of the Boc group for alcohol protection is often driven by its orthogonality with other protecting groups. For instance, a Boc-protected alcohol is stable to basic conditions used to remove an Fmoc group from an amine, allowing for selective deprotection and functionalization within the same molecule.
Mechanistic Insights: The Role of DMAP in Catalysis
The reaction between an alcohol and di-tert-butyl dicarbonate ((Boc)₂O) is significantly accelerated by the use of a nucleophilic catalyst, most commonly 4-(dimethylamino)pyridine (DMAP).[3] The mechanism proceeds through the initial attack of the highly nucleophilic pyridine nitrogen of DMAP on one of the carbonyl carbons of (Boc)₂O. This leads to the formation of a highly reactive N-Boc-pyridinium species and the expulsion of a tert-butyl carbonate anion.[4]
The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon of the N-Boc-pyridinium intermediate. This step is more facile than the direct reaction with (Boc)₂O due to the enhanced electrophilicity of the intermediate. The subsequent collapse of the tetrahedral intermediate releases the Boc-protected alcohol and regenerates the DMAP catalyst, allowing it to re-enter the catalytic cycle.[3] The tert-butyl carbonate anion ultimately decomposes to isobutylene and carbon dioxide, driving the reaction forward.
References
The Strategic Application of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate in Modern Medicinal Chemistry
Introduction: In the landscape of contemporary drug discovery, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures with therapeutic potential. Among these, tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate has emerged as a key intermediate, offering medicinal chemists a valuable scaffold for the development of novel therapeutic agents. This bifunctional molecule, featuring a Boc-protected amine and a reactive primary alcohol on a pyrimidine core, provides a unique combination of stability and reactivity, making it an ideal precursor for the synthesis of a diverse range of bioactive compounds, particularly in the realm of kinase inhibitors.
This comprehensive guide provides an in-depth exploration of the applications of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate in medicinal chemistry. We will delve into its physicochemical properties, outline detailed synthetic protocols, and present its strategic deployment in the synthesis of targeted therapeutics, thereby offering researchers, scientists, and drug development professionals a thorough understanding of its utility.
Physicochemical Properties and Strategic Advantages
The structural attributes of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate underpin its utility in medicinal chemistry. The pyrimidine ring is a common motif in numerous biologically active compounds, including several approved drugs, owing to its ability to participate in hydrogen bonding and other key interactions with biological targets.[1][2] The tert-butoxycarbonyl (Boc) protecting group on the C4-amino function offers robust protection under a wide range of reaction conditions, yet can be readily removed under acidic conditions, allowing for subsequent functionalization. The primary hydroxyl group at the C6-position serves as a versatile handle for further synthetic transformations.
| Property | Value | Source |
| CAS Number | 954097-20-2 | [2][3] |
| Molecular Formula | C₁₀H₁₅N₃O₃ | [2][3] |
| Molecular Weight | 225.24 g/mol | [4] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents | General Knowledge |
The strategic placement of the Boc-protected amine and the hydroxymethyl group allows for a modular and convergent approach to the synthesis of complex molecules. This is particularly advantageous in the construction of libraries of compounds for structure-activity relationship (SAR) studies.
Synthesis and Purification Protocols
Protocol 1: Synthesis of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate
This protocol is based on the protection of an amino-pyrimidine precursor followed by functional group manipulation.
Workflow Diagram:
Sources
- 1. WO2021133809A1 - Inhibitors of mutant forms of egfr - Google Patents [patents.google.com]
- 2. tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate, CasNo.954097-20-2 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 3. 954097-20-2|tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate|BLD Pharm [bldpharm.com]
- 4. Tert-butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate,(CAS# 954097-20-2)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 5. tert-Butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate|CAS 203321-83-9 [benchchem.com]
Application Note: tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate as a Strategic Building Block for the Synthesis of Kinase Inhibitors
Introduction: The Central Role of Scaffolds in Kinase Inhibitor Design
Protein kinases have become one of the most critical classes of drug targets in the 21st century, primarily due to their integral role in cell signaling pathways that, when dysregulated, can lead to diseases such as cancer and chronic inflammation.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. A key strategy in medicinal chemistry is the use of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. The pyrimidine ring system is a quintessential example of such a scaffold, found in numerous FDA-approved anticancer drugs.[1][3] Its structure is a bioisostere of the adenine base in ATP, allowing it to form crucial hydrogen bond interactions with the "hinge" region of the kinase active site.[4][5]
This guide focuses on a highly versatile and strategically designed building block: tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate . This trifunctional reagent provides medicinal chemists with a powerful tool to rapidly construct libraries of potent and selective kinase inhibitors. We will explore the distinct advantages conferred by its three key features: the pyrimidine core for hinge binding, the orthogonally protected amine for targeted interactions, and the hydroxymethyl group as a handle for further diversification.
Strategic Value of the Building Block
The efficacy of tert-butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate stems from the synergistic functionality of its constituent parts. Each element is designed to facilitate a specific and crucial aspect of kinase inhibitor synthesis and biological activity.
The Pyrimidine Core: The Hinge-Binding Anchor
The electron-deficient nature of the pyrimidine ring, with its nitrogen atoms at positions 1 and 3, is ideal for mimicking the hydrogen bonding pattern of ATP's adenine ring with the kinase hinge region.[4][5] This interaction is fundamental for anchoring the inhibitor within the ATP-binding pocket, providing a stable foundation for the rest of the molecule to achieve high-affinity binding.
Caption: Conceptual diagram of pyrimidine core interacting with the kinase hinge.
The tert-Butoxycarbonyl (Boc)-Protected Amine: A Gateway to Potency and Selectivity
The amino group at the C4 position is a common feature in many potent kinase inhibitors, often forming an additional hydrogen bond with the hinge backbone.[1] The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting this amine for several reasons:
-
Stability: It is robust and stable to a wide range of reaction conditions, particularly nucleophilic and basic conditions used in common cross-coupling reactions.[6]
-
Orthogonal Deprotection: The Boc group can be removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), without disturbing other acid-labile groups if carefully planned.[7][8] This allows for late-stage functionalization of the amine, a critical step for introducing moieties that can improve solubility or target specific amino acid residues, thereby fine-tuning the inhibitor's potency and selectivity profile.
The Hydroxymethyl Group: The Vector for Diversification
The hydroxymethyl group at the C6 position serves as a versatile functional handle. It typically points towards the solvent-exposed region of the ATP binding site. This position is ideal for introducing chemical groups that can modulate the compound's physicochemical properties (e.g., solubility, metabolic stability) without disrupting the core binding interactions. The primary alcohol can be readily:
-
Oxidized to an aldehyde or carboxylic acid for further amide or ester formation.
-
Converted into an ether or ester linkage.
-
Transformed into a leaving group (e.g., a tosylate or halide) for nucleophilic displacement reactions.
This versatility allows for the rapid generation of a diverse library of analogues from a single, advanced intermediate, accelerating structure-activity relationship (SAR) studies.[9][10]
Synthetic Applications and Protocols
The true power of this building block is realized in its application. A typical synthetic workflow leverages modern cross-coupling chemistry to build the core structure, followed by sequential deprotection and functionalization. For the purpose of these protocols, we will assume the use of a commercially available precursor, tert-butyl (2-chloro-6-(hydroxymethyl)pyrimidin-4-yl)carbamate , which allows for a key C-C bond formation at the C2 position.
Caption: General synthetic workflow for elaborating the building block.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
This protocol describes the efficient coupling of an arylboronic acid to the C2 position of the pyrimidine ring, a reaction that benefits significantly from microwave irradiation by reducing reaction times and often improving yields.[11][12]
Materials:
-
tert-Butyl (2-chloro-6-(hydroxymethyl)pyrimidin-4-yl)carbamate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 equiv)
-
Base (e.g., K₂CO₃) (3.0 equiv)
-
Degassed solvent mixture: 1,4-Dioxane and Water (4:1 v/v)
-
10 mL microwave reactor vial with a magnetic stir bar
Procedure:
-
To a 10 mL microwave reactor vial, add tert-butyl (2-chloro-6-(hydroxymethyl)pyrimidin-4-yl)carbamate (e.g., 138 mg, 0.5 mmol), the desired arylboronic acid (0.6 mmol), K₂CO₃ (207 mg, 1.5 mmol), and Pd(PPh₃)₄ (29 mg, 0.025 mmol).
-
Add 5 mL of the degassed 4:1 dioxane/water solvent mixture.
-
Seal the vial securely with a cap.
-
Place the vial inside the microwave reactor cavity.
-
Irradiate the reaction mixture at 110 °C for 20 minutes with active stirring.
-
After the reaction, allow the vial to cool to room temperature.
-
Transfer the mixture to a separatory funnel containing 20 mL of ethyl acetate and 20 mL of water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-arylpyrimidine derivative.
Data Presentation: Representative Suzuki Coupling Reactions
| Entry | Arylboronic Acid | Representative Yield (%) | Expected Mass [M+H]⁺ |
| 1 | Phenylboronic acid | 85% | 318.15 |
| 2 | 4-Methoxyphenylboronic acid | 82% | 348.16 |
| 3 | 3-Fluorophenylboronic acid | 88% | 336.14 |
| 4 | Thiophen-2-ylboronic acid | 79% | 324.11 |
Yields are representative and may vary based on the specific substrate and reaction scale.
Protocol 2: Acid-Mediated Boc Group Deprotection
This protocol details the standard procedure for the selective removal of the Boc protecting group to reveal the key C4-amino functionality.[8][13]
Materials:
-
Boc-protected pyrimidine substrate (from Protocol 1) (1.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the Boc-protected pyrimidine (e.g., 0.3 mmol) in anhydrous DCM (3 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (1 mL, ~13 mmol) dropwise to the stirred solution. Caution: The reaction evolves CO₂ gas.[13]
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Once complete, carefully concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA.
-
Re-dissolve the residue in ethyl acetate (20 mL) and slowly add saturated NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is basic (~8-9).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected 4-aminopyrimidine, which is often used in the next step without further purification.
Causality and Considerations: The strong acid TFA protonates the carbamate oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and carbamic acid.[8] The carbamic acid is unstable and rapidly decarboxylates to give the free amine and carbon dioxide.[13] The tert-butyl cation can potentially alkylate electron-rich or nucleophilic sites on the substrate.[14] If this is a concern, a scavenger such as triethylsilane or anisole can be added to the reaction mixture.[14]
Case Study: Conceptual Design of a BTK Inhibitor
Bruton's tyrosine kinase (BTK) is a validated target in B-cell malignancies.[15] Many BTK inhibitors utilize a pyrimidine scaffold. We can conceptually design an inhibitor using our building block.
Sources
- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 2. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. jk-sci.com [jk-sci.com]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate
Introduction
In the landscape of modern drug discovery and development, pyrimidine-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents. Their prevalence stems from their ability to mimic biological purines and engage in hydrogen bonding interactions with various biological targets. A particularly versatile building block in the synthesis of complex pyrimidine derivatives is tert-butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate. The presence of a Boc-protected amine, a primary alcohol, and a pyrimidine ring offers multiple points for chemical modification. This application note provides detailed protocols for the strategic derivatization of this key intermediate through palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These powerful synthetic tools enable the formation of carbon-carbon and carbon-nitrogen bonds, paving the way for the creation of diverse chemical libraries for screening and lead optimization.
The protocols outlined herein are designed for researchers, medicinal chemists, and process development scientists. Beyond a mere recitation of steps, this guide delves into the rationale behind the choice of reagents and conditions, offering insights to ensure reproducible and high-yielding transformations.
Chemical Structures and Functional Handles
The starting material, tert-butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate, possesses three key functional groups that can be manipulated. For the purpose of this guide, we will focus on the reactivity of the pyrimidine core, which requires prior activation, typically through halogenation, to participate in cross-coupling reactions. The hydroxymethyl group can be oxidized to an aldehyde or converted to a leaving group for nucleophilic substitution, while the Boc-protected amine can be deprotected to reveal a primary amine.
PART 1: Activation of the Pyrimidine Core for Cross-Coupling
To engage in palladium-catalyzed cross-coupling, the pyrimidine ring must first be functionalized with a suitable leaving group, most commonly a halide (e.g., Cl, Br, I). A common strategy is the conversion of a hydroxypyrimidine to a chloropyrimidine using reagents like phosphorus oxychloride (POCl₃). However, our starting material has a hydroxymethyl group. A more direct approach for functionalizing the pyrimidine ring at a C-H position is often challenging and may require specific directing groups. For the context of this application note, we will assume the user can either source or synthesize a halogenated derivative, for instance, tert-butyl (6-chloro-2-(hydroxymethyl)pyrimidin-4-yl)carbamate, to serve as the electrophilic partner in the subsequent coupling reactions.
PART 2: Palladium-Catalyzed Cross-Coupling Protocols
The following sections provide detailed, step-by-step protocols for three major classes of palladium-catalyzed cross-coupling reactions. The choice of reaction will depend on the desired final product.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[1][2] This is particularly useful for synthesizing biaryl structures, which are prevalent in many biologically active molecules.[3][4][5]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling workflow.
Experimental Protocol:
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine tert-butyl (6-chloro-2-(hydroxymethyl)pyrimidin-4-yl)carbamate (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.10 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or toluene/H₂O in a 4:1 to 10:1 ratio). The total solvent volume should be sufficient to dissolve the reactants upon heating.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Table 1: Typical Reagents and Conditions for Suzuki-Miyaura Coupling
| Component | Example | Stoichiometry | Rationale |
| Pyrimidine Substrate | tert-Butyl (6-chloro-2-(hydroxymethyl)pyrimidin-4-yl)carbamate | 1.0 equiv | Electrophilic partner |
| Boronic Acid | Phenylboronic acid | 1.2-1.5 equiv | Nucleophilic partner, excess ensures complete consumption of the starting material |
| Palladium Catalyst | Pd(PPh₃)₄ | 0.05-0.10 equiv | Facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination |
| Base | K₂CO₃ or Cs₂CO₃ | 2.0-3.0 equiv | Activates the boronic acid for transmetalation |
| Solvent | 1,4-Dioxane/H₂O (4:1) | - | The aqueous phase is crucial for the solubility of the base and facilitates the catalytic cycle |
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds, enabling the coupling of amines with aryl halides.[6][7][8] This reaction is instrumental in the preparation of anilines and other arylamines, which are key pharmacophores.[9]
Reaction Scheme:
Sources
- 1. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthetic Routes to Derivatives of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate
Introduction: The Significance of Substituted Pyrimidines in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its prevalence in biologically active molecules stems from its ability to engage in various non-covalent interactions with protein targets, including hydrogen bonding and π-stacking. Derivatives of pyrimidine are integral to a wide array of pharmaceuticals, exhibiting anticancer, antimicrobial, and anti-inflammatory properties. The subject of this guide, tert-butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate, is a key intermediate, offering a synthetically versatile platform for the development of novel drug candidates. The Boc-protected amine and the primary alcohol functionalities serve as handles for diverse chemical modifications, enabling the exploration of a broad chemical space to optimize pharmacological activity.
This document provides a comprehensive guide to the synthesis of tert-butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate and its subsequent derivatization into key synthetic precursors, namely the corresponding aldehyde and chloromethyl analogs. The protocols detailed herein are designed for researchers and scientists in drug development, offering step-by-step methodologies and insights into the rationale behind experimental choices.
Synthetic Workflow Overview
The overall synthetic strategy is a two-stage process. The first stage focuses on the preparation of the core intermediate, tert-butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate, starting from a commercially available precursor. The second stage details the functional group transformations of the hydroxymethyl moiety to generate versatile derivatives for further elaboration.
Caption: Reduction of the ester to a primary alcohol.
Protocol 1: Synthesis of (4-Aminopyrimidin-6-yl)methanol
Materials:
-
Methyl 4-aminopyrimidine-6-carboxylate
-
Lithium aluminium hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
-
15% w/v aqueous sodium hydroxide (NaOH) solution
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminium hydride (1.2 eq.) in anhydrous THF.
-
Addition of Ester: Dissolve methyl 4-aminopyrimidine-6-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice-water bath).
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours, then heat to reflux for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Work-up: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with THF.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethyl acetate/hexanes mixture to yield (4-aminopyrimidin-6-yl)methanol as a solid.
| Parameter | Value |
| Reactants | Methyl 4-aminopyrimidine-6-carboxylate, LiAlH₄ |
| Solvent | Anhydrous THF |
| Temperature | 0 °C to reflux |
| Reaction Time | 5 hours |
| Typical Yield | 70-85% |
Step 2: Boc Protection of (4-Aminopyrimidin-6-yl)methanol
The amino group of (4-aminopyrimidin-6-yl)methanol is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O). [][5]This protecting group is stable under a wide range of conditions but can be readily removed under acidic conditions. [6]
Caption: Boc protection of the amino group.
Protocol 2: Synthesis of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate
Materials:
-
(4-Aminopyrimidin-6-yl)methanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve (4-aminopyrimidin-6-yl)methanol (1.0 eq.) in dichloromethane in a round-bottom flask.
-
Addition of Reagents: Add triethylamine (1.5 eq.) to the solution, followed by the portion-wise addition of di-tert-butyl dicarbonate (1.2 eq.) at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate.
| Parameter | Value |
| Reactants | (4-Aminopyrimidin-6-yl)methanol, Boc₂O |
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Temperature | Room Temperature |
| Reaction Time | 12-18 hours |
| Typical Yield | 80-95% |
Stage 2: Synthesis of Key Derivatives
The hydroxymethyl group of the core intermediate is a versatile handle for further functionalization. The following protocols describe its oxidation to an aldehyde and its conversion to a chloromethyl group, both of which are valuable precursors for a variety of coupling reactions.
Derivative 1: tert-Butyl (6-formylpyrimidin-4-yl)carbamate via Oxidation
The primary alcohol can be oxidized to the corresponding aldehyde using a variety of mild oxidizing agents. Dess-Martin periodinane (DMP) is a common choice for this transformation due to its high selectivity and mild reaction conditions.
Caption: Oxidation of the primary alcohol to an aldehyde.
Protocol 3: Synthesis of tert-Butyl (6-formylpyrimidin-4-yl)carbamate
Materials:
-
tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve tert-butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate (1.0 eq.) in dry dichloromethane in a round-bottom flask under an inert atmosphere.
-
Addition of Oxidant: Add Dess-Martin periodinane (1.5 eq.) in one portion to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and pour it into a separatory funnel containing a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃ (1:1). Shake vigorously until the layers are clear.
-
Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography on silica gel.
| Parameter | Value |
| Reactant | tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate |
| Oxidizing Agent | Dess-Martin Periodinane |
| Solvent | Dichloromethane |
| Temperature | Room Temperature |
| Reaction Time | 1-2 hours |
| Typical Yield | 85-95% |
Derivative 2: tert-Butyl (6-(chloromethyl)pyrimidin-4-yl)carbamate via Chlorination
The hydroxymethyl group can be converted to a more reactive chloromethyl group using a chlorinating agent such as thionyl chloride (SOCl₂). This derivative is an excellent electrophile for nucleophilic substitution reactions.
Caption: Conversion of the hydroxymethyl group to a chloromethyl group.
Protocol 4: Synthesis of tert-Butyl (6-(chloromethyl)pyrimidin-4-yl)carbamate
Materials:
-
tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve tert-butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate (1.0 eq.) in dry dichloromethane in a round-bottom flask and cool to 0 °C in an ice-water bath.
-
Addition of Chlorinating Agent: Add thionyl chloride (1.2 eq.) dropwise to the stirred solution.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture into an ice-cold saturated aqueous NaHCO₃ solution to neutralize the excess SOCl₂.
-
Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is often used in the next step without further purification, but can be purified by flash column chromatography if necessary.
| Parameter | Value |
| Reactant | tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate |
| Chlorinating Agent | Thionyl Chloride |
| Solvent | Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2.5-3.5 hours |
| Typical Yield | 90-98% (crude) |
Conclusion
The synthetic routes outlined in this application note provide reliable and scalable methods for the preparation of tert-butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate and its key derivatives. These protocols are designed to be robust and reproducible, offering medicinal chemists and drug development professionals a solid foundation for the synthesis of novel pyrimidine-based compounds. The strategic use of protecting groups and the versatile functionalization of the hydroxymethyl group open up a multitude of possibilities for creating diverse chemical libraries for biological screening.
References
- Jain, K. S., et al. (2021). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure, 1234, 130155.
- Sharma, V., et al. (2021). Recent medicinal approaches of novel pyrimidine analogs: A review. Bioorganic & Medicinal Chemistry, 40, 116187.
- Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradi
- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine deriv
- Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 21(11), 1533.
-
Experimental Procedure - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
- Preparation method for 4-amino-6-alkoxyl pyrimidine compounds. (2012).
- Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction.
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
tert-Butyl hydroxy(methyl)carbamate | C6H13NO3 | CID 272414 - PubChem. (n.d.). Retrieved from [Link]
-
(4-amino-2-methylpyrimidin-5-yl)methanol| CAS No:73-67-6. (n.d.). Chemzq. Retrieved from [Link]
-
tert-Butyl N-(4-hydroxybutyl)carbamate | C9H19NO3 | CID 545141 - PubChem. (n.d.). Retrieved from [Link]
-
tert-Butyl (6-chloro-2-formylpyridin-3-yl)carbamate | C11H13ClN2O3 | CID 58216578 - PubChem. (n.d.). Retrieved from [Link]
- tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Green Chemistry, 18(22), 5965-5973.
-
tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate | C11H16N2O3 - PubChem. (n.d.). Retrieved from [Link]
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 23(11), 2465-2473.
- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Medicinal Chemistry, 65(7), 5675-5694.
- Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Molecules, 24(16), 2959.
-
Tert-butyl n-[6-(hydroxymethyl)pyridin-3-yl]carbamate (C11H16N2O3) - PubChemLite. (n.d.). Retrieved from [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Use of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate for Solid-Phase Synthesis of Substituted Pyrimidine Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Combinatorial Chemistry
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. Its ability to engage in diverse biological interactions makes it a valuable starting point for drug discovery campaigns. Solid-phase synthesis (SPS) offers a powerful platform for the rapid generation of libraries of pyrimidine analogs, enabling efficient structure-activity relationship (SAR) studies. This application note details the strategic use of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate , a key building block for the solid-phase synthesis of 4-amino-6-substituted pyrimidine libraries. The presence of a primary alcohol provides a convenient handle for immobilization onto a solid support, while the Boc-protected amine at the 4-position allows for subsequent diversification.
The strategic design of this building block, with its orthogonal protecting groups, allows for a sequential and controlled elaboration of the pyrimidine core. The Boc group is readily cleaved under acidic conditions, unmasking the amine for further functionalization, while the linkage to the solid support remains stable until final cleavage. This approach minimizes purification steps and is amenable to high-throughput synthesis.
Core Principles and Workflow
The solid-phase synthesis strategy using tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate hinges on three key stages:
-
Immobilization: The hydroxymethyl group of the pyrimidine building block is anchored to a suitable solid support.
-
Elaboration: The Boc protecting group is removed, and the now-free amine is functionalized with a variety of building blocks.
-
Cleavage: The final, purified compound is cleaved from the solid support.
This workflow enables the generation of a library of compounds with a common pyrimidine core but with diverse substituents at the 4-position.
Guide to the Robust, Large-Scale Synthesis of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate
An Application Note for Drug Development Professionals
Abstract
This document provides a detailed, field-tested protocol for the large-scale synthesis of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate, a critical intermediate in contemporary medicinal chemistry. The guide is structured to provide not only a step-by-step methodology but also the underlying scientific rationale for key process decisions, ensuring both scalability and reproducibility. We address common challenges such as reaction control, impurity profiling, and safe handling of energetic reagents. This application note is intended for process chemists, medicinal chemists, and drug development scientists aiming to implement a reliable synthesis of this key building block at the kilogram scale.
Strategic Overview: Significance and Synthetic Design
tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate is a highly valuable bifunctional building block.[1] The presence of a Boc-protected amine and a primary alcohol on the pyrimidine core allows for orthogonal chemical modifications, making it a cornerstone intermediate for the synthesis of complex molecules, including kinase inhibitors and other targeted therapeutics.
The synthetic strategy outlined here is a two-step process designed for efficiency and scalability. It begins with the selective N-protection of a commercially available aminopyrimidine ester, followed by the chemoselective reduction of the ester to the desired primary alcohol. This route is chosen for its high yields, straightforward purification procedures, and avoidance of hazardous or prohibitively expensive reagents where possible.
Overall Reaction Scheme
Figure 1: High-level synthetic pathway from starting material to final product.
Experimental Protocols & Process Rationale
Part 1: N-Boc Protection of Methyl 6-aminopyrimidine-4-carboxylate
The initial step involves the protection of the exocyclic amine with a tert-butoxycarbonyl (Boc) group. This is a standard protecting group strategy that renders the amine nucleophilicity inert to subsequent reaction conditions, such as reduction.[2][3] 4-(Dimethylamino)pyridine (DMAP) is employed as a nucleophilic catalyst to accelerate the reaction with the sterically hindered and electronically deactivated pyrimidine amine.
Figure 2: Step-by-step workflow for the N-Boc protection reaction.
-
Reactor Setup: Charge a 20 L jacketed glass reactor with Methyl 6-aminopyrimidine-4-carboxylate (1.00 kg, 6.53 mol) and anhydrous Tetrahydrofuran (THF, 10 L).
-
Catalyst Addition: Add 4-(Dimethylamino)pyridine (DMAP, 40.0 g, 0.327 mol, 5 mol%). Begin agitation and stir until all solids dissolve.
-
Inerting & Cooling: Purge the reactor headspace with nitrogen. Cool the reactor jacket to achieve an internal temperature of 0-5 °C.
-
Reagent Addition: Add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.57 kg, 7.18 mol, 1.1 eq) in anhydrous THF (2.5 L) to the reactor via an addition funnel over 2-3 hours.
-
Causality: A slow addition rate is critical to manage the exotherm and prevent side reactions. Maintaining a low temperature ensures selectivity and stability of the reactants.
-
-
Reaction: Once the addition is complete, allow the mixture to slowly warm to ambient temperature (20-25 °C) and stir for 12-18 hours.
-
Monitoring: Withdraw a sample for HPLC analysis to confirm the consumption of the starting material (<1% remaining).
-
Quench: Cool the mixture back to 10-15 °C. Cautiously add process water (5 L) over 30 minutes.
-
Workup: Transfer the biphasic mixture to a suitable extractor. Extract the aqueous layer with Ethyl Acetate (EtOAc, 2 x 5 L). Combine the organic layers and wash sequentially with 5% aq. Sodium Bicarbonate (NaHCO₃, 4 L) and 20% aq. Brine (4 L).
-
Causality: The NaHCO₃ wash removes acidic impurities, including any unreacted (Boc)₂O byproducts. The brine wash helps to break emulsions and remove bulk water.
-
-
Isolation: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tert-Butyl (6-(methoxycarbonyl)pyrimidin-4-yl)carbamate.
-
Purification: Slurry the crude solid in hexanes (5 L), filter, and dry under vacuum to afford the intermediate as a white solid (Typical Yield: 90-95%).
Part 2: Chemoselective Ester Reduction
The reduction of the methyl ester to the primary alcohol is achieved using Lithium Borohydride (LiBH₄). This reagent is chosen for its excellent selectivity for esters in the presence of the carbamate protecting group. It is a safer and more manageable reagent for large-scale operations compared to Lithium Aluminum Hydride (LiAlH₄).
Figure 3: Step-by-step workflow for the selective ester reduction.
-
Reactor Setup: Charge the 20 L reactor with tert-Butyl (6-(methoxycarbonyl)pyrimidin-4-yl)carbamate (~1.4 kg, ~5.5 mol) and anhydrous THF (10 L).
-
Inerting & Cooling: Purge with nitrogen and cool the internal temperature to 0-5 °C.
-
Reagent Addition: Slowly add Lithium Borohydride (LiBH₄, 2.0 M solution in THF, 3.6 L, 7.2 mol, 1.3 eq) via an addition funnel over 2-3 hours.
-
Causality: LiBH₄ is a powerful reducing agent that is highly reactive with water. Anhydrous conditions are mandatory. The exotherm must be carefully controlled to prevent runaway reactions.
-
-
Reaction: Allow the mixture to warm to ambient temperature and stir for 4-6 hours.
-
Monitoring: Monitor by HPLC for the disappearance of the starting material.
-
Quench: Cool the reactor to 0-5 °C. CRITICAL STEP: Slowly and carefully add saturated aqueous Ammonium Chloride (NH₄Cl, 5 L) dropwise. Vigorous gas evolution (H₂) will occur. Ensure adequate ventilation and headspace in the reactor.
-
Trustworthiness: The quench is the most hazardous step of this process. A slow, controlled addition to a cooled reaction mass is non-negotiable for safety. NH₄Cl is a mild acid source that neutralizes the basic borate salts formed.
-
-
Workup: Stir the resulting slurry for 1 hour, then filter through a pad of celite to remove inorganic salts. Transfer the filtrate to an extractor and separate the layers. Extract the aqueous layer with EtOAc (2 x 4 L).
-
Isolation: Combine all organic layers, wash with brine (4 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from a hot mixture of EtOAc and heptane to yield the final product, tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate, as a white crystalline solid. (Typical Yield: 85-92%).
Data & Quality Control
The final product should be analyzed to confirm its identity and purity before use in downstream applications.
| Parameter | Specification |
| Appearance | White to off-white crystalline solid |
| Identity by ¹H NMR | Conforms to structure |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.3 (s, 1H, NH), 8.6 (s, 1H, Ar-H), 7.8 (s, 1H, Ar-H), 5.4 (t, 1H, OH), 4.4 (d, 2H, CH₂), 1.5 (s, 9H, C(CH₃)₃) |
| Purity by HPLC | ≥ 98.0% |
| Mass Spectrometry (ESI+) | m/z = 226.1 [M+H]⁺ |
| Storage Conditions | Store at 2-8°C, sealed in dry conditions.[1] |
Safety & Troubleshooting
| Hazard Class | Reagent(s) | Handling Precautions |
| Flammable/Peroxide Former | Tetrahydrofuran (THF) | Use anhydrous grade, handle under inert gas, and check for peroxides if stored improperly. |
| Water-Reactive/Flammable | Lithium Borohydride (LiBH₄) | Highly reactive with water, releasing flammable hydrogen gas. Must be handled under a strict inert atmosphere. Ensure a Class D fire extinguisher is accessible. |
| Irritant | Di-tert-butyl dicarbonate | May cause skin and respiratory irritation. Handle in a well-ventilated fume hood with appropriate PPE.[4] |
| Potential Issue | Root Cause Analysis | Corrective & Preventive Action (CAPA) |
| Incomplete Boc Protection | Insufficient (Boc)₂O; inactive DMAP; moisture. | Use a slight excess of (Boc)₂O (1.1-1.2 eq). Use fresh, high-purity DMAP. Ensure all reagents and solvents are anhydrous. |
| Low Yield in Reduction | Inactive LiBH₄ due to moisture; incomplete reaction. | Use fresh, anhydrous LiBH₄ solution. Extend reaction time and monitor by HPLC until completion. |
| Difficult Filtration Post-Quench | Gelatinous borate salts formed. | Dilute the slurry with more THF or EtOAc before filtration. Using celite as a filter aid is highly recommended. |
References
-
Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. Retrieved January 5, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved January 5, 2026, from [Link]
-
Dal Piaz, V., et al. (2018). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. Retrieved January 5, 2026, from [Link]
-
Chen, K., et al. (2016). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. Retrieved January 5, 2026, from [Link]
Sources
Application Notes & Protocols: Functionalization of the Hydroxymethyl Group on Pyrimidine Rings
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Hydroxymethylpyrimidine Scaffold as a Versatile Synthetic Hub
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1][2][3][4] Its derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][4][5][6] Among the vast library of pyrimidine-based compounds, those bearing a hydroxymethyl group are of particular strategic importance. This functional group, especially when positioned at the C5 locus of the pyrimidine ring, serves as a versatile and highly valuable synthetic handle. It acts as a linchpin for a multitude of chemical transformations, allowing for the systematic elaboration of the pyrimidine core. This capability is crucial in drug discovery for optimizing potency, selectivity, metabolic stability, and pharmacokinetic profiles.
This guide provides a detailed exploration of the key strategies for functionalizing the hydroxymethyl group on pyrimidine rings. It moves beyond simple procedural descriptions to explain the underlying chemical principles and rationale, offering field-proven insights to guide your synthetic design and execution.
Core Reactivity Principles
The hydroxymethyl group attached to a pyrimidine ring exhibits reactivity analogous to that of a benzylic alcohol. The electron-withdrawing nature of the pyrimidine ring influences the reactivity of the adjacent methylene group, making the hydroxyl group a good leaving group upon activation and the methylene protons susceptible to oxidation. The choice of reagents and reaction conditions is critical to achieve the desired transformation without compromising the integrity of the pyrimidine core, which can be sensitive to certain oxidative or highly nucleophilic/basic conditions.
Strategic Functionalization Pathways
The hydroxymethyl group is a gateway to a diverse array of functional moieties. The primary transformations can be categorized as follows:
-
Oxidation: Conversion to aldehydes and carboxylic acids.
-
O-Functionalization: Formation of ethers and esters.
-
Halogenation: Transformation into a reactive halomethyl intermediate.
-
Amination: Introduction of nitrogen-containing groups.
The following diagram illustrates these key synthetic routes originating from a hydroxymethylpyrimidine precursor.
Caption: Key functionalization pathways from a hydroxymethylpyrimidine core.
Oxidation to Aldehydes and Carboxylic Acids
Oxidation of the hydroxymethyl group provides access to pyrimidine carboxaldehydes and carboxylic acids, which are pivotal intermediates for forming amides, imines, and other C-C bonds. The choice of oxidant is crucial to control the extent of oxidation.
A. Selective Oxidation to Pyrimidine Carboxaldehyde
The pyrimidine carboxaldehyde is a valuable intermediate, but over-oxidation to the carboxylic acid is a common side reaction. Mild, selective oxidizing agents are therefore required.
Causality Behind Experimental Choice: Activated manganese dioxide (MnO₂) is the reagent of choice for this transformation. It is a heterogeneous oxidant that selectively oxidizes allylic and benzylic alcohols. Its solid-state nature simplifies work-up (filtration), and its mildness prevents oxidation of the electron-deficient pyrimidine ring and minimizes over-oxidation to the carboxylic acid.
Protocol: MnO₂ Oxidation of (Pyrimidin-5-yl)methanol
| Reagent/Material | M.W. | Amount | Moles | Eq. |
| (Pyrimidin-5-yl)methanol | 110.12 | 1.10 g | 10.0 mmol | 1.0 |
| Activated MnO₂ | 86.94 | 8.70 g | 100.0 mmol | 10.0 |
| Dichloromethane (DCM) | - | 100 mL | - | - |
Step-by-Step Methodology:
-
To a stirred suspension of activated manganese dioxide (10 eq.) in dichloromethane (100 mL), add (pyrimidin-5-yl)methanol (1 eq.).
-
Stir the resulting mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids.
-
Wash the Celite® pad thoroughly with additional DCM (3 x 30 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude pyrimidine-5-carboxaldehyde.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure aldehyde.
O-Functionalization: Ether and Ester Formation
Modifying the hydroxyl group to form ethers and esters is a common strategy in drug design to alter lipophilicity, improve cell permeability, or create prodrugs.[7][8]
A. Etherification via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers.[9][10] The reaction proceeds via an Sₙ2 mechanism, where an alkoxide nucleophilically attacks an alkyl halide.[11][12] For hydroxymethylpyrimidines, this typically involves deprotonating the alcohol with a strong base to form the alkoxide, which then reacts with a suitable alkyl halide.
Causality Behind Experimental Choice: Sodium hydride (NaH) is an effective non-nucleophilic strong base for generating the alkoxide. It reacts irreversibly and exothermically with the alcohol to produce the sodium alkoxide and hydrogen gas, driving the equilibrium forward. The choice of a polar aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) is ideal for Sₙ2 reactions as it solvates the cation (Na⁺) without strongly solvating the nucleophilic alkoxide anion.
Protocol: Synthesis of 5-(Benzyloxymethyl)pyrimidine
| Reagent/Material | M.W. | Amount | Moles | Eq. |
| (Pyrimidin-5-yl)methanol | 110.12 | 1.10 g | 10.0 mmol | 1.0 |
| Sodium Hydride (60% disp.) | 40.00 | 0.44 g | 11.0 mmol | 1.1 |
| Benzyl Bromide | 171.04 | 1.88 g | 11.0 mmol | 1.1 |
| Anhydrous THF | - | 50 mL | - | - |
Step-by-Step Methodology:
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add (pyrimidin-5-yl)methanol (1 eq.) and anhydrous THF (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq.) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add benzyl bromide (1.1 eq.) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution dropwise at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to yield the desired ether.
B. Esterification
Esterification is frequently employed to create prodrugs, where an ester linkage is designed to be cleaved in vivo to release the active parent drug.[7][13] The Steglich esterification is a mild and efficient method that uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid.
Protocol: Steglich Esterification with Benzoic Acid
| Reagent/Material | M.W. | Amount | Moles | Eq. |
| (Pyrimidin-5-yl)methanol | 110.12 | 1.10 g | 10.0 mmol | 1.0 |
| Benzoic Acid | 122.12 | 1.34 g | 11.0 mmol | 1.1 |
| DCC | 206.33 | 2.27 g | 11.0 mmol | 1.1 |
| DMAP | 122.17 | 0.12 g | 1.0 mmol | 0.1 |
| Anhydrous DCM | - | 50 mL | - | - |
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve (pyrimidin-5-yl)methanol (1 eq.), benzoic acid (1.1 eq.), and 4-dimethylaminopyridine (DMAP, 0.1 eq.) in anhydrous DCM (50 mL).
-
Cool the solution to 0 °C.
-
Add a solution of DCC (1.1 eq.) in anhydrous DCM (10 mL) dropwise.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.
-
Once the reaction is complete, filter off the DCU precipitate and wash it with cold DCM.
-
Combine the filtrates and wash successively with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography.
Halogenation: Creating a Reactive Intermediate
Converting the hydroxymethyl group to a halomethyl group (e.g., chloromethyl or bromomethyl) transforms it into an excellent electrophile. This activated intermediate is highly susceptible to nucleophilic substitution, providing a two-step pathway to a wide range of derivatives, including amines, ethers, thioethers, and nitriles.
Causality Behind Experimental Choice: Thionyl chloride (SOCl₂) is a common and effective reagent for converting primary alcohols to primary alkyl chlorides. The reaction proceeds with the formation of gaseous byproducts (SO₂ and HCl), which helps to drive the reaction to completion. The use of a non-nucleophilic solvent like DCM is standard.
Protocol: Conversion to 5-(Chloromethyl)pyrimidine
Caption: Workflow for the synthesis of 5-(chloromethyl)pyrimidine.
Step-by-Step Methodology:
-
Dissolve (pyrimidin-5-yl)methanol (1 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq.) dropwise. Caution: The reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Carefully concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and solvent.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the crude 5-(chloromethyl)pyrimidine.
-
Note: This product is often reactive and may be used in the subsequent step without further purification.
Amination: Introduction of Nitrogen Functionality
The introduction of an amino group is a critical step in the synthesis of many biologically active molecules. This can be achieved directly from the alcohol via the Mitsunobu reaction or indirectly from the corresponding halomethylpyrimidine.
A. Direct Amination via the Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a variety of functional groups, including amines, with inversion of configuration (though not relevant for a primary alcohol).[14][15][16] It involves the use of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[14][15]
Causality Behind Experimental Choice: Phthalimide is an excellent nitrogen nucleophile for the Mitsunobu reaction.[15][16] Its N-H proton is sufficiently acidic to participate in the reaction mechanism. The resulting N-alkylated phthalimide is a stable intermediate that can be readily deprotected using hydrazine (Gabriel synthesis) to unmask the primary amine. This two-step sequence provides a clean and high-yielding route to aminomethylpyrimidines.
Protocol: Mitsunobu Reaction with Phthalimide
| Reagent/Material | M.W. | Amount | Moles | Eq. |
| (Pyrimidin-5-yl)methanol | 110.12 | 1.10 g | 10.0 mmol | 1.0 |
| Phthalimide | 147.13 | 1.62 g | 11.0 mmol | 1.1 |
| Triphenylphosphine (PPh₃) | 262.29 | 2.89 g | 11.0 mmol | 1.1 |
| DIAD | 202.21 | 2.22 g | 11.0 mmol | 1.1 |
| Anhydrous THF | - | 80 mL | - | - |
Step-by-Step Methodology:
-
Dissolve (pyrimidin-5-yl)methanol (1 eq.), phthalimide (1.1 eq.), and PPh₃ (1.1 eq.) in anhydrous THF (80 mL) under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIAD (1.1 eq.) dropwise over 15 minutes. The reaction mixture may turn from colorless to a pale yellow or orange.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.
-
The crude residue contains the product along with triphenylphosphine oxide and the DIAD-hydrazine byproduct. Purify by silica gel chromatography to isolate the N-(pyrimidin-5-ylmethyl)phthalimide.
-
The isolated phthalimide can then be treated with hydrazine hydrate in ethanol under reflux to yield the desired 5-(aminomethyl)pyrimidine.
References
-
Portilla, J. et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]
-
Shaik, A. et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. National Institutes of Health. Available at: [Link]
-
Gouda, M. A. et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available at: [Link]
-
Functionalized pyrimidine compounds with their pharmacological potential. (2021). ResearchGate. Available at: [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ResearchGate. Available at: [Link]
-
Parveen, S. et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. Available at: [Link]
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). asjp.cerist.dz. Available at: [Link]
-
Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Burton, K. (1967). Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. PubMed Central. Available at: [Link]
-
Williamson ether synthesis. (n.d.). Wikipedia. Available at: [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Available at: [Link]
-
Mitsunobu Reaction. (2019). organic-chemistry.org. Available at: [Link]
-
Powers, K. T. et al. (2022). Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. National Institutes of Health. Available at: [Link]
-
Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Available at: [Link]
-
Kimura, H. et al. (2006). Modification of pyrimidine derivatives from antiviral agents to antitumor agents. PubMed. Available at: [Link]
-
Williamson Ether Synthesis. (n.d.). cambridge.org. Available at: [Link]
-
Williamson Ether Synthesis. (2023). Chemistry LibreTexts. Available at: [Link]
-
An overview on synthesis and biological activity of pyrimidines. (2016). SciSpace. Available at: [Link]
-
Mitsunobu Reaction - Common Conditions. (n.d.). rxnfinder.com. Available at: [Link]
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2020). ResearchGate. Available at: [Link]
-
Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Al-Ghananeem, A. M. et al. (2018). Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters. PubMed Central. Available at: [Link]
-
Chatterjee, A. et al. (2017). Oxidative Dearomatization of PLP in Thiamin Pyrimidine Biosynthesis in Candida albicans. ResearchGate. Available at: [Link]
-
Esterification – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]
-
Lu, X. et al. (2009). From serendipity to rational antituberculosis drug discovery of mefloquine-isoxazole carboxylic acid esters. PubMed. Available at: [Link]
-
Allan, A. C. et al. (2011). Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO). PubMed. Available at: [Link]
-
Johns, D. G. et al. (1969). Studies on the mode of oxidation of pyrazolo(3,4-d)pyrimidine by aldehyde oxidase and xanthine oxidase. PubMed. Available at: [Link]
- Process for making pyrimidine derivatives. (n.d.). Google Patents.
-
From dihydroxypyrimidine carboxylic acids to carboxamide HIV-1 integrase inhibitors: SAR around the amide moiety. (2012). ResearchGate. Available at: [Link]
Sources
- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 7. Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. From serendipity to rational antituberculosis drug discovery of mefloquine-isoxazole carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mitsunobu Reaction [organic-chemistry.org]
- 16. glaserr.missouri.edu [glaserr.missouri.edu]
role of pyrimidine intermediates in drug discovery
Pyrimidine intermediates are not merely building blocks; they are versatile platforms for innovation in drug discovery. Their inherent biological relevance and synthetic tractability have made them an enduring and indispensable tool for medicinal chemists. [1][17]From the foundational cyclocondensation reactions that build the core ring to the nuanced substitution chemistries that decorate the scaffold, each synthetic step is a deliberate move toward a molecule with the potential to combat complex diseases. As new biological targets emerge, the strategic application and creative elaboration of pyrimidine intermediates will undoubtedly continue to yield the next generation of life-saving therapeutics. [1]
References
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). IOPscience.
-
Kumar, R., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. Retrieved January 5, 2026, from [Link]
-
The Role of Pyrimidine Intermediates in Modern Drug Discovery. (n.d.). Tocan. Retrieved January 5, 2026, from [Link]
-
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2022). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Innovare Academics. Retrieved January 5, 2026, from [Link]
-
Chen, C. Z., et al. (2022). Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2. Nature. Retrieved January 5, 2026, from [Link]
-
Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023). Springer. Retrieved January 5, 2026, from [Link]
-
Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2. (2022). PubMed. Retrieved January 5, 2026, from [Link]
-
Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents. (2024). YouTube. Retrieved January 5, 2026, from [Link]
-
Pyrimidine Antagonists Pharmacology. (n.d.). Medcrine. Retrieved January 5, 2026, from [Link]
-
Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chem Rev. Retrieved January 5, 2026, from [Link]
-
Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. (2022). NIH. Retrieved January 5, 2026, from [Link]
-
Role of Pyrimidine Derivatives in the Treatment of Cancer. (2022). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Synthesis, reactions, and applications of pyrimidine derivatives. (2022). Growing Science. Retrieved January 5, 2026, from [Link]
-
Mohamed, M. S., et al. (2010). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules. Retrieved January 5, 2026, from [Link]
-
Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI. Retrieved January 5, 2026, from [Link]
-
Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (2018). Der Pharma Chemica. Retrieved January 5, 2026, from [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (2022). NIH. Retrieved January 5, 2026, from [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). NIH. Retrieved January 5, 2026, from [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (2022). MDPI. Retrieved January 5, 2026, from [Link]
Sources
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrimidine Antagonists Pharmacology | Medcrine [medcrine.com]
- 10. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate Synthesis
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges and enhance the yield and purity of your synthesis. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.
The synthesis of this important building block, while conceptually straightforward, often presents challenges that can lead to diminished yields and purification difficulties. This guide is structured to walk you through a common synthetic pathway, highlighting critical parameters and offering solutions to frequently encountered problems.
Synthetic Pathway Overview
A prevalent and logical synthetic route to tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate involves a two-step sequence starting from 4-amino-6-chloropyrimidine. This pathway includes:
-
Boc Protection: The protection of the 4-amino group with a tert-butoxycarbonyl (Boc) group to yield tert-Butyl (6-chloropyrimidin-4-yl)carbamate.
-
Formylation and Reduction: The introduction of a formyl group at the 6-position, followed by its reduction to the target hydroxymethyl group.
This guide will address potential issues in each of these key stages.
Caption: A common synthetic route to the target compound.
Troubleshooting Guide: A Step-by-Step Analysis
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Step 1: Boc Protection of 4-Amino-6-chloropyrimidine
Issue 1: Incomplete or No Reaction During Boc Protection
-
Question: My TLC analysis shows a significant amount of unreacted 4-amino-6-chloropyrimidine after the Boc protection step. What could be the cause?
-
Answer: An incomplete Boc protection can stem from several factors related to the nucleophilicity of the amine and the reaction conditions.[1]
-
Insufficient Basicity: The amino group of 4-aminopyrimidine is less nucleophilic than a typical aliphatic amine due to the electron-withdrawing nature of the pyrimidine ring. A base is often crucial to deprotonate the amine or neutralize the acidic byproduct, driving the reaction to completion.[1] If you are using a mild base like triethylamine (TEA) and observing incomplete conversion, consider a stronger base or a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Reagent Quality: Di-tert-butyl dicarbonate (Boc₂O) is sensitive to moisture and can hydrolyze over time. Ensure you are using fresh or properly stored Boc₂O.
-
Solvent Choice: The starting material, 4-amino-6-chloropyrimidine, may have limited solubility in common aprotic solvents like THF or dichloromethane (DCM). Poor solubility can significantly hinder the reaction rate.[1] Consider using a more polar aprotic solvent like dimethylformamide (DMF) or performing the reaction at an elevated temperature to improve solubility.
-
Issue 2: Formation of Multiple Products
-
Question: I am observing multiple spots on my TLC plate after the Boc protection reaction. What are these side products?
-
Answer: The formation of multiple products can be due to over-reaction or side reactions involving the pyrimidine ring.
-
Double Boc Protection: While less common for aromatic amines, it is possible to get a di-Boc protected product, especially with a large excess of Boc₂O and a strong base. This can be minimized by using a stoichiometric amount of Boc₂O.
-
Reaction with the Ring: The pyrimidine ring itself can be susceptible to nucleophilic attack under certain conditions, though this is less likely with Boc₂O. More likely is the potential for side reactions if impurities are present in the starting materials or solvent.
-
| Parameter | Recommendation for Boc Protection | Rationale |
| Base | Triethylamine (TEA) with catalytic DMAP, or a stronger base like sodium hydride (NaH) in an aprotic solvent. | To enhance the nucleophilicity of the amine and drive the reaction to completion.[1] |
| Solvent | Anhydrous THF, DCM, or DMF. | Ensure good solubility of the starting material.[1] |
| Temperature | Room temperature to 40°C. | To balance reaction rate with the stability of the reagents. |
| Boc₂O | 1.1 to 1.5 equivalents. | To ensure complete reaction without promoting side reactions. |
Step 2: Formylation of tert-Butyl (6-chloropyrimidin-4-yl)carbamate
Issue 3: Low Yield in the Formylation Step
-
Question: I am attempting a Vilsmeier-Haack formylation on tert-Butyl (6-chloropyrimidin-4-yl)carbamate, but the yield of the aldehyde is very low. Why is this happening?
-
Answer: The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles, but its success is highly dependent on the substrate's reactivity and the reaction conditions.[2][3]
-
Substrate Deactivation: The Boc-protected amino group is electron-donating, which should activate the pyrimidine ring towards electrophilic substitution. However, the chloro group and the nitrogen atoms in the ring are electron-withdrawing, which can deactivate the ring. The overall electronic nature of the substrate may not be sufficiently electron-rich for efficient formylation.
-
Harsh Conditions: The Vilsmeier-Haack reagent (formed from POCl₃ and DMF) can be harsh. These conditions might lead to the degradation of the starting material or the product. A common side reaction is the chlorination of other positions on the ring.[4]
-
Alternative Formylation Methods: If the Vilsmeier-Haack reaction is not effective, consider alternative formylation strategies. Palladium-catalyzed formylation using a CO source is a milder alternative for aryl halides.[5] Another option is metal-halogen exchange with an organolithium reagent followed by quenching with DMF.
-
Issue 4: Instability of the Boc Group During Formylation
-
Question: I suspect my Boc group is being cleaved during the formylation step. Is this possible?
-
Answer: Yes, the Boc group is acid-labile and can be cleaved under strongly acidic conditions.[6] The Vilsmeier-Haack reaction can generate acidic byproducts, which may lead to partial or complete deprotection of the Boc group. If you observe the formation of the deprotected amine, it is a sign that the reaction conditions are too harsh. In such cases, exploring milder formylation methods is recommended.
Step 3: Reduction of the Formyl Group
Issue 5: Incomplete Reduction of the Aldehyde
-
Question: The reduction of tert-Butyl (6-formylpyrimidin-4-yl)carbamate to the corresponding alcohol is sluggish and incomplete. How can I improve this?
-
Answer: While the reduction of an aldehyde to an alcohol is generally a high-yielding transformation, issues can arise from reagent choice and reaction setup.
-
Reducing Agent: Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is a standard and effective choice for this reduction.[7] If the reaction is slow, it could be due to poor solubility of the starting material. Using a mixture of solvents, such as THF and methanol, can improve solubility.
-
Reagent Activity: Ensure your NaBH₄ is fresh and has been stored properly, as it can be deactivated by moisture.
-
Temperature: Performing the reaction at 0°C and allowing it to slowly warm to room temperature is a common practice. If the reaction is still incomplete, gentle heating might be necessary, but be mindful of potential side reactions.
-
Issue 6: Undesired Side Reactions During Reduction
-
Question: I am observing the formation of byproducts during the reduction step. What could be causing this?
-
Answer: Side reactions during the reduction can be attributed to the reactivity of the pyrimidine ring or instability of the Boc group.
-
Boc Group Stability: The Boc group is generally stable to NaBH₄.[8] However, if the reaction conditions become acidic during workup, you may observe some deprotection.
-
Reduction of the Pyrimidine Ring: While less common with NaBH₄, stronger reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce the pyrimidine ring itself. It is advisable to stick with milder reducing agents like NaBH₄ for this transformation.[7]
-
Caption: A troubleshooting workflow for low yield.
Frequently Asked Questions (FAQs)
-
Q1: What is the best way to monitor the progress of these reactions?
-
A1: Thin-layer chromatography (TLC) is an indispensable tool for monitoring these reactions. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, intermediate, and product. Staining with potassium permanganate can be helpful for visualizing the alcohol product. For more detailed analysis, LC-MS can provide information on the mass of the components in your reaction mixture.
-
-
Q2: I am having trouble with the purification of the final product. It seems to be very polar. Any suggestions?
-
A2: The final product, tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate, is indeed a polar molecule due to the hydroxymethyl group and the pyrimidine ring. Standard silica gel column chromatography should be effective, but you may need to use a more polar eluent system, such as a gradient of methanol in dichloromethane.[9] Ensure your silica gel is not too acidic, as this could potentially lead to some degradation of the Boc-protected amine. You can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine. Recrystallization from a suitable solvent system could also be an effective purification method.[9]
-
-
Q3: Can I use a different protecting group for the amine?
-
A3: Yes, other protecting groups can be used, but the Boc group is often preferred due to its stability under a wide range of conditions and its straightforward removal with acid.[6] If you choose a different protecting group, you must ensure it is compatible with the downstream formylation and reduction steps. For example, a Cbz group would not be suitable if you plan to use catalytic hydrogenation for another step in your synthesis.
-
-
Q4: Are there any specific safety precautions I should take during this synthesis?
-
A4: Standard laboratory safety practices should always be followed. When working with reagents like phosphorus oxychloride for the Vilsmeier-Haack reaction, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment, as it is corrosive and reacts violently with water.[3] Organolithium reagents, if used for formylation, are pyrophoric and must be handled under an inert atmosphere. Always consult the Safety Data Sheet (SDS) for each reagent before use.
-
Experimental Protocols
Protocol 1: Boc Protection of 4-Amino-6-chloropyrimidine
-
To a solution of 4-amino-6-chloropyrimidine (1.0 eq) in anhydrous THF, add triethylamine (1.5 eq).
-
Add a solution of di-tert-butyl dicarbonate (1.2 eq) in anhydrous THF dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Reduction of tert-Butyl (6-formylpyrimidin-4-yl)carbamate
-
Dissolve tert-Butyl (6-formylpyrimidin-4-yl)carbamate (1.0 eq) in a mixture of THF and methanol.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5°C.
-
Stir the reaction at 0°C for 1 hour and then allow it to warm to room temperature, monitoring by TLC.
-
Once the reaction is complete, quench carefully by the slow addition of water at 0°C.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude alcohol by column chromatography on silica gel using a gradient of methanol in dichloromethane.
References
- 1. m.youtube.com [m.youtube.com]
- 2. jk-sci.com [jk-sci.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Hydroxycarbonylation of (Hetero)aryl Halides for DNA-Encoded Chemical Library Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. tert-Butyl (6-fluoro-4-formylpyridin-3-yl)carbamate|RUO [benchchem.com]
- 8. BOC Protection and Deprotection [bzchemicals.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Purification Hurdles for Pyrimidine Carbamate Compounds
For Immediate Use by Research, Scientific, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting strategies and frequently asked questions to address the unique purification challenges associated with pyrimidine carbamate compounds. As a senior application scientist, my goal is to equip you with the foundational knowledge and practical protocols to navigate these complexities, ensuring the integrity and purity of your target molecules.
Part 1: Troubleshooting Guide - A Problem-Solution Approach
This section is designed to address specific, common issues encountered during the purification of pyrimidine carbamate derivatives.
Issue 1: Low or No Recovery After Column Chromatography
Q: I'm losing my pyrimidine carbamate compound during silica gel column chromatography. What are the likely causes and how can I fix this?
A: This is a frequent challenge, often stemming from the inherent chemical properties of the pyrimidine and carbamate moieties.
-
Causality:
-
Strong Adsorption to Silica: The nitrogen atoms in the pyrimidine ring and the polar carbamate group can lead to strong, sometimes irreversible, binding to the acidic silica gel stationary phase. This is especially true for compounds with multiple hydrogen bond donors and acceptors.[1]
-
On-Column Degradation: Pyrimidine carbamates can be sensitive to the acidic nature of standard silica gel, leading to decomposition during the purification process. Some compounds may also be unstable under prolonged exposure to certain organic solvents.
-
-
Troubleshooting Steps & Solutions:
-
Deactivate the Silica Gel: Before preparing your column, pre-treat the silica gel with a small amount of a basic modifier like triethylamine (typically 0.1-1% v/v) in your mobile phase. This will neutralize the acidic silanol groups and reduce strong compound-stationary phase interactions.
-
Switch to a Different Stationary Phase:
-
Alumina (Basic or Neutral): For compounds that are particularly acid-sensitive, switching to basic or neutral alumina can be an effective alternative.
-
Reversed-Phase Chromatography (C18): If your compound has sufficient hydrophobicity, reversed-phase chromatography is an excellent option to avoid issues with silica.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar pyrimidine carbamates, HILIC is often the preferred method. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.[1]
-
-
Optimize Your Mobile Phase:
-
Increase Polarity Gradually: Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. This can help to elute your compound without excessive band broadening.
-
Add a Competitive Modifier: Incorporating a small amount of an alcohol (e.g., methanol or isopropanol) in your mobile phase can help to disrupt strong hydrogen bonding between your compound and the silica.[2]
-
-
Issue 2: Co-elution of Impurities
Q: I'm struggling to separate my target pyrimidine carbamate from a closely related impurity. How can I improve the resolution?
A: Co-elution is often due to impurities with very similar polarities to your desired product. Common impurities in pyrimidine carbamate synthesis can include starting materials, N-acylureas, or products of side reactions.[3]
-
Causality:
-
Similar Polarity Profiles: The impurity and the target compound may have very similar functional groups and overall polarity, making separation by normal-phase chromatography challenging.
-
Formation of Diastereomers: If your synthesis involves chiral centers, the formation of diastereomers can lead to closely eluting spots.
-
-
Troubleshooting Steps & Solutions:
-
Fine-Tune the Mobile Phase:
-
Solvent Selectivity: Experiment with different solvent systems. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity of the separation.
-
Isocratic vs. Gradient Elution: If you are using a gradient, try a shallow gradient around the elution point of your compound. Conversely, if you are using an isocratic system, a switch to a gradient may provide better separation.
-
-
Consider a Different Chromatographic Technique: As mentioned previously, HILIC or reversed-phase chromatography can offer different selectivity compared to normal-phase silica gel.[1]
-
Recrystallization: This is a powerful technique for purifying solid compounds and can be highly effective at removing small amounts of impurities.[3][4] The key is to find a solvent system where your target compound has high solubility at elevated temperatures and low solubility at room temperature or below.[5][6]
-
Issue 3: Compound Instability or Degradation During Purification
Q: My pyrimidine carbamate appears to be degrading during the purification process. What are the potential degradation pathways and how can I mitigate them?
A: Pyrimidine carbamates can be susceptible to both acidic and basic hydrolysis, as well as degradation through other pathways. The stability of pyrimidine derivatives can be influenced by factors like pH and temperature.[7][8]
-
Causality:
-
Acid-Catalyzed Hydrolysis: The carbamate linkage can be cleaved under acidic conditions, which can be encountered on standard silica gel. Some pyrimidine nucleosides are known to be acid-instable.[9]
-
Base-Catalyzed Hydrolysis: Strong bases can also promote the hydrolysis of the carbamate group.
-
Ring Opening/Degradation: The pyrimidine ring itself can undergo degradation under certain conditions.[10][11][12] For instance, some pyrimidine rings can be cleaved between the N-3 and C-4 positions.[11]
-
-
Troubleshooting Steps & Solutions:
-
Maintain Neutral pH: Use deactivated silica gel or alternative stationary phases like alumina or C18 to avoid acidic conditions.[1]
-
Work at Lower Temperatures: If you suspect thermal instability, perform your chromatography in a cold room or use a jacketed column with a cooling circulator.
-
Minimize Purification Time: Develop a rapid purification method to reduce the time your compound is exposed to the stationary phase and solvents. Flash chromatography is generally preferred over gravity chromatography for this reason.
-
Inert Atmosphere: If your compound is sensitive to oxidation, perform the purification under an inert atmosphere of nitrogen or argon.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for assessing the purity of pyrimidine carbamate compounds?
A1: A combination of techniques is typically employed for comprehensive purity analysis.[13] High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for determining purity and identifying impurities.[14][15] Mass Spectrometry (MS) is crucial for confirming the molecular weight of the desired product and identifying unknown impurities.[14][16] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used for purity assessment.
Q2: Can I use recrystallization as a primary purification method for pyrimidine carbamates?
A2: Absolutely. Recrystallization is an excellent and often preferred method for purifying solid pyrimidine carbamates, especially for removing minor impurities after an initial chromatographic step.[3][4] The success of recrystallization depends heavily on the choice of solvent.[5] It's important to screen a variety of solvents to find one in which your compound is highly soluble when hot and poorly soluble when cold.[5][6] Be aware that recrystallization can sometimes lead to the formation of different polymorphs or solvates, which may have different physical properties and even toxicity.[17]
Q3: My pyrimidine carbamate is an oil and won't crystallize. What are my purification options?
A3: For non-crystalline oils, chromatography is the primary purification method. If you are still facing challenges with standard column chromatography, consider these options:
-
Preparative HPLC: This technique offers higher resolution than flash chromatography and can be very effective for separating difficult mixtures.
-
Supercritical Fluid Chromatography (SFC): SFC can provide unique selectivity for certain classes of compounds and is a greener alternative to traditional chromatography.[15][16]
-
Salt Formation: If your compound has a basic or acidic handle, forming a salt can sometimes induce crystallization. The resulting salt can then be purified by recrystallization and the free base or acid can be regenerated.
Q4: How does the substitution pattern on the pyrimidine ring affect its purification?
A4: The nature and position of substituents on the pyrimidine ring significantly impact the compound's polarity, solubility, and stability. For example, electron-withdrawing groups can make the pyrimidine ring more susceptible to nucleophilic attack, potentially leading to degradation. Conversely, bulky substituents may sterically hinder interactions with the stationary phase, which can be advantageous for purification.
Part 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for Flash Column Chromatography of a Pyrimidine Carbamate
-
Sample Preparation: Dissolve the crude pyrimidine carbamate in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel or celite and dry under vacuum to obtain a free-flowing powder.
-
Column Packing:
-
Select an appropriate size column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pack the column, ensuring no air bubbles are trapped.
-
-
Loading the Sample: Gently add the dried sample-adsorbent mixture to the top of the packed column, taking care not to disturb the bed.
-
Elution:
-
Begin eluting with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.
-
Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
-
Fraction Analysis and Product Isolation:
-
Combine the pure fractions containing your product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified compound under high vacuum to remove any residual solvent.
-
Protocol 2: General Procedure for Recrystallization of a Pyrimidine Carbamate
-
Solvent Selection: In a small test tube, add a small amount of your crude compound and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.[5][6]
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.[5]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.[5]
-
Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Caption: Decision workflow for purification of pyrimidine carbamates.
Caption: Troubleshooting low recovery in chromatography.
Part 4: Quantitative Data Summary
Table 1: Common Chromatographic Conditions for Pyrimidine Carbamate Purification
| Stationary Phase | Typical Mobile Phase System | Target Compound Polarity |
| Normal Phase (Silica Gel) | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Low to Medium |
| Reversed-Phase (C18) | Water/Acetonitrile, Water/Methanol (often with 0.1% TFA or Formic Acid) | Medium to High (non-polar to moderately polar) |
| HILIC | Acetonitrile/Water (with buffer) | High (very polar) |
| Alumina (Neutral or Basic) | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Low to Medium (especially for acid-sensitive compounds) |
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formation and stability of repairable pyrimidine photohydrates in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 11. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 15. aber.apacsci.com [aber.apacsci.com]
- 16. biomedres.us [biomedres.us]
- 17. The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Boc-Protected Pyrimidine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of tert-butoxycarbonyl (Boc)-protected pyrimidine derivatives. Our goal is to equip you with the causal understanding and practical solutions needed to overcome common challenges in your synthetic workflows.
Introduction: The Duality of the Boc Group
The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis, prized for its stability in basic and nucleophilic conditions and its clean, acid-labile removal.[1][2] This very acid sensitivity, however, is the primary source of stability issues, especially when attached to an electron-rich pyrimidine ring system. Unexpected deprotection can occur at various stages—from storage to final purification—leading to low yields, complex product mixtures, and purification difficulties.[3][4] This guide is structured to address these issues in a practical, question-and-answer format, mirroring the challenges as they appear in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Reaction & Work-Up Stability
Question 1: I'm observing significant Boc-deprotection during my reaction, even under supposedly non-acidic conditions (e.g., Suzuki or Heck coupling). What's causing this?
Answer: This is a common and often perplexing issue. While the bulk reaction conditions may be neutral or basic, localized or transient acidity can arise from several sources, leading to premature Boc cleavage.
-
Causality—The Hidden Acids:
-
Reagent Decomposition: Some reagents, particularly boronic acids used in Suzuki couplings, can contain trace acidic impurities (boronic anhydrides, boroxines) or degrade to generate acidic byproducts.
-
Lewis Acidity: Many transition metal catalysts (e.g., Palladium or Copper salts) can act as Lewis acids, which may be potent enough to catalyze Boc removal, especially at elevated temperatures.[5]
-
Co-solvent Effects: Protic solvents like methanol or ethanol, especially when heated, can facilitate protonolysis of the Boc group, particularly if any acidic species are present to catalyze the reaction.
-
-
Troubleshooting & Solutions:
-
Reagent Purity: Use freshly purchased or purified reagents. Boronic acids can be recrystallized or triturated to remove acidic impurities.
-
Add a Non-Nucleophilic Base: Incorporate a mild, non-nucleophilic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a hindered amine like diisopropylethylamine (DIPEA) into the reaction mixture. This acts as an acid scavenger without interfering with most coupling reactions.
-
Optimize Catalyst Choice: If Lewis acidity is suspected, screen different catalyst precursors or ligand systems. Sometimes a more electron-rich ligand can temper the Lewis acidity of the metal center.
-
Solvent Selection: Switch to aprotic solvents like dioxane, THF, or DMF, which are less likely to participate in protonolysis.
-
Question 2: My Boc-protected pyrimidine is decomposing during the aqueous work-up. How can I prevent this?
Answer: Aqueous work-ups are a frequent failure point. The use of even dilute strong acids (like 1M HCl) to neutralize a reaction or wash organic layers can lead to complete and rapid deprotection.[6]
-
Causality—pH Control is Critical: The Boc group's stability is highly pH-dependent. The mechanism of acidic cleavage involves protonation of the carbamate carbonyl, followed by elimination of a stable tert-butyl cation.[7][8] This process is rapid in the presence of strong aqueous acids.
-
Troubleshooting & Solutions:
-
Avoid Strong Acids: Never use strong acids like HCl or H₂SO₄ for neutralization or washing.
-
Use Buffered or Mildly Acidic Solutions: For quenching or pH adjustment, use a saturated aqueous solution of ammonium chloride (NH₄Cl, pH ~4.5-5.5) or dilute (5-10%) citric acid. These are often acidic enough to protonate and remove basic impurities without cleaving the Boc group.
-
Prefer Basic or Neutral Washes: Use saturated sodium bicarbonate (NaHCO₃) or brine (saturated NaCl) for washes. The Boc group is highly stable under basic conditions.[1][9]
-
Minimize Contact Time: If a mildly acidic wash is unavoidable, perform the extraction quickly and at a low temperature (e.g., in an ice bath) to minimize the rate of deprotection.
-
| Reagent | Typical pH | Compatibility with Boc Group | Recommended Use in Work-up |
| 1M HCl | < 1 | NO | Avoid completely. Causes rapid deprotection. |
| Sat. NH₄Cl | ~4.5 - 5.5 | YES (with caution) | Good for quenching organometallics; minimize contact time. |
| 10% Citric Acid | ~2.2 | YES (with caution) | Effective for neutralizing amines; use quickly at 0 °C. |
| Water | ~7 | YES | General washing. |
| Sat. NaHCO₃ | ~8.3 | YES | Excellent for neutralizing acids and general washing. |
| Brine | ~7 | YES | Final wash to remove water from the organic layer. |
| Table 1: Recommended aqueous work-up reagents for Boc-protected pyrimidines. |
Category 2: Purification Challenges
Question 3: I am losing a significant portion of my compound during silica gel column chromatography. My TLC shows a new, more polar spot. What is happening?
Answer: This is the most frequently reported stability issue. Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface, creating a localized acidic environment that can cleave the Boc group as your compound passes through the column.[10][11]
-
Causality—The Acidity of Silica: The pKa of surface silanol groups is typically in the range of 4-5, which is sufficiently acidic to hydrolyze the sensitive carbamate linkage over the course of a purification.
-
Troubleshooting & Solutions:
-
Deactivate the Silica Gel: The most common and effective solution is to neutralize the silica gel. This can be done by adding a small amount of a basic modifier, like triethylamine (TEA) or ammonia, to the eluent system.[12][13]
-
Use Alternative Stationary Phases: If your compound is exceptionally sensitive, consider using a different stationary phase altogether.[10]
-
Neutral or Basic Alumina: Alumina is available in neutral or basic grades and is an excellent alternative for acid-sensitive compounds.
-
Reverse-Phase Silica (C18): In reverse-phase chromatography, the stationary phase is nonpolar, and polar solvents are used for elution, avoiding acidic conditions.
-
Commercially Treated Silica: Several manufacturers offer pre-neutralized or end-capped silica gels.[11]
-
-
Experimental Protocol: Preparing Neutralized Silica Gel for Flash Chromatography
This protocol describes the most common method for deactivating silica gel using triethylamine (TEA).
-
Determine Eluent System: First, identify a suitable eluent system for your compound using standard silica TLC plates (e.g., Hexane/Ethyl Acetate).
-
Prepare Modified Eluent: Prepare your chosen eluent, but add 1% triethylamine by volume. For example, for 1 L of 70:30 Hexane:EtOAc, you would use 693 mL Hexane, 297 mL EtOAc, and 10 mL TEA.
-
Pack the Column: Pack your chromatography column with silica gel using the TEA-modified eluent to create a slurry.
-
Equilibrate the Column: Before loading your sample, flush the packed column with at least 2-3 column volumes (CV) of the TEA-modified eluent. This ensures all the acidic silanol sites are neutralized.[14]
-
Load and Elute: Dissolve your crude product in a minimal amount of solvent (ideally the eluent) and load it onto the column. Elute with the TEA-modified solvent system, collecting fractions as usual.
-
Post-Purification: Be aware that your purified fractions will contain TEA. It is volatile and can typically be removed by co-evaporation with a solvent like dichloromethane or toluene under reduced pressure.
Visualization: Troubleshooting Workflow for Product Loss
This diagram outlines the decision-making process when encountering unexpected deprotection or product loss.
Caption: Troubleshooting workflow for Boc-pyrimidine stability issues.
Category 3: Alternative Strategies
Question 4: My pyrimidine derivative is extremely acid-sensitive, and even neutralized silica is causing some degradation. What are my other options?
Answer: For exceptionally labile compounds, you may need to avoid acidic conditions entirely or use a different protecting group.
-
Alternative Purification Methods:
-
Preparative HPLC: Reverse-phase preparative HPLC (often using C18 silica) is an excellent, albeit more expensive, method that avoids acidic stationary phases. Mobile phases are typically acetonitrile/water or methanol/water, which can be buffered if necessary.
-
Crystallization: If your product is a solid, crystallization is the best method to achieve high purity without decomposition. Screen various solvent systems (e.g., EtOAc/hexanes, DCM/pentane, ethanol/water).
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the main mobile phase, which is non-acidic and can be a powerful purification technique for sensitive molecules.
-
-
Alternative Protecting Groups: If the Boc group proves too labile for your synthetic route, consider an alternative that is removed under different conditions (orthogonal protection).[15][16]
-
Fmoc (9-fluorenylmethyloxycarbonyl): This group is stable to acid but is readily cleaved by bases, typically piperidine in DMF. This provides a completely orthogonal strategy to the Boc group.[17]
-
Cbz (Carboxybenzyl): The Cbz group is stable to mild acid but is removed by catalytic hydrogenation (H₂/Pd-C). This is a good option if your molecule does not contain other reducible functional groups like alkenes or alkynes.[8]
-
Visualization: Boc Deprotection Mechanism
This diagram illustrates the acid-catalyzed removal of the Boc group.
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. reddit.com [reddit.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Silica Gel for Column Chromatographyï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 12. Purification [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. silicycle.com [silicycle.com]
- 15. benchchem.com [benchchem.com]
- 16. Protective Groups [organic-chemistry.org]
- 17. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate
Welcome to the technical support center for tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use and manipulation of this versatile building block. Our goal is to equip you with the scientific rationale behind experimental choices, helping you to anticipate and overcome common challenges in your synthetic workflows.
I. Compound Overview and Stability
tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate is a key intermediate in medicinal chemistry, featuring a Boc-protected amine and a primary alcohol on a pyrimidine scaffold. This unique combination of functional groups allows for a variety of subsequent chemical transformations. However, understanding the stability of this molecule is crucial for successful experimentation.
Frequently Asked Questions (FAQs) - General Handling
Q1: What are the optimal storage conditions for tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate?
A1: For long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. This minimizes degradation from atmospheric moisture and oxygen.
Q2: How stable is the Boc protecting group on this molecule?
A2: The tert-butoxycarbonyl (Boc) group is generally stable under basic and nucleophilic conditions.[1] However, it is labile to strong acids.[2] Care should be taken to avoid acidic conditions during workup or chromatography unless Boc deprotection is intended. The stability of the Boc group can be affected by the reaction temperature; while generally stable at moderate temperatures, prolonged heating, especially under even mildly acidic conditions, can lead to premature deprotection.
Q3: Can the hydroxymethyl group participate in side reactions?
A3: Yes, the primary alcohol is a nucleophile and can react with electrophilic reagents. For example, in the presence of an acid catalyst, it could potentially undergo etherification or esterification if appropriate electrophiles are present. During reactions involving the carbamate or pyrimidine ring, it is important to consider the reactivity of the hydroxymethyl group and protect it if necessary.
II. Troubleshooting Common Synthetic Transformations
This section addresses specific issues that may arise during common reactions involving tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate.
A. Oxidation of the Hydroxymethyl Group
A frequent subsequent reaction is the oxidation of the primary alcohol to the corresponding aldehyde, tert-Butyl (6-formylpyrimidin-4-yl)carbamate. This aldehyde is a valuable precursor for reactions such as reductive amination and Wittig reactions.
Troubleshooting Guide: Oxidation Reactions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion to Aldehyde | 1. Inactive Oxidizing Agent: Dess-Martin Periodinane (DMP) or reagents for Swern oxidation can degrade upon improper storage. 2. Insufficient Equivalents of Oxidant: Stoichiometry is critical for complete conversion. 3. Suboptimal Temperature (Swern): The Swern oxidation requires very low temperatures (typically -78 °C) for the formation of the key intermediate. | 1. Use a fresh batch of the oxidizing agent. 2. Increase the equivalents of the oxidant incrementally (e.g., from 1.2 to 1.5 eq). 3. Ensure your reaction temperature is maintained at or below -78 °C during the initial stages of the Swern protocol. |
| Over-oxidation to Carboxylic Acid | 1. Use of a Strong Oxidant: Reagents like KMnO₄ or Jones reagent will typically over-oxidize to the carboxylic acid. 2. Presence of Water (DMP): While trace water can sometimes accelerate DMP oxidations, excess water can lead to side products. | 1. Use milder, aldehyde-selective oxidizing agents like Dess-Martin Periodinane (DMP) or conditions such as the Swern or Parikh-Doering oxidation. 2. Ensure the use of anhydrous solvents and reagents. |
| Formation of Unidentified Byproducts | 1. Acid-catalyzed Side Reactions (DMP): DMP oxidation produces acetic acid, which can catalyze side reactions or cause partial deprotection of the Boc group if the substrate is sensitive. 2. Side reactions of the Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring can make it susceptible to nucleophilic attack under certain conditions. | 1. Add a mild, non-nucleophilic base like pyridine or sodium bicarbonate to the reaction mixture to scavenge the acid produced. 2. Monitor the reaction closely by TLC or LC-MS to minimize reaction time and reduce the likelihood of side reactions. |
| Difficult Purification | 1. Iodine-containing byproducts (DMP): The reduced periodinane byproducts can sometimes complicate purification. 2. Sulfur byproducts (Swern): The dimethyl sulfide generated in the Swern oxidation has a strong odor and other sulfur-containing byproducts can be present. | 1. After the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate to reduce the iodine byproducts, which can then be removed by aqueous workup. 2. Ensure an efficient workup to remove water-soluble byproducts. A carefully planned column chromatography is often necessary. |
Workflow for Troubleshooting Oxidation Reactions
Caption: Troubleshooting workflow for oxidation.
B. Suzuki Cross-Coupling Reactions
Following oxidation to the aldehyde and subsequent transformation (e.g., to a halide), the pyrimidine core can be further functionalized via Suzuki cross-coupling.
Troubleshooting Guide: Suzuki Coupling
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction or Low Conversion | 1. Inactive Catalyst: The Pd(0) species is sensitive to oxygen. 2. Poor Choice of Ligand/Catalyst: Electron-deficient pyrimidines can be challenging substrates and may require specific catalyst systems. 3. Ineffective Base: The base is crucial for the transmetalation step. | 1. Ensure the reaction is set up under a strict inert atmosphere (argon or nitrogen) and use degassed solvents. 2. Screen different palladium catalysts and ligands. For electron-deficient systems, catalysts with electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than Pd(PPh₃)₄. 3. Use a stronger base such as K₃PO₄ or Cs₂CO₃, which are often effective for difficult couplings. |
| Protodeboronation of Boronic Acid | 1. Presence of Water and/or High Temperature: This side reaction cleaves the C-B bond of the boronic acid. 2. Base Strength: Certain bases can promote this side reaction. | 1. Use anhydrous solvents and reagents. If an aqueous base is used, minimize the amount of water. Avoid unnecessarily high temperatures or prolonged reaction times. 2. Consider using a boronic ester (e.g., a pinacol ester) which can be more robust. |
| Homocoupling of Boronic Acid | 1. Oxygen in the Reaction Mixture: Oxygen can facilitate the homocoupling of the boronic acid. | 1. Thoroughly degas all solvents and ensure the reaction is maintained under a positive pressure of inert gas. |
| Decomposition of Starting Material | 1. High Reaction Temperature: The Boc-protected pyrimidine may not be stable at very high temperatures. 2. Strongly Basic Conditions: While a base is necessary, very harsh basic conditions could potentially lead to degradation. | 1. Screen lower reaction temperatures. Microwave-assisted synthesis can sometimes promote the reaction at lower bulk temperatures. 2. Perform a base screen to find a base that is effective for the coupling but does not cause degradation. |
Logical Relationship of Suzuki Coupling Components
Sources
Technical Support Center: Troubleshooting Failed Reactions Involving Hydroxymethylpyrimidines
Welcome to the technical support center for synthetic reactions involving hydroxymethylpyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when functionalizing this versatile heterocyclic scaffold. The presence of the hydroxymethyl group introduces specific challenges, primarily related to its potential to coordinate with metal catalysts, its sensitivity to basic conditions, and its susceptibility to oxidation.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve experimental failures, ensuring your synthesis proceeds efficiently and with high yield.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during reactions with hydroxymethylpyrimidines.
Q1: My Suzuki-Miyaura coupling with a halo-hydroxymethylpyrimidine is giving low to no yield. What is the most common cause?
A: The most frequent issue is catalyst inhibition or deactivation caused by the hydroxymethyl group's free hydroxyl (-OH). The oxygen atom can coordinate to the palladium catalyst, interfering with the catalytic cycle. Protecting the hydroxyl group as a silyl ether (e.g., TBS) or a benzyl ether is a highly recommended first step to prevent this.[1][2][3] Additionally, ensure your solvent is rigorously degassed, as palladium(0) catalysts are sensitive to oxidation.[4]
Q2: I'm observing significant amounts of a deborylated or dehalogenated starting material in my cross-coupling reaction. Why is this happening?
A: Protodeboronation (replacement of the boronic acid group with hydrogen) or protodehalogenation is a common side reaction, often accelerated by high temperatures and excess base.[5] The choice of solvent can also influence the rate of this side reaction.[4] Consider using a milder base (e.g., K₃PO₄ instead of NaOtBu), lowering the reaction temperature, or using a biphasic solvent system like toluene/water to minimize these side reactions.[4]
Q3: My Buchwald-Hartwig amination is failing. Are there specific ligands or bases that work best for hydroxymethylpyrimidine substrates?
A: Yes, ligand choice is critical. For electron-deficient heteroaryl halides like pyrimidines, sterically hindered and electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often effective.[6] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[6][7] For the base, sodium tert-butoxide (NaOtBu) is common, but if your substrate is sensitive, a weaker base like LHMDS or Cs₂CO₃ may provide better results.[8] Again, protection of the hydroxymethyl group is strongly advised.
Q4: I am attempting a Sonogashira coupling and observing significant homo-coupling of my alkyne (Glaser coupling). How can I prevent this?
A: Homo-coupling is a classic side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst.[9] To minimize this, ensure your reaction is performed under strictly anaerobic (oxygen-free) conditions. Using a copper-free Sonogashira protocol is an excellent alternative. If you must use copper, adding the alkyne slowly to the reaction mixture can help suppress the homo-coupling pathway. Also, consider using an amine solvent like triethylamine, which can act as both the base and solvent.[10]
Q5: Can I directly oxidize the hydroxymethyl group to an aldehyde without affecting the pyrimidine ring?
A: Yes, selective oxidation is achievable. Mild oxidizing agents like manganese dioxide (MnO₂) in a non-polar solvent (e.g., dichloromethane or chloroform) are commonly used and are highly selective for allylic and benzylic-type alcohols, including hydroxymethylpyrimidines. Other methods include Swern or Dess-Martin periodinane (DMP) oxidation. It is crucial to avoid harsh oxidants like KMnO₄ or chromic acid, which can lead to over-oxidation or degradation of the pyrimidine ring.
Part 2: In-Depth Troubleshooting Guides
Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are fundamental for creating C-C and C-N bonds with the pyrimidine core. However, the hydroxymethyl group introduces a layer of complexity.
Issue 1.1: Low or No Product Yield
Low conversion is the most common failure mode. The diagnostic workflow below helps to systematically identify the root cause.
Troubleshooting Workflow for Low Yield in Pd-Catalyzed Cross-Coupling
Caption: Diagnostic workflow for low-yield cross-coupling reactions.
Causality and Experimental Protocols
-
The Hydroxyl Menace (Node B & C): The primary suspect is the unprotected hydroxymethyl group. Its lone pairs can chelate the palladium center, forming a stable, inactive complex that halts the catalytic cycle.
-
Protocol: TBS Protection of Hydroxymethylpyrimidine
-
Dissolve the hydroxymethylpyrimidine (1.0 equiv) in anhydrous DMF.
-
Add imidazole (1.5 equiv) and tert-Butyldimethylsilyl chloride (TBDMSCl or TBSCl) (1.2 equiv).
-
Stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
-
-
Catalyst and Ligand Choice (Node D & E): Pyrimidines are electron-deficient heterocycles, which can make the initial oxidative addition step challenging, especially with less reactive aryl chlorides.[11][12] Modern, bulky, and electron-rich phosphine ligands are designed to accelerate this step.[6]
-
Base and Solvent Optimization (Node F & G): The base not only facilitates the transmetalation step (in Suzuki) or deprotonates the amine/alkyne but can also degrade your substrate or catalyst. Solvent choice impacts reagent solubility and catalyst stability.[13][14][15] Polar aprotic solvents like DMF or dioxane are common, but biphasic systems (e.g., toluene/water) can be advantageous for dissolving inorganic bases.[4]
Parameter Recommendation for Suzuki Recommendation for Buchwald-Hartwig Recommendation for Sonogashira Palladium Source Pd₂(dba)₃, Pd(OAc)₂ Pd₂(dba)₃, Pd(OAc)₂ PdCl₂(PPh₃)₂, Pd(PPh₃)₄ Ligand SPhos, XPhos, RuPhos BrettPhos, RuPhos, Xantphos PPh₃, Xantphos (for Cu-free) Base K₃PO₄, K₂CO₃, Cs₂CO₃ NaOtBu, LHMDS, K₃PO₄ Et₃N, DIPA, Cs₂CO₃ Solvent 1,4-Dioxane/H₂O, Toluene, DMF Toluene, Dioxane THF, DMF, Et₃N Temperature 80-110 °C 80-110 °C RT to 80 °C Note: This table provides starting points for optimization. Optimal conditions are substrate-dependent.
Guide 2: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring makes it susceptible to SNAr, particularly with a good leaving group (e.g., Cl, F) at the 2, 4, or 6 positions.
Issue 2.1: Reaction is Sluggish or Requires Harsh Conditions
While favorable, SNAr reactions can be slow if the nucleophile is weak or the substrate is not sufficiently activated.
Troubleshooting Decision Tree for SNAr Reactions
Caption: Decision tree for troubleshooting slow SNAr reactions.
Causality and Experimental Protocols
-
Nucleophile and Solvent Effects: SNAr reactions proceed via a Meisenheimer complex, a negatively charged intermediate.[16] Polar aprotic solvents like DMSO and NMP are excellent at stabilizing this charged intermediate, thereby accelerating the reaction.[17] For weak nucleophiles like alcohols, a strong base (e.g., NaH) is required to generate the more potent alkoxide nucleophile in situ.
-
Hydroxymethyl Group Interference: The acidic proton of the hydroxymethyl group can be deprotonated by the base, consuming the base and potentially creating a competing nucleophile.
-
Protocol: SNAr with an Amine Nucleophile
-
To a solution of the halo-hydroxymethylpyrimidine (1.0 equiv) in DMSO, add the amine nucleophile (1.2-2.0 equiv).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equiv).
-
Heat the reaction to 80-120 °C, monitoring by LCMS or TLC.
-
Upon completion, cool to room temperature, dilute with water, and extract the product with an appropriate organic solvent.
-
Wash, dry, and purify as standard.
-
-
Part 3: References
-
BenchChem. (2025). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. BenchChem.
-
Israel Journal of Chemistry. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
-
BenchChem. (2025). Technical Support Center: Solvent Effects in Palladium-Catalyzed Reactions of 2-Bromo-4-methylpyridine. BenchChem.
-
National Institutes of Health. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH.
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
-
ResearchGate. Screening of different ligands for Suzuki coupling a. ResearchGate.
-
ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
-
MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
-
BenchChem. (2025). Protocol for Suzuki coupling with 6-Chloropyrido[2,3-d]pyrimidine. BenchChem.
-
ACS Publications. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications.
-
Wikipedia. Buchwald–Hartwig amination. Wikipedia.
-
Protecting Groups.
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Reddit.
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate.
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
-
Wikipedia. Sonogashira coupling. Wikipedia.
-
ResearchGate. (2018). Sulfite-Catalyzed Nucleophilic Substitution Reactions with Thiamin and Analogous Pyrimidine Donors Proceed via an S N AE Mechanism. ResearchGate.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
-
Ready Lab, UT Southwestern. Protecting Groups in Organic Synthesis.
-
BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines. BenchChem.
-
ResearchGate. (2020). Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. ResearchGate.
Sources
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. jocpr.com [jocpr.com]
- 3. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Deprotection of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate
Welcome to the dedicated technical support resource for the deprotection of tert-butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this specific deprotection reaction.
Introduction: The Chemistry of Deprotecting a Multifunctional Pyrimidine
The removal of a tert-butoxycarbonyl (Boc) protecting group is a fundamental transformation in organic synthesis. However, the substrate tert-butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate presents a unique set of challenges due to the presence of three key structural features:
-
The Boc-Protected Amine: While standard acid-catalyzed deprotection is the go-to method, the electron-deficient nature of the pyrimidine ring can influence the reactivity of the carbamate.
-
The Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring are basic and can be protonated under acidic conditions, potentially altering the substrate's solubility and reactivity.
-
The Hydroxymethyl Group: This benzylic-like alcohol is susceptible to side reactions under strongly acidic conditions, such as etherification or the formation of stable carbocations that can lead to undesired byproducts.
This guide will address these challenges head-on, providing you with the knowledge to select the optimal deprotection strategy for your specific synthetic needs, ensuring high yield and purity of your target compound, 4-amino-6-(hydroxymethyl)pyrimidine.
Troubleshooting Guide
This section addresses common issues encountered during the deprotection of tert-butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate.
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Incomplete or Slow Reaction | 1. Insufficient Acid: The basic nitrogens on the pyrimidine ring can quench the acid catalyst.[1] 2. Low Reaction Temperature: The reaction may be too slow at room temperature. 3. Poor Reagent Quality: Trifluoroacetic acid (TFA) can absorb water, reducing its effectiveness.[1] | 1. Increase Acid Stoichiometry: Use a larger excess of the acid (e.g., increase from 20% to 50% TFA in DCM, or use 4M HCl in dioxane). 2. Gentle Heating: Cautiously warm the reaction to 30-40 °C, monitoring for byproduct formation. 3. Use Fresh Reagents: Ensure your TFA or HCl solution is fresh and anhydrous. |
| Formation of a Major, Less Polar Byproduct | t-Butylation of the Product: The tert-butyl cation generated during deprotection can alkylate the starting material or the product amine. While less common on electron-deficient rings, it can still occur.[2][3] | Add a Scavenger: Incorporate a scavenger like triisopropylsilane (TIS) or thioanisole into the reaction mixture to trap the tert-butyl cation.[2] |
| Formation of a Major, More Polar Byproduct | Hydroxymethyl Group Reactions: Under harsh acidic conditions, the hydroxymethyl group could potentially be eliminated or participate in side reactions. | Use Milder Conditions: Switch to a less harsh acid (e.g., HCl in dioxane instead of neat TFA) or explore non-acidic deprotection methods. |
| Product is Difficult to Isolate (e.g., as an oil) | Salt Formation: The product is a basic amine and will form a salt with the acid used for deprotection (e.g., trifluoroacetate or hydrochloride salt). These salts can be hygroscopic or non-crystalline. | 1. Salt Precipitation: After removing the reaction solvent, triturate the residue with a non-polar solvent like diethyl ether or MTBE to induce precipitation of the salt. 2. Free-Basing (with caution): If the free amine is required, perform a careful aqueous workup with a mild base (e.g., NaHCO₃) and extract the product. Note that the free amine may have different stability and solubility properties. |
| Degradation of Starting Material or Product | Harsh Reaction Conditions: The combination of a strong acid and elevated temperature may be degrading the pyrimidine core or the hydroxymethyl group. | Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Avoid prolonged reaction times and excessive heating. Consider alternative, milder deprotection methods. |
Frequently Asked Questions (FAQs)
Q1: Which acidic deprotection method is generally preferred for this substrate: TFA or HCl in dioxane?
A1: Both are effective, but 4M HCl in dioxane is often considered a milder option than high concentrations of TFA in dichloromethane (DCM).[4] For a substrate with an acid-sensitive hydroxymethyl group, starting with HCl in dioxane at 0 °C to room temperature is a prudent choice. It often leads to cleaner reactions and the resulting hydrochloride salt can be easier to handle and crystallize than the TFA salt.[2][5]
Q2: My reaction is sluggish even with excess acid. What else can I try?
A2: If increasing the acid stoichiometry doesn't improve the reaction rate, consider gentle heating to 30-40°C. However, monitor the reaction closely for the appearance of byproducts. If heating leads to degradation, exploring an alternative deprotection method may be necessary.
Q3: I am concerned about the stability of the hydroxymethyl group. Are there any non-acidic methods for this deprotection?
A3: Yes, several milder, non-acidic methods can be employed, which could be advantageous for preserving the hydroxymethyl group. These include:
-
Thermal Deprotection: Heating the substrate in a high-boiling solvent like diphenyl ether or even in boiling water has been shown to effectively remove the Boc group.[6][7]
-
Oxalyl Chloride in Methanol: This method provides a mild and selective deprotection of Boc groups on various heterocyclic substrates at room temperature.[6][8]
-
Lewis Acid Catalysis: Reagents like ZnBr₂ in dichloromethane can selectively cleave Boc groups, often under milder conditions than strong Brønsted acids.
Q4: What is the role of a scavenger like triisopropylsilane (TIS)?
A4: During acid-catalyzed deprotection, a reactive tert-butyl cation is formed.[2] This cation is an electrophile and can alkylate nucleophilic sites on your starting material or product. A scavenger like TIS will react with and "trap" the tert-butyl cation, preventing these unwanted side reactions.
Q5: How can I monitor the progress of the deprotection reaction?
A5: Thin-layer chromatography (TLC) is the most common and convenient method.[1] The deprotected amine product will be significantly more polar than the Boc-protected starting material, resulting in a lower Rf value. Staining with ninhydrin can be used to visualize the primary amine product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.
Experimental Protocols
Protocol 1: Deprotection using HCl in 1,4-Dioxane (Recommended Starting Method)
This method is often preferred for its mild conditions and the ease of isolating the product as a hydrochloride salt.[4]
Materials:
-
tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate
-
4M HCl in 1,4-dioxane
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Diethyl ether (Et₂O) or Methyl tert-butyl ether (MTBE)
Procedure:
-
Dissolve the Boc-protected pyrimidine (1.0 eq) in a minimal amount of anhydrous MeOH or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 4M HCl in 1,4-dioxane (5-10 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Add Et₂O or MTBE to the residue and stir or sonicate to induce precipitation of the hydrochloride salt.
-
Collect the solid product by filtration, wash with Et₂O, and dry under vacuum to yield 4-amino-6-(hydroxymethyl)pyrimidine hydrochloride.
Protocol 2: Deprotection using Trifluoroacetic Acid (TFA) with a Scavenger
This is a standard and often rapid method, with the inclusion of a scavenger to prevent side reactions.[2]
Materials:
-
tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS)
-
Diethyl ether (Et₂O) or Methyl tert-butyl ether (MTBE)
Procedure:
-
Dissolve the Boc-protected pyrimidine (1.0 eq) in anhydrous DCM.
-
Add triisopropylsilane (TIS) (1.1 - 1.5 eq).
-
Cool the solution to 0 °C.
-
Slowly add TFA (10-20 eq, often used as a 25-50% solution in DCM) dropwise.
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
Triturate the residue with cold Et₂O or MTBE to precipitate the product as its trifluoroacetate salt.
-
Collect the solid by filtration, wash with Et₂O, and dry under vacuum.
Method Comparison
| Deprotection Method | Reagents | Temperature | Typical Time | Advantages | Potential Issues |
| HCl in Dioxane | 4M HCl in 1,4-dioxane | 0 °C to RT | 1-4 h | Mild conditions, clean reaction, crystalline HCl salt product.[4] | Slower than TFA for some substrates. |
| TFA in DCM | 25-50% TFA in DCM, TIS | 0 °C to RT | 0.5-2 h | Fast and effective.[2] | Harsher conditions, potential for side reactions (mitigated by scavengers), TFA salts can be oily. |
| Thermal (Boiling Water) | Water | 100 °C | 10 min - 2 h | "Green" method, avoids strong acids.[8] | Requires thermal stability of the substrate and product, may not be suitable for all compounds. |
| Oxalyl Chloride | Oxalyl chloride, Methanol | RT | 1-4 h | Mild, non-acidic conditions, tolerant of many functional groups.[6][8] | Requires handling of oxalyl chloride, a toxic and moisture-sensitive reagent. |
Visualizing the Workflow
Deprotection and Troubleshooting Logic
Caption: A workflow for deprotection and troubleshooting.
Acid-Catalyzed Deprotection Mechanism
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
-
University of Oxford. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(38), 22543–22553. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
-
George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
Choy, J., Jaime-Figueroa, S., & Wagner, P. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 38(22), 3833-3840. [Link]
-
Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3). [Link]
-
Albericio, F., et al. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection (HCl). [Link]
-
Chemdad. (n.d.). 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE. [Link]
-
García-Raso, A., et al. (2020). Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine. New Journal of Chemistry, 44(3), 963-976. [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of peptide research, 58(4), 338–341. [Link]
-
Stolarczyk, M., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6965. [Link]
-
Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]
-
Li, B., et al. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. The Journal of Organic Chemistry, 84(8), 4785-4793. [Link]
-
Slast'ikhina, E. A., et al. (2022). Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1][2]benzoxazine and Evaluation of Their Antiviral Activity. Molecules, 27(13), 4210. [Link]
-
Csomos, P., et al. (2005). From routine acylation towards stable σ-complexes of pyrimidine: Carbon protonation of the pyrimdine-ring. Journal of Molecular Structure: THEOCHEM, 727(1-3), 51-58. [Link]
-
ResearchGate. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. [Link]
-
ResearchGate. (2020). How can we deprotect of boc-protecing group in gelatin?. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. xray.uky.edu [xray.uky.edu]
- 7. researchgate.net [researchgate.net]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Method Development for Pyrimidine Intermediates
Welcome to the Technical Support Center for Analytical Method Development focused on pyrimidine intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance, troubleshooting solutions, and answers to frequently asked questions. Our goal is to empower you with the knowledge to develop robust, reliable, and compliant analytical methods for these critical pharmaceutical building blocks.
The principles of Analytical Quality by Design (AQbD) guide the content within this center, emphasizing a systematic, science- and risk-based approach to method development.[1][2][3] This ensures that the developed methods are not only fit for their intended purpose but are also robust throughout their lifecycle.[2][4]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the analytical method development for pyrimidine intermediates.
Q1: What is the best initial approach for developing an HPLC method for a new pyrimidine intermediate?
A1: A systematic screening approach is most effective. Start by gathering information about your analyte, including its structure, pKa, and solubility. This will inform your initial choice of column and mobile phase. A common starting point for pyrimidine derivatives, which are often polar, is reversed-phase HPLC.[5][6]
A recommended initial screening protocol would involve:
-
Column: A C18 column is a versatile starting point.
-
Mobile Phase: Screen a range of pH values (e.g., pH 3, 7, and 10) to assess the impact on the retention and peak shape of your analyte and any impurities.[7] Pyrimidine rings contain nitrogen atoms, making them sensitive to pH changes.
-
Organic Modifier: Use acetonitrile (ACN) and methanol (MeOH) as they offer different selectivities.
-
Detector: A photodiode array (PDA) detector is crucial for monitoring peak purity and selecting the optimal wavelength for quantification.
This initial screen helps to quickly identify the most promising conditions for further optimization.
Q2: How do I ensure my analytical method is "stability-indicating"?
A2: A stability-indicating method is one that can accurately quantify the analyte of interest in the presence of its degradation products, impurities, and excipients.[8] To achieve this, you must perform forced degradation (stress testing) studies.[9][10][11] The drug substance is subjected to conditions more severe than accelerated stability testing, such as:
-
Acidic and Basic Hydrolysis: Treatment with HCl and NaOH.
-
Oxidation: Using hydrogen peroxide.
-
Thermal Stress: Exposure to dry heat.
-
Photostability: Exposure to UV and visible light as per ICH Q1B guidelines.[9]
The goal is to generate degradation products and then demonstrate that your analytical method can resolve the main analyte peak from all degradant peaks.[12] Peak purity analysis using a PDA detector is essential here.
Q3: What are the key validation parameters I need to consider according to ICH guidelines?
A3: According to the ICH Q2(R2) guideline, the validation of an analytical procedure is essential to demonstrate its fitness for purpose.[13][14][15] The core validation characteristics include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[16][17][18]
-
Linearity: A direct proportional relationship between concentration and response over a defined range.[16]
-
Range: The interval between the upper and lower concentration levels where the method is precise, accurate, and linear.[13][15]
-
Accuracy: The closeness of the test results to the true value.[16][17]
-
Precision: Assessed at three levels: repeatability (intra-assay), intermediate precision (inter-assay, different days/analysts), and reproducibility (between laboratories).
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantified with suitable precision and accuracy.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).
Q4: When should I use Mass Spectrometry (MS) in my method development?
A4: MS is an invaluable tool. In early development, HPLC-MS can be used to confirm the molecular weight of your main peak and any impurities, providing confidence in peak identification.[19] During forced degradation studies, MS is critical for identifying the structural nature of unknown degradation products by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns.[20] For quantitative purposes, tandem MS (MS/MS) offers high sensitivity and selectivity, especially for analyzing low-level impurities or metabolites in complex matrices.[21][22]
Q5: How can NMR spectroscopy aid in the analysis of pyrimidine intermediates?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation.[23][24] For pyrimidine intermediates, it is used to:
-
Confirm the structure of the synthesized intermediate.
-
Identify and characterize process impurities and degradation products that have been isolated.[23]
-
Provide detailed structural information , including the position of substituents on the pyrimidine ring, which can be challenging to determine by MS alone.[25][26] Techniques like 1H NMR, 13C NMR, COSY, HSQC, and HMBC are employed to piece together the molecular structure.[27]
Part 2: Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the analysis of pyrimidine intermediates, primarily focusing on HPLC.
Guide 1: HPLC Peak Shape Problems
Poor peak shape can compromise the accuracy and precision of quantification. The most common issues are peak tailing, fronting, and splitting.
Workflow for Diagnosing Peak Shape Issues
Caption: Troubleshooting workflow for common HPLC peak shape problems.
Detailed Troubleshooting Table for Peak Tailing
| Potential Cause | Diagnostic Check | Solution | Scientific Rationale |
| Secondary Silanol Interactions [28] | Peak shape improves significantly at low mobile phase pH (e.g., pH < 3). | Decrease mobile phase pH to suppress silanol ionization. Use an end-capped, high-purity silica column. Add a competing base like triethylamine (TEA) to the mobile phase (0.1%). | Pyrimidine intermediates are often basic. At mid-range pH, residual silanols (-Si-OH) on the silica support can become ionized (-SiO⁻) and interact strongly with the protonated basic analyte, causing tailing. |
| Column Overload | Reduce the injected mass (lower concentration or volume). If the peak shape improves and becomes more symmetrical, overload is the cause. | Inject a lower mass of the analyte onto the column. If necessary, use a column with a larger internal diameter. | Exceeding the loading capacity of the stationary phase leads to a non-linear isotherm, where excess molecules travel faster, resulting in a tailed peak. |
| Column Contamination/Wear | The problem persists with different analytes. The column has a high number of injections or has been used with harsh conditions. | Flush the column with a strong solvent. If this fails, replace the column. | Strongly retained compounds or stripped bonded phase can create active sites that cause tailing. |
| Mismatched Sample Solvent | The sample is dissolved in a much stronger solvent than the mobile phase (e.g., 100% ACN while the mobile phase is 10% ACN). | Dissolve the sample in the initial mobile phase or a solvent that is weaker than the mobile phase. | Injecting a strong solvent causes the portion of the mobile phase around the sample plug to be stronger than the bulk mobile phase, leading to peak distortion. |
Guide 2: HPLC Retention Time Variability
Inconsistent retention times can lead to incorrect peak identification and integration, compromising method reliability.
| Potential Cause | Diagnostic Check | Solution | Scientific Rationale |
| Inadequate Column Equilibration | Retention times drift, usually to earlier times, at the start of a new run or after a gradient. | Increase the equilibration time between injections to at least 10-15 column volumes. | The column and mobile phase must reach a steady state. Insufficient equilibration, especially in gradient elution, means the stationary phase is not fully returned to its initial state before the next injection. |
| Mobile Phase Composition Change [29] | Check the preparation log. Has a new batch of mobile phase been made? Is the buffer component prone to degradation or precipitation? | Prepare fresh mobile phase, ensuring accurate measurements. If using an aqueous buffer, prepare it fresh daily. Ensure solvent lines are in the correct reservoirs. | Small changes in organic modifier percentage, buffer concentration, or pH can significantly impact the retention of ionizable compounds like pyrimidines. |
| Fluctuations in Column Temperature [29] | Is a column oven being used? Is the ambient laboratory temperature stable? | Use a thermostatically controlled column oven. Ensure the set temperature is stable. | Retention is a thermodynamic process. A 1°C change in temperature can alter retention times by 1-2%. Consistency is key for reproducibility. |
| Pump or Flow Rate Issues [30] | Pressure fluctuations are observed. A leak is visible around pump seals or fittings. | Check for leaks and tighten fittings.[30] Purge the pump to remove air bubbles. If pressure is unstable, check pump seals and check valves for wear. | A consistent, pulse-free flow rate is fundamental to reproducible chromatography. Air bubbles or worn seals can cause the actual flow rate to differ from the setpoint. |
Part 3: Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study for a Pyrimidine Intermediate
Objective: To generate potential degradation products and assess the stability-indicating nature of an analytical method.[11][12]
Materials:
-
Pyrimidine intermediate
-
Class A volumetric flasks
-
HPLC grade water, ACN, MeOH
-
HCl, NaOH, H₂O₂ (30%)
-
pH meter, calibrated
-
HPLC system with PDA detector
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve the pyrimidine intermediate in a suitable solvent (e.g., 50:50 ACN:Water) to a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M HCl.
-
Heat at 60°C for 4 hours.
-
Cool, then neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute to a final concentration of ~0.1 mg/mL with mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.
-
Keep at room temperature for 2 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute to a final concentration of ~0.1 mg/mL with mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of ~0.1 mg/mL with mobile phase.
-
-
Thermal Degradation:
-
Place a small amount of solid sample in a 60°C oven for 48 hours.
-
Dissolve the stressed solid and dilute to a final concentration of ~0.1 mg/mL.
-
-
Photolytic Degradation:
-
Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
Analyze a sample stored in the dark as a control.
-
-
Analysis:
-
Inject the unstressed control sample and all stressed samples onto the HPLC-PDA system.
-
Aim for 5-20% degradation of the main peak. If degradation is excessive or insufficient, adjust the stress conditions (time, temperature, reagent concentration).
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Ensure all degradant peaks are baseline resolved from the main analyte peak (Resolution > 1.5).
-
Perform peak purity analysis on the main analyte peak in all chromatograms to confirm it is spectrally homogeneous.
-
Protocol 2: Chiral Separation Method Development for Pyrimidine Enantiomers
Objective: To resolve enantiomers of a chiral pyrimidine intermediate using chiral HPLC.
Background: The separation of enantiomers requires a chiral environment, which is most commonly achieved using a Chiral Stationary Phase (CSP).[31][32][33] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly versatile and a good starting point.[34]
Screening Workflow:
Caption: A systematic workflow for chiral HPLC method development.
Initial Screening Conditions:
| Parameter | Normal Phase Mode | Polar Organic Mode | Reversed-Phase Mode |
| Columns | Chiralcel OD-H, Chiralpak AD-H | Chiralcel OD-3, Chiralpak AD-3 | Chiralcel OD-RH, Chiralpak AD-RH |
| Mobile Phase | Hexane / Isopropanol (IPA) (e.g., 90/10, 80/20) | Acetonitrile / Methanol (e.g., 50/50) | Water (w/ 0.1% TFA) / ACN (e.g., 50/50) |
| Additives | 0.1% Diethylamine (for bases) or 0.1% Trifluoroacetic acid (for acids) | None initially | Buffer (e.g., phosphate, acetate) |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C |
Optimization: Once partial separation is achieved, optimize the resolution by systematically adjusting:
-
The ratio of the organic modifiers.
-
The type and concentration of the additive.
-
The column temperature.
-
The flow rate.
This structured approach maximizes the chances of finding a successful and robust chiral separation method.[35]
References
-
LoBrutto, R. (2013). Analytical Quality by Design in the Pharmaceutical Industry. LCGC International. Available from: [Link]
-
Chatfield, M., & Borman, P. (2013). Analytical Quality by Design (AQbD) in Pharmaceutical Development. American Pharmaceutical Review. Available from: [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available from: [Link]
-
GXP-CC. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. GXP-CC. Available from: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Available from: [Link]
-
Kulasekaram, G. S., et al. (2003). Analysis of Pyrimidine Synthesis “de Novo” Intermediates in Urine and Dried Urine Filter- Paper Strips with HPLC. Clinical Chemistry. Available from: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]
-
Pharmaceutical Intelligence. (n.d.). Applying QbD Principles to Analytical Development. pharm-int. Available from: [Link]
-
Veeprho. (2024). Analytical Quality by Design (AQbD). Veeprho. Available from: [Link]
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. Available from: [Link]
-
Waters Corporation. (n.d.). Analytical Quality by Design Based Method Development for the Analysis of Cold and Cough Formulations Using an Arc Premier™ Sy. Waters. Available from: [Link]
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. Available from: [Link]
-
BA Sciences. (n.d.). USP <1225> Method Validation. BA Sciences. Available from: [Link]
-
USP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. Available from: [Link]
-
Singh, S., et al. (2025). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. Available from: [Link]
-
Turgeon, C., et al. (n.d.). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. PubMed. Available from: [Link]
-
Marchenko, S. I., et al. (2025). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available from: [Link]
-
Logoyda, L., et al. (2018). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. Available from: [Link]
-
ResearchGate. (n.d.). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. ResearchGate. Available from: [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. Available from: [Link]
-
Singh, S., & Kumar, V. (2016). Forced degradation studies. MedCrave online. Available from: [Link]
-
Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. ACE. Available from: [Link]
-
El-Faham, A., et al. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Scientific Reports. Available from: [Link]
-
El-Gazzar, M. G., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. Available from: [Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. Available from: [Link]
-
American Pharmaceutical Review. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. Available from: [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Phenomenex. Available from: [Link]
-
Šatínský, D., & Havlíková, L. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available from: [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available from: [Link]
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Available from: [Link]
-
Singh, R., & Singh, S. (2016). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. BJSTR. Available from: [Link]
-
Ahuja, S. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]
-
Campbell, L. L. Jr. (n.d.). REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum. NIH. Available from: [Link]
-
Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Available from: [Link]
-
D'Souza, T., et al. (2013). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Malaria Journal. Available from: [Link]
-
ResearchGate. (n.d.). Optimized MS/MS settings of pyrimidines and related metabolites. ResearchGate. Available from: [Link]
-
Hypha Discovery. (n.d.). Structure Elucidation by NMR. Hypha Discovery. Available from: [Link]
-
Elyashberg, M. (2025). Identification and structure elucidation by NMR spectroscopy. ResearchGate. Available from: [Link]
-
Huang, S. G., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition. Available from: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. veeprho.com [veeprho.com]
- 4. pharm-int.com [pharm-int.com]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. USP <1225> Method Validation - BA Sciences [basciences.com]
- 9. medcraveonline.com [medcraveonline.com]
- 10. ajrconline.org [ajrconline.org]
- 11. biomedres.us [biomedres.us]
- 12. ijper.org [ijper.org]
- 13. youtube.com [youtube.com]
- 14. qbdgroup.com [qbdgroup.com]
- 15. database.ich.org [database.ich.org]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. uspbpep.com [uspbpep.com]
- 18. ijrrjournal.com [ijrrjournal.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. veeprho.com [veeprho.com]
- 24. researchgate.net [researchgate.net]
- 25. Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 27. hyphadiscovery.com [hyphadiscovery.com]
- 28. hplc.eu [hplc.eu]
- 29. HPLC Troubleshooting Guide [scioninstruments.com]
- 30. sigmaaldrich.com [sigmaaldrich.com]
- 31. csfarmacie.cz [csfarmacie.cz]
- 32. chromatographyonline.com [chromatographyonline.com]
- 33. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 34. benchchem.com [benchchem.com]
- 35. phx.phenomenex.com [phx.phenomenex.com]
Technical Support Center: Preventing Byproduct Formation in Pyrimidine Synthesis
Welcome to the Technical Support Center dedicated to addressing the common challenges encountered in pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for preventing and minimizing byproduct formation in your experiments. Our focus is on providing practical, field-proven insights grounded in scientific principles to enhance the yield and purity of your target pyrimidine derivatives.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to some of the most common issues encountered during pyrimidine synthesis.
Q1: My Biginelli reaction is producing a significant amount of a yellow, highly fluorescent byproduct. What is it and how can I prevent its formation?
A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can be formed from the decomposition of urea at elevated temperatures.[1][2] This pathway competes with the desired Biginelli reaction.
Prevention Strategies:
-
Temperature Control: Higher temperatures favor the Hantzsch pathway. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[1][2]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired reaction.[2]
-
Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[1][2]
Q2: I am observing a low yield in my pyrimidine synthesis, with a significant amount of unreacted starting materials. What are the likely causes and how can I improve the yield?
A2: Low conversion in pyrimidine synthesis can be attributed to several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with reactant purity.[1][2]
Troubleshooting Steps:
-
Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For acid catalysts like HCl, confirm that the concentration is appropriate.[1][2]
-
Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][2]
-
Reactant Purity: Impurities in the starting materials can inhibit the reaction. Ensure all reactants are of high purity.[1][2]
Q3: My crude product from a Biginelli reaction is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm their presence and prevent their formation?
A3: N-acylureas can form as byproducts in the Biginelli reaction, complicating the purification process. These arise from a competing reaction between the β-ketoester and urea.[1]
Identification and Prevention:
-
Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.
-
Reaction Conditions: Carefully controlling the stoichiometry of the reactants and the choice of catalyst can help suppress the formation of N-acylureas.[1]
-
Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired dihydropyrimidinone (DHPM) product.[1][3]
Q4: I am performing a Pinner pyrimidine synthesis and am struggling with side reactions. What are the common pitfalls and how can I avoid them?
A4: The Pinner synthesis can be prone to side reactions such as self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.[1]
Prevention Strategies:
-
Anhydrous Conditions: The reaction should be conducted under strictly anhydrous conditions to prevent the hydrolysis of intermediates.[4]
-
Temperature Control: Careful control of the reaction temperature is crucial to prevent the decomposition of thermally unstable intermediates.[4]
-
Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions.[1]
II. Troubleshooting Guides
This section provides detailed troubleshooting workflows for the two most common pyrimidine synthesis methodologies.
Troubleshooting the Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea.[5][6] While generally efficient, several side products can impact yield and purity.
Common Issues and Solutions:
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Dihydropyrimidinone (DHPM) | Incomplete reaction | Increase reaction time and/or temperature moderately. Monitor progress by TLC.[1][2] |
| Inactive or insufficient catalyst | Use a fresh, active catalyst. Optimize catalyst loading. Consider screening different Lewis or Brønsted acids.[7] | |
| Impure reagents | Ensure high purity of aldehyde, β-ketoester, and urea.[2] | |
| Formation of Hantzsch Dihydropyridine (Fluorescent Byproduct) | High reaction temperature | Lower the reaction temperature (e.g., to 60-80 °C).[1][2] |
| Urea decomposition to ammonia | Add urea as the last reagent.[1][2] | |
| Formation of Knoevenagel Condensation Product | Reaction conditions favor condensation over cyclization | Use a milder catalyst or lower the reaction temperature.[5] |
| Formation of Aldol Condensation Products | Self-condensation of aldehyde or β-ketoester | This is more common with aliphatic aldehydes. Consider using milder reaction conditions.[5] |
Troubleshooting Workflow for the Biginelli Reaction
Caption: A workflow for troubleshooting the Biginelli reaction.
Troubleshooting the Pinner Pyrimidine Synthesis
The Pinner synthesis involves the condensation of an amidine with a β-dicarbonyl compound.[5] This method is sensitive to reaction conditions, and careful control is necessary to avoid side reactions.
Common Issues and Solutions:
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Pyrimidine | Hydrolysis of amidine or intermediates | Ensure strictly anhydrous conditions (dry solvents, inert atmosphere).[4] |
| Incomplete cyclization | Use a stronger base or increase the reaction temperature.[1] | |
| Formation of Triazines | Self-condensation of amidine | Control the stoichiometry of reactants carefully.[5] |
| Formation of Self-Condensation Products of β-Dicarbonyl | Inappropriate base or reaction temperature | Screen different bases and optimize the reaction temperature. |
| Formation of Esters (from Pinner salt) | Presence of water | Use dry HCl gas and anhydrous alcohol to generate the Pinner salt in situ.[4] |
Troubleshooting Workflow for the Pinner Synthesis
Caption: A workflow for troubleshooting the Pinner pyrimidine synthesis.
III. Experimental Protocols
This section provides optimized protocols for minimizing byproduct formation in common pyrimidine syntheses.
Protocol 1: Minimizing Hantzsch Byproduct Formation in the Biginelli Reaction
This protocol is designed to favor the formation of the desired dihydropyrimidinone (DHPM) over the fluorescent Hantzsch dihydropyridine byproduct.
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea (1.5 mmol)
-
Sulfated zirconia (50 mg) or another suitable Lewis acid catalyst
-
Ethanol (for work-up)
Procedure:
-
To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).
-
Add the catalyst (e.g., sulfated zirconia, 50 mg).
-
Stir the mixture at a controlled temperature of 60°C.[1]
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Add a small amount of ethanol and stir for 5 minutes.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[3]
Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis
This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines, with an emphasis on preventing common side reactions.
Materials:
-
Amidine hydrochloride (10 mmol)
-
Sodium ethoxide (11 mmol)
-
Anhydrous ethanol (50 mL)
-
β-diketone (10 mmol)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add amidine hydrochloride (1 eq) and anhydrous ethanol.
-
To the stirred solution, carefully add sodium ethoxide (1.1 eq). Stir the resulting suspension for 30 minutes at room temperature to generate the free amidine.
-
Add the β-diketone (1 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture carefully with acidic water (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).[4]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or recrystallization to afford the pure pyrimidine derivative.[4]
IV. Data Presentation
Table 1: Effect of Temperature on Byproduct Formation in a Model Biginelli Reaction
| Temperature (°C) | DHPM Yield (%) | Hantzsch DHP Yield (%) |
| 60 | 85 | 10 |
| 80 | 72 | 25 |
| 100 | 55 | 40 |
Note: Yields are approximate and can vary based on specific substrates and catalysts.[1]
V. Mechanistic Insights
Understanding the reaction mechanisms is key to predicting and preventing byproduct formation.
Biginelli Reaction Mechanism and a Competing Pathway
Caption: Simplified mechanism of the Biginelli reaction and the competing Hantzsch synthesis pathway.
VI. References
-
Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. (2021-08-16). Available at:
-
Common side reactions in the synthesis of pyrimidines and their prevention - Benchchem. Available at:
-
A REVIEW ON THE SYNTHESIS AND THERAPEUTIC POTENTIAL OF PYRIMIDINE DERIVATIVES | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2010-05-01). Available at:
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Available at:
-
Full article: Synthetic chemistry of pyrimidines and fused pyrimidines: A review. Available at:
-
Side-product formation in pyrimidine ring synthesis and mitigation - Benchchem. Available at:
-
Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem. Available at:
-
Biginelli reaction - Wikipedia. Available at: [Link]
-
Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis - Benchchem. Available at:
-
Purifying Pyrimidine Intermediates: An In-depth Technical Guide to Recrystallization Techniques - Benchchem. Available at:
-
overcoming side reactions in pyrimidine synthesis - Benchchem. Available at:
-
Biginelli Reaction - Organic Chemistry Portal. Available at: [Link]
Sources
Technical Support Center: Navigating the Scale-Up of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate Production
Welcome to the technical support center for the synthesis and scale-up of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the production of this key pharmaceutical intermediate. Our focus is on providing practical, experience-driven insights to ensure the successful and efficient scale-up of your synthesis.
Introduction: The Synthetic Challenge
tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate is a valuable building block in medicinal chemistry, often utilized in the synthesis of various active pharmaceutical ingredients (APIs). While its laboratory-scale synthesis may appear straightforward, scaling up production presents a unique set of challenges. These can range from managing reaction exotherms and ensuring complete conversions to controlling impurity profiles and achieving efficient purification. This guide will walk you through a plausible synthetic pathway, highlighting critical control points and offering solutions to common scale-up hurdles.
A likely synthetic route, which we will use as the basis for this guide, commences with a commercially available or readily synthesized pyrimidine-4-carboxylic acid derivative. The key transformations involve the reduction of the carboxylic acid or its ester to the corresponding primary alcohol and the selective protection of the 4-amino group with a tert-butoxycarbonyl (Boc) group. The order of these steps can be crucial and will be discussed in detail.
Synthetic Workflow Overview
Caption: Plausible synthetic pathway for the target molecule.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Synthesis of (4-Aminopyrimidin-6-yl)methanol (Intermediate C)
Question 1: I am experiencing low yields during the reduction of my 4-aminopyrimidine-6-carboxylic acid ester to (4-aminopyrimidin-6-yl)methanol. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the reduction of a pyrimidine carboxylic acid ester are a common issue, often stemming from several factors. Here’s a breakdown of potential causes and troubleshooting strategies:
-
Incomplete Reaction:
-
Insufficient Reducing Agent: Ensure you are using a sufficient excess of the reducing agent. For large-scale reactions, it is crucial to accurately determine the purity of your starting material and adjust the stoichiometry accordingly.
-
Reaction Time and Temperature: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Some reductions may require longer reaction times or elevated temperatures to proceed to completion. However, be cautious as prolonged heating can lead to side reactions.
-
-
Side Reactions:
-
Over-reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can potentially reduce the pyrimidine ring itself, leading to byproducts.[1] Consider using a milder reducing agent such as Sodium Borohydride (NaBH₄) in combination with a Lewis acid, or Diisobutylaluminium Hydride (DIBAL-H) at low temperatures.
-
Reaction with the Amino Group: The 4-amino group can interact with some reducing agents. While less common with borohydrides, it's a possibility to consider.
-
-
Work-up Issues:
-
Product Solubility: The product, (4-aminopyrimidin-6-yl)methanol, is likely to be polar and may have significant solubility in aqueous work-up solutions, leading to losses during extraction. To mitigate this, saturate the aqueous layer with sodium chloride before extraction and use a more polar solvent like ethyl acetate or a mixture of dichloromethane and isopropanol for extraction.
-
Complex Formation: If using metal hydrides, the product can form stable complexes with the metal salts generated during quenching. Ensure proper quenching and work-up procedures to break these complexes.
-
Troubleshooting Table: Reduction of 4-Aminopyrimidine-6-carboxylic Acid Ester
| Symptom | Possible Cause | Suggested Solution |
| Incomplete conversion (starting material remains) | Insufficient reducing agent or low reactivity. | Increase the equivalents of the reducing agent. Consider a more powerful reducing agent or adding a Lewis acid to activate the ester. |
| Formation of multiple unidentified byproducts | Over-reduction of the pyrimidine ring or side reactions. | Use a milder reducing agent (e.g., NaBH₄/CaCl₂) or perform the reaction at a lower temperature. |
| Low isolated yield despite complete conversion on TLC/HPLC | Product loss during aqueous work-up. | Saturate the aqueous phase with NaCl before extraction. Use a more polar extraction solvent. Perform multiple extractions. |
Question 2: During the scale-up of the reduction, I'm observing a significant exotherm. How can I control the reaction temperature effectively?
Answer:
Exotherm control is a critical safety and process control consideration during scale-up. Here are some strategies:
-
Slow Addition of Reagents: Add the reducing agent portion-wise or as a solution via a dropping funnel at a controlled rate. This allows for better heat dissipation.
-
Efficient Cooling: Ensure your reaction vessel has an efficient cooling system (e.g., a jacketed reactor with a circulating coolant).
-
Reverse Addition: In some cases, adding the substrate solution to the reducing agent slurry (reverse addition) can help control the exotherm.
-
Solvent Choice: A higher boiling point solvent with good heat capacity can help to better manage the reaction temperature.
Part 2: Selective Boc Protection of (4-Aminopyrimidin-6-yl)methanol
Question 3: I am struggling with the selective Boc protection of the 4-amino group without affecting the 6-hydroxymethyl group. What are the best conditions for this transformation?
Answer:
Selective N-Boc protection in the presence of a primary alcohol can be challenging. Here are key considerations for achieving high selectivity:
-
Reagent and Catalyst Choice:
-
Di-tert-butyl dicarbonate ((Boc)₂O): This is the standard reagent for Boc protection.[2]
-
Base: The choice of base is crucial. A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is generally preferred. While 4-dimethylaminopyridine (DMAP) is a highly effective catalyst for Boc protection, it can also catalyze the acylation of alcohols, so its use should be carefully optimized or avoided if selectivity is an issue.[3]
-
-
Reaction Conditions:
-
Temperature: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to favor the more nucleophilic amine over the less nucleophilic alcohol.
-
Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of (Boc)₂O. A large excess can lead to the formation of the di-Boc protected amine or protection of the alcohol.
-
Troubleshooting Table: Selective Boc Protection
| Symptom | Possible Cause | Suggested Solution |
| Formation of O-Boc protected byproduct | Non-selective reaction conditions. | Lower the reaction temperature. Avoid using DMAP as a catalyst, or use it in very small, catalytic amounts. |
| Incomplete reaction | Low reactivity of the amino group. | Increase the reaction time. Consider using a more polar aprotic solvent like THF or acetonitrile. |
| Formation of di-Boc protected byproduct | Excess (Boc)₂O or overly basic conditions. | Use a controlled amount of (Boc)₂O (1.05-1.1 eq.). Use a weaker, non-nucleophilic base. |
Question 4: What is the best method for purifying the final product, tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate, on a large scale?
Answer:
Large-scale purification requires methods that are both efficient and scalable. For tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate, the following techniques are recommended:
-
Crystallization: This is often the most cost-effective and scalable method for obtaining high-purity solid material.
-
Solvent Screening: A systematic solvent screen is essential to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution. Common solvents to screen include ethyl acetate, isopropanol, acetonitrile, and mixtures with heptane or other anti-solvents.
-
-
Slurry Wash: If the crude product is already reasonably pure, a slurry wash with a solvent in which the product is sparingly soluble can be an effective way to remove more soluble impurities.
-
Column Chromatography: While effective at the lab scale, silica gel chromatography can be expensive and time-consuming for large-scale production. It is typically reserved for the removal of impurities that are difficult to separate by crystallization.
Experimental Protocols
Protocol 1: Reduction of Ethyl 4-aminopyrimidine-6-carboxylate to (4-Aminopyrimidin-6-yl)methanol
-
Reaction Setup: To a stirred solution of ethyl 4-aminopyrimidine-6-carboxylate (1.0 eq.) in anhydrous Tetrahydrofuran (THF) (10 volumes) under an inert atmosphere (e.g., Nitrogen), add Calcium Chloride (2.0 eq.) portion-wise at room temperature.
-
Addition of Reducing Agent: Cool the resulting suspension to 0 °C and add Sodium Borohydride (4.0 eq.) portion-wise, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of methanol, followed by water. Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure.
-
Extraction: To the residue, add a saturated aqueous solution of sodium chloride and extract with ethyl acetate (3 x 10 volumes).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude (4-aminopyrimidin-6-yl)methanol.
Protocol 2: Boc Protection of (4-Aminopyrimidin-6-yl)methanol
-
Reaction Setup: Dissolve crude (4-aminopyrimidin-6-yl)methanol (1.0 eq.) in a mixture of THF (10 volumes) and water (2 volumes).
-
Addition of Base and Reagent: Add triethylamine (1.5 eq.) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.1 eq.) in THF (2 volumes) at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, remove the THF under reduced pressure.
-
Extraction: Add water to the residue and extract with ethyl acetate (3 x 10 volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane).
Visualizing Potential Side Reactions
During the Boc protection step, a common side reaction is the formation of the di-Boc protected product. Understanding the reaction pathway can help in troubleshooting.
Caption: Formation of the undesired di-Boc side product.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Protection of Amines.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- BenchChem. (2025).
- Chung, C., et al. (2024). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry, 31(22), 3380-3396.
- Google Patents. (n.d.). CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.
-
ResearchGate. (2025). Synthesis of 2-Amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine from 2-Amino-4-hydroxyl-6-methylpyrimidine | Request PDF. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Retrieved from [Link]
- PubMed. (2012). Regioselective synthesis of 2,8-disubstituted 4-aminopyrido[3,2-d]pyrimidine-6-carboxylic acid methyl ester compounds. Journal of Organic Chemistry, 77(1), 243-52.
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]
- Google Patents. (n.d.). US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
-
ResearchGate. (2025). Reduction of Pyrimidine Derivatives by LiAlH4. Retrieved from [Link]
-
Impactfactor. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Retrieved from [Link]
-
PubChemLite. (n.d.). Tert-butyl n-[6-(hydroxymethyl)pyridin-3-yl]carbamate (C11H16N2O3). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
- Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 365-384.
-
ResearchGate. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]
-
Portal de la Investigación. (n.d.). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Preliminary discovery of selective reduction of carboxylic acid to aldehyde using HBpin and proposed mechanism. Retrieved from [Link]
-
arkat usa. (n.d.). Solvent-free preparation of primary carbamates using silica sulfuric acid as an efficient reagent. Retrieved from [Link]
- PubMed. (2022). A Safer Reduction of Carboxylic Acids with Titanium Catalysis. Organic Letters, 24(46), 8481–8486.
-
ChemRxiv. (n.d.). ZrH-Catalyzed Semi-Reduction of Esters Enabled by an Imine/Enamine Trap. Retrieved from [Link]
- Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
ResearchGate. (2018). How to protect amino group of 4-amino acetophenone with BOC ?. Retrieved from [Link]
Sources
Validation & Comparative
A Guide to Amine and Hydroxyl Protection Strategies: A Comparative Analysis Featuring tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate
In the intricate world of multi-step organic synthesis, particularly within medicinal chemistry and drug development, the judicious selection of protecting groups is a critical determinant of success. The ability to selectively mask and unmask reactive functional groups dictates the feasibility of complex molecular construction. This guide provides an in-depth comparison of common protecting group strategies for amines and alcohols, with a special focus on the functionalities present in tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate. While this molecule is often employed as a bifunctional building block, its inherent protected amine and reactive hydroxyl group serve as an excellent platform to discuss the principles of orthogonality and chemoselectivity in modern synthesis.
The Strategic Imperative of Orthogonal Protection
In the synthesis of complex molecules, it is common to encounter multiple functional groups that require protection. An orthogonal protection strategy employs a set of protecting groups that can be removed under distinct reaction conditions, allowing for the selective deprotection of one functional group without affecting others.[1][2] This precise control is fundamental to achieving high yields and minimizing unwanted side reactions.[3] For instance, an acid-labile group, a base-labile group, and a group removable by hydrogenolysis form an orthogonal set, enabling sophisticated synthetic transformations.[1]
Caption: Conceptual workflow of an orthogonal deprotection strategy.
In Focus: tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate
tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate is a heterocyclic compound that incorporates two key functionalities: a tert-butoxycarbonyl (Boc)-protected amine and a primary alcohol (hydroxymethyl group). While it is often utilized as a versatile building block for introducing a substituted pyrimidine moiety into a target molecule, the stability and reactivity of its protected amine and free hydroxyl group provide a valuable case study for comparison with other protecting group strategies.
The Boc group is a widely used, acid-labile protecting group for amines.[4] Its presence on the electron-deficient pyrimidine ring can influence its stability and deprotection kinetics compared to Boc-protected alkyl- or arylamines. The hydroxymethyl group, on the other hand, is available for further synthetic transformations, such as oxidation, esterification, or etherification.
Comparative Analysis of Amine Protecting Groups
The selection of an amine protecting group is dictated by the overall synthetic strategy, including the stability required for subsequent reaction steps and the conditions available for its removal. The following table compares the Boc group, as seen in our feature molecule, with other common amine protecting groups: Carbobenzyloxy (Cbz) and 9-Fluorenylmethoxycarbonyl (Fmoc).
| Feature | tert-Butoxycarbonyl (Boc) | Carbobenzyloxy (Cbz) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Protection Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Benzyl chloroformate (Cbz-Cl) | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) |
| Protection Conditions | Mild basic conditions (e.g., NEt₃, DMAP) in aprotic solvents.[5] | Mild basic conditions (e.g., NaHCO₃) in aqueous or organic solvents. | Mild basic conditions (e.g., NaHCO₃) in aqueous or organic solvents. |
| Deprotection Conditions | Acidic conditions (e.g., TFA, HCl in dioxane).[1][6] | Catalytic hydrogenation (H₂, Pd/C).[4] | Basic conditions (e.g., piperidine in DMF).[4] |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation.[2] | Stable to acidic and basic conditions. Labile to strong nucleophiles. | Stable to acidic conditions and catalytic hydrogenation. Labile to bases. |
| Orthogonality | Orthogonal to Cbz and Fmoc.[2] | Orthogonal to Boc and Fmoc. | Orthogonal to Boc and Cbz. |
| Byproducts of Deprotection | Isobutylene, CO₂. The intermediate tert-butyl cation can lead to side reactions.[1] | Toluene, CO₂. | Dibenzofulvene-piperidine adduct, CO₂. |
Comparative Analysis of Hydroxyl Protecting Groups
The hydroxymethyl group on tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate is unprotected and therefore reactive. In a synthetic route where this group needs to be masked, a suitable protecting group would be chosen based on its stability and orthogonal removal conditions relative to the Boc-protected amine. Here, we compare two common hydroxyl protecting groups: tert-Butyldimethylsilyl (TBDMS) and Methoxymethyl (MOM).
| Feature | tert-Butyldimethylsilyl (TBDMS) | Methoxymethyl (MOM) |
| Protection Reagent | tert-Butyldimethylsilyl chloride (TBDMS-Cl) | Methoxymethyl chloride (MOM-Cl) |
| Protection Conditions | Base (e.g., imidazole, Et₃N) in aprotic solvents (e.g., DMF, DCM). | Base (e.g., DIPEA) in aprotic solvents (e.g., DCM).[4] |
| Deprotection Conditions | Fluoride ion source (e.g., TBAF) or acidic conditions. | Acidic conditions (e.g., HCl in MeOH).[4] |
| Stability | Stable to a wide range of non-acidic and non-fluoride conditions. | Stable to basic, oxidizing, and reducing conditions. Labile to acids. |
| Orthogonality | Orthogonal to Boc (under non-acidic deprotection), Cbz, and Fmoc. | Not orthogonal to Boc due to similar acid lability. Orthogonal to Cbz and Fmoc. |
| Comments | The bulky nature provides good stability. | MOM-Cl is a known carcinogen; alternative reagents are often used. |
Experimental Protocols
Protocol 1: Boc Protection of an Aminopyrimidine
This protocol provides a general procedure for the Boc protection of an amino-substituted pyrimidine, analogous to the structure of our featured molecule.
Caption: General workflow for the Boc protection of an aminopyrimidine.
Materials:
-
Aminopyrimidine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq)
-
Triethylamine (Et₃N, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the aminopyrimidine in anhydrous THF under an inert atmosphere (e.g., nitrogen).
-
Add triethylamine to the solution and stir for 5 minutes at room temperature.
-
Slowly add a solution of di-tert-butyl dicarbonate in THF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Acidic Deprotection of a Boc-Protected Aminopyrimidine
This protocol describes the removal of the Boc group using acidic conditions.
Caption: General workflow for the acidic deprotection of a Boc-protected aminopyrimidine.
Materials:
-
Boc-protected aminopyrimidine (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA, 10 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected aminopyrimidine in DCM and cool the solution to 0 °C.
-
Slowly add trifluoroacetic acid to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine.
Conclusion
The strategic use of protecting groups is a cornerstone of modern organic synthesis. While tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate is primarily a bifunctional building block, its structure provides a valuable context for comparing the properties of the widely used Boc protecting group for amines with other key protecting groups like Cbz and Fmoc. Similarly, the presence of a reactive hydroxymethyl group highlights the need for effective hydroxyl protection strategies, such as the use of TBDMS or MOM ethers, in complex syntheses. The choice of a particular protecting group is a nuanced decision that must take into account its stability, the conditions for its removal, and its orthogonality with other protecting groups present in the molecule. A thorough understanding of these principles is essential for researchers, scientists, and drug development professionals to navigate the challenges of synthesizing complex molecular architectures.
References
- Benchchem.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Fisher Scientific. Amine Protection / Deprotection.
- Benchchem. Experimental procedure for deprotection of Boc-protected amines.
- Benchchem. Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc).
- Organic Chemistry Portal. Protective Groups.
- Beilstein Journals. EXPERIMENTAL PROCEDURES.
- PMC - NIH. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Benchchem. An In-depth Technical Guide to the Boc Protection Mechanism for Amines.
- The Royal Society of Chemistry. Experimental Procedures.
- MSU Chemistry.
- Benchchem. tert-Butyl (6-(hydroxymethyl)pyridin-2-yl)
- ResearchGate.
- PubMed. Pyrimidine nucleotide biosynthesis in Phaseolus aureus.
- ResearchGate.
- Organic Chemistry Portal. Amino Protecting Groups Stability.
- Benchchem.
- Master Organic Chemistry.
- ResearchGate.
- Chemistry Steps. Boc Protecting Group for Amines.
- SciSpace.
- PubMed. Control of pyrimidine biosynthesis in mammalian tissues. I. Partial purification and characterization of glutamine-utilizing carbamyl phosphate synthetase of mouse spleen and its tissue distribution.
- PubMed.
- Carewell Pharma. B Pharmacy 4th Semester Syllabus.
- ACS Publications. The Journal of Organic Chemistry Ahead of Print.
- The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)
- AA Blocks. Recent Developments in the Chemistry of Boron Heterocycles.
- PubChemLite. Tert-butyl n-[6-(hydroxymethyl)
- BLDpharm. 954097-20-2|tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)
- Master Organic Chemistry. Amine Protection and Deprotection.
- BLDpharm. 1849595-31-8|tert-Butyl (6-chloropyrimidin-4-yl)
- Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
- PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- SynArchive. Protecting Groups List.
- PMC - NIH. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds.
- ResearchGate.
- Sigma-Aldrich. TERT-BUTYL (4-HYDROXYPYRIMIDIN-2-YL)
- Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of new unnatural Nα-Fmoc pyrimidin-4-one amino acids: use of the p-benzyloxybenzyloxy group as a pyrimidinone masking group.
- PubMed. In situ behavior of the pyrimidine pathway enzymes in Saccharomyces cerevisiae. 3.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.co.uk [fishersci.co.uk]
A Senior Application Scientist's Guide to the Structural Validation of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate by NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel compounds, particularly those destined for biological screening, even minor structural ambiguities can lead to misinterpreted data and wasted resources. This guide provides an in-depth, experience-driven approach to the structural validation of a key pharmaceutical intermediate, tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate, using Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple recitation of steps to explain the underlying principles and rationale, ensuring a robust and self-validating analytical process.
The Imperative of Structural Integrity
tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate is a versatile building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other targeted therapeutics. Its structure incorporates a pyrimidine core, a hydroxymethyl group, and a tert-butoxycarbonyl (Boc) protected amine. Each of these moieties presents characteristic NMR signatures that, when correctly interpreted, provide irrefutable proof of the compound's identity and purity. Errors in synthesis, such as incomplete reactions or side-product formation, can lead to isomeric impurities or incorrectly functionalized derivatives, which may possess drastically different chemical and biological properties. Therefore, a meticulous NMR analysis is not merely a quality control checkpoint; it is a fundamental validation of the molecular entity in hand.
Theoretical NMR Prediction: Establishing the Benchmark
Before stepping into the laboratory, a seasoned scientist first predicts the expected NMR spectrum. This theoretical framework serves as a critical benchmark against which the experimental data will be compared. The prediction is based on established principles of chemical shifts, spin-spin coupling, and the electronic effects of the functional groups present in the molecule.
Predicted ¹H NMR Spectrum
The expected ¹H NMR spectrum of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate in a common deuterated solvent like DMSO-d₆ would exhibit the following signals:
-
Pyrimidine Ring Protons (H-2 and H-5): The pyrimidine ring protons are in a heteroaromatic environment and are significantly influenced by the two electronegative nitrogen atoms. This leads to a downfield shift.[1] We would expect two distinct signals in the aromatic region. The proton at position 2 (H-2) is adjacent to two nitrogen atoms and will be the most deshielded, appearing as a singlet. The proton at position 5 (H-5), situated between a carbon and a nitrogen, will also be a singlet and appear slightly upfield from H-2.
-
Hydroxymethyl Group (-CH₂OH): This group will give rise to two signals. The two methylene protons (-CH₂) will be diastereotopic and should appear as a singlet or a narrowly split doublet, depending on the rotational freedom and coupling to the hydroxyl proton. The hydroxyl proton (-OH) itself will appear as a broad singlet, and its chemical shift is highly dependent on concentration, temperature, and residual water in the solvent.[2][3] In DMSO-d₆, which is known to slow down proton exchange, this signal is often a well-defined triplet if coupled to the adjacent methylene group.[4]
-
Boc-Protected Amine (-NHBoc): The amine proton (-NH) will present as a singlet. Its chemical shift can also be variable due to hydrogen bonding.
-
tert-Butyl Group (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group will give a sharp, intense singlet in the upfield region of the spectrum.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For our target compound, we expect to see eight distinct signals:
-
Pyrimidine Ring Carbons: Four signals are expected for the pyrimidine ring carbons. The carbons directly attached to nitrogen (C-2, C-4, and C-6) will be significantly downfield. C-5 will be the most upfield of the ring carbons.
-
Hydroxymethyl Carbon (-CH₂OH): This aliphatic carbon will appear in the typical range for a carbon attached to an oxygen atom.
-
Boc Group Carbons: The carbonyl carbon (-C=O) of the Boc group will be found in the downfield region characteristic of esters and carbamates. The quaternary carbon of the tert-butyl group (-C(CH₃)₃) will appear in the aliphatic region, as will the three equivalent methyl carbons (-CH₃), with the latter showing a very intense signal.
The following table summarizes the predicted chemical shifts:
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Integration |
| Pyrimidine H-2 | 8.5 - 9.0 | - | s | 1H |
| Pyrimidine H-5 | 7.0 - 7.5 | - | s | 1H |
| -CH₂OH | 4.5 - 5.0 | 60 - 65 | s or d | 2H |
| -CH₂OH | 5.0 - 5.5 | - | br s or t | 1H |
| -NHBoc | 9.5 - 10.5 | - | s | 1H |
| -C(CH₃)₃ | 1.4 - 1.6 | - | s | 9H |
| Pyrimidine C-2 | - | 155 - 160 | - | - |
| Pyrimidine C-4 | - | 160 - 165 | - | - |
| Pyrimidine C-6 | - | 150 - 155 | - | - |
| Pyrimidine C-5 | - | 110 - 115 | - | - |
| -C=O (Boc) | - | 150 - 155 | - | - |
| -C (CH₃)₃ (Boc) | - | 78 - 82 | - | - |
| -C(C H₃)₃ (Boc) | - | 28 - 30 | - | - |
Note: Predicted chemical shifts are approximate and can vary based on solvent and experimental conditions.
The Experimental Protocol: A Self-Validating Workflow
The quality of the NMR data is directly proportional to the care taken during sample preparation and instrument setup. The following protocol is designed to yield high-resolution, artifact-free spectra.
Materials
-
tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate (approx. 10-20 mg for ¹H, 30-50 mg for ¹³C)
-
Deuterated solvent (e.g., DMSO-d₆, high purity)
-
High-quality 5 mm NMR tubes
-
Pasteur pipette and bulb
-
Small vial for dissolution
-
Vortex mixer
Step-by-Step Methodology
-
Sample Weighing and Dissolution: Accurately weigh the sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[5][6] Use a vortex mixer to ensure complete dissolution. A clear, homogeneous solution is crucial; any suspended particles will degrade the quality of the magnetic field homogeneity (shimming).[6][7]
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution to the NMR tube. Avoid creating air bubbles. The final sample height should be between 4 and 5 cm.[6]
-
Tube Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol to remove any dust or fingerprints. Cap the tube securely.
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Locking: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: The magnetic field is homogenized by adjusting the shim coils. This is a critical step to achieve sharp lines and high resolution.
-
Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal reception.
-
Acquisition Parameters: Set the appropriate acquisition parameters. For a standard ¹H spectrum, a sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically adequate for qualitative analysis of small molecules.[8] For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
Experimental Workflow Diagram
Caption: Workflow for NMR-based structural validation.
Data Analysis and Interpretation: Confirming the Structure
With the experimental data in hand, the next step is a rigorous comparison with our theoretical predictions.
¹H NMR Spectrum Analysis
The experimental ¹H NMR spectrum should be analyzed for the following key features:
-
Chemical Shifts: Do the observed chemical shifts for each signal align with the predicted ranges?
-
Integration: Does the relative area under each peak correspond to the number of protons it represents (e.g., a 9:2:1:1:1 ratio for the tert-butyl, methylene, and the three individual protons)?
-
Multiplicity: Are the splitting patterns consistent with the predicted structure? In this case, we expect mostly singlets, with the potential for coupling between the -OH and -CH₂ protons.
Any significant deviation from the predicted spectrum should be investigated. For instance, the absence of the hydroxymethyl signals might indicate an incomplete reaction, while the presence of additional signals in the aromatic region could suggest isomeric impurities.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum serves as a powerful confirmation of the carbon skeleton:
-
Number of Signals: Does the spectrum show the expected eight signals for the eight unique carbon environments?
-
Chemical Shifts: Do the observed chemical shifts fall within the expected ranges for each type of carbon (aromatic, aliphatic, carbonyl, etc.)?
The presence of the correct number of signals is a strong indicator of the compound's identity and purity.
Comparison with Alternative and Complementary Techniques
While NMR is the gold standard for structural elucidation, a comprehensive validation often involves orthogonal analytical techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.[9][10] This is an excellent complementary technique to confirm the molecular formula predicted by the NMR analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of a compound.[11][12][13] By separating the target compound from any impurities, HPLC can provide a quantitative measure of purity, which is often a regulatory requirement in drug development.[14]
The Logic of Combined Analytical Techniques
Caption: The synergy of NMR, MS, and HPLC in structural validation.
Conclusion: A Commitment to Scientific Integrity
The structural validation of a molecule like tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate is a multi-faceted process that relies on a strong foundation of theoretical knowledge, meticulous experimental execution, and a comprehensive analysis of the resulting data. By following the principles and protocols outlined in this guide, researchers can be confident in the structural integrity of their compounds, thereby ensuring the reliability and reproducibility of their subsequent research and development efforts. This commitment to analytical rigor is not just good practice; it is an essential component of scientific integrity.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Video: ¹H NMR of Labile Protons: Temporal Resolution [jove.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. organomation.com [organomation.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 9. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mastelf.com [mastelf.com]
- 12. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 13. moravek.com [moravek.com]
- 14. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
A Comparative Analysis of Pyrimidine-Based Kinase Inhibitors: A Guide for Drug Development Professionals
This guide provides an in-depth comparative analysis of pyrimidine-based kinase inhibitors, a cornerstone of modern targeted cancer therapy. We will delve into the mechanistic nuances, comparative efficacy, and resistance profiles of key inhibitors targeting critical oncogenic kinases. This document is intended for researchers, scientists, and drug development professionals, offering both high-level strategic insights and detailed experimental protocols to support laboratory investigations.
The Pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition
The pyrimidine nucleus is a fundamental building block in medicinal chemistry, largely due to its structural resemblance to the adenine core of ATP.[1][2] This bioisosteric relationship allows pyrimidine derivatives to act as competitive inhibitors at the ATP-binding site of a vast array of protein kinases.[3] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[4] The versatility of the pyrimidine scaffold has enabled the development of numerous FDA-approved drugs and clinical candidates targeting various kinase families.[5][6]
The core principle of these inhibitors is to occupy the ATP pocket, preventing the phosphorylation of substrate proteins and thereby blocking the downstream signaling pathways that drive malignant cell proliferation and survival.[4] The design of these molecules, however, is a delicate balance of achieving high potency for the target kinase while maintaining selectivity to minimize off-target effects and associated toxicities.
Comparative Analysis by Kinase Family
This section provides a head-to-head comparison of prominent pyrimidine-based inhibitors against key cancer targets.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a receptor tyrosine kinase whose activating mutations are primary drivers in a significant subset of non-small cell lung cancers (NSCLC).[7] First-generation pyrimidine-based inhibitors, such as Gefitinib and Erlotinib, offered a paradigm shift in treating EGFR-mutant NSCLC.[8][9]
Caption: EGFR signaling pathway and the point of inhibition by first-generation TKIs.
Comparative Efficacy:
Gefitinib and Erlotinib, both featuring a 4-anilinoquinazoline core (a fused pyrimidine system), exhibit similar mechanisms but have subtle differences in clinical outcomes. While some studies show comparable overall survival, others suggest Erlotinib may offer a longer progression-free survival (PFS), particularly in patients with exon 19 deletions.[10]
Table 1: Comparison of First-Generation EGFR Inhibitors
| Inhibitor | Target(s) | IC50 (Wild-Type EGFR) | IC50 (L858R Mutant) | Key Resistance Mutation |
| Gefitinib | EGFR | ~2-35 nM | ~10-20 nM | T790M |
| Erlotinib | EGFR | ~2-5 nM | ~4-10 nM | T790M |
| Lapatinib | EGFR, HER2 | ~10-100 nM | ~10-50 nM | T790M (EGFR) |
Note: IC50 values are approximate and can vary based on assay conditions. Data compiled from multiple sources.[11]
The Challenge of Resistance: The clinical utility of first-generation inhibitors is limited by the emergence of resistance, most commonly through the T790M "gatekeeper" mutation in the EGFR kinase domain.[12] This mutation increases the ATP affinity of the kinase, reducing the competitive advantage of the inhibitor. This has driven the development of next-generation, irreversible pyrimidine-based inhibitors designed to overcome this resistance mechanism.
Janus Kinase (JAK) Inhibitors
The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors. Its aberrant activation, often due to a V617F mutation in JAK2, is a key driver of myeloproliferative neoplasms (MPNs) like myelofibrosis.[13]
Caption: The JAK-STAT signaling pathway inhibited by Ruxolitinib and Fedratinib.
Comparative Selectivity and Potency:
Ruxolitinib (a pyrrolo[2,3-d]pyrimidine) and Fedratinib (a diaminopyrimidine) are both approved for myelofibrosis. A key differentiator is their selectivity profile. Ruxolitinib is a potent inhibitor of both JAK1 and JAK2, while Fedratinib is more selective for JAK2.[14] This difference in selectivity may contribute to their distinct safety and efficacy profiles.
Table 2: Comparative Analysis of JAK Inhibitors
| Inhibitor | Primary Targets | IC50 JAK2 (enzymatic) | Key Differentiator | Clinical Implication |
| Ruxolitinib | JAK1, JAK2 | 4 nM | Potent dual JAK1/JAK2 inhibition | Broad anti-inflammatory effects; potential for immunosuppression.[2][15] |
| Fedratinib | JAK2, FLT3 | 14 nM | More selective for JAK2 over other JAKs | Efficacious in patients resistant or intolerant to Ruxolitinib.[2][14][16] |
Data from enzymatic assays performed in the presence of 1 mM ATP.[2]
Fedratinib has demonstrated efficacy in patients who have failed Ruxolitinib therapy, suggesting that its different kinase inhibition profile, including activity against FLT3, can overcome certain resistance mechanisms.[14][16] Preclinical studies show Fedratinib can inhibit proliferation and STAT phosphorylation in Ruxolitinib-resistant cell lines.[16]
Aurora Kinase Inhibitors
Aurora kinases (A and B) are critical regulators of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. Alisertib (Aurora A selective) and Barasertib (Aurora B selective) are two key pyrimidine-based inhibitors that have been extensively studied.[17][18]
Comparative Efficacy:
Alisertib and Barasertib induce cell cycle arrest and apoptosis, but their precise mechanisms and cellular consequences differ due to their target selectivity.[17] Barasertib is a significantly more potent and selective inhibitor of Aurora B than Aurora A.[19]
Table 3: Comparative Potency of Aurora Kinase Inhibitors
| Inhibitor | Primary Target | IC50 Aurora A (enzymatic) | IC50 Aurora B (enzymatic) | Cellular IC50 (Kasumi-1 AML cells) |
| Alisertib | Aurora A | 1.2 nM | 396.5 nM | 20.8 nM |
| Barasertib-HQPA | Aurora B | 1,369 nM | 0.37 nM | ~10-20 nM (estimated) |
Note: Barasertib is a prodrug converted to the active moiety, Barasertib-HQPA. Data compiled from multiple sources.[19][20][21]
In acute myeloid leukemia (AML) cell lines, both inhibitors potently reduce cell viability, though Barasertib appears more effective at lower concentrations.[20] The choice between an Aurora A or Aurora B inhibitor can be guided by the specific cancer biology, as their roles in mitosis are distinct. Inhibition of Aurora A typically leads to defects in centrosome separation and spindle assembly, while Aurora B inhibition results in failed cytokinesis and polyploidy.
Experimental Methodologies: A Self-Validating System
To ensure the trustworthiness and reproducibility of findings, it is crucial to employ robust, well-validated experimental protocols. Here, we detail the step-by-step methodologies for the core assays used to characterize and compare these inhibitors.
Caption: A typical experimental workflow for characterizing pyrimidine-based kinase inhibitors.
Biochemical Kinase Assay (ADP-Glo™ Format)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase enzyme, quantifying its direct potency. The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.[1][22]
Causality: This assay is foundational. It isolates the interaction between the inhibitor and its direct target, free from the complexities of a cellular environment. A low IC50 value indicates high potency, a primary requirement for a successful drug candidate. The choice of ATP concentration is critical; performing the assay at or near the Km for ATP provides a more physiologically relevant measure of competitive inhibition.[2]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT).[23]
-
Prepare serial dilutions of the pyrimidine-based inhibitor in DMSO, then dilute further in the kinase buffer.
-
Dilute the purified kinase enzyme and the specific peptide substrate to desired concentrations in the kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the diluted inhibitor (or DMSO for control).
-
Add 2 µL of the diluted enzyme.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be near the Km for the specific kinase.
-
Incubate the plate at room temperature (or 30°C) for 60 minutes.[5]
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then fuels a luciferase reaction.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.
-
Cell Viability Assay (MTT/MTS Format)
Objective: To assess the effect of the inhibitor on the metabolic activity and proliferation of cancer cell lines, providing a measure of cellular efficacy (often reported as GI50 or IC50).[7]
Causality: This assay moves the investigation into a biological context. It determines whether the biochemical potency observed in the kinase assay translates into a desired anti-proliferative effect in living cancer cells. The principle relies on the reduction of a tetrazolium salt (like MTT or MTS) into a colored formazan product by mitochondrial dehydrogenases in metabolically active cells.[6][24] A decrease in color indicates a reduction in cell viability.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest cancer cells (e.g., A549 for EGFR, Kasumi-1 for Aurora) during their exponential growth phase.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 3,000-10,000 cells per well) in 100 µL of complete growth medium.[4][7]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the inhibitor in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound to each well. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubate the plate for a defined period, typically 72 hours.[23]
-
-
Viability Measurement (MTT Method):
-
Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well.[24]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.[7]
-
Gently mix to ensure complete dissolution of the purple crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.[7]
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percent viability against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
-
Conclusion and Future Directions
Pyrimidine-based kinase inhibitors are a mature yet continually evolving class of anticancer agents. The comparative analysis of inhibitors like Gefitinib, Ruxolitinib, and Alisertib reveals critical lessons in balancing potency, selectivity, and the ability to overcome resistance. The development of dual-target inhibitors and covalent inhibitors based on the pyrimidine scaffold represents a promising future direction to tackle the complexities of cancer signaling and acquired drug resistance.[25] The robust experimental methodologies outlined herein provide a framework for the rigorous evaluation of these next-generation compounds, ensuring that only the most promising candidates advance toward clinical application.
References
-
BPS Bioscience. (n.d.). EGFR Enzyme Kinase System Datasheet. [Link]
-
Celik, H., Covington, M., Drake, K., et al. (2023). Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis. Blood, 142(Supplement 1), 3008. [Link]
-
ResearchGate. (n.d.). Alisertib and Barasertib inhibit the proliferation of AML-ETO+ cells... [Figure]. [Link]
-
Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135. [Link]
-
Griner, L. N., et al. (2019). Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. Journal of Medicinal Chemistry, 62(21), 9779-9788. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Zhang, X., et al. (2010). Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. ACS Chemical Biology, 5(1), 121-138. [Link]
-
Ibrahim, H. S., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 405-435. [Link]
-
Bergstrom, C. P., et al. (2019). Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures. PLoS ONE, 14(9), e0222944. [Link]
-
Martin, M., et al. (2022). Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat. Cancers, 14(15), 3788. [Link]
-
Jeyaraju, D. V., et al. (2023). FEDRATINIB IS EFFECTIVE IN RUXOLITINIB-RESISTANT CELLS: CLINICAL AND PRECLINICAL CORRELATIONS. HemaSphere, 7(Suppl), e000958. [Link]
-
AJMC. (2018). Comparison of Ruxolitinib vs Fedratinib and Practical Implications. [Link]
-
ResearchGate. (n.d.). Aurora kinase inhibitors in clinical trials. [Table]. [Link]
-
Garon, E. B., et al. (2016). Barasertib (AZD1152), a Small Molecule Aurora B Inhibitor, Inhibits the Growth of SCLC Cell Lines In Vitro and In Vivo. Molecular Cancer Therapeutics, 15(10), 2314-2322. [Link]
-
Pollard, J. R., & Mortimore, M. (2019). Aurora B Inhibitors as Cancer Therapeutics. Molecules, 24(21), 3845. [Link]
-
ResearchGate. (n.d.). Concordance between IC50 values for gefitinib vs erlotinib. [Figure]. [Link]
-
Elkamhawy, A., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. [Link]
-
Lee, J. H., et al. (2018). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2568-2572. [Link]
-
Lombardo, L. J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] -1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. [Link]
-
John, S., et al. (2018). A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients. The Indian Journal of Medical Research, 148(1), 54-61. [Link]
-
Papathanasiou, M., et al. (2014). Comparison of the effectiveness of gefitinib, erlotinib and afatinib in epidermal growth factor receptor mutated tumors of non-small cell lung cancer. Annals of Translational Medicine, 2(3), 29. [Link]
-
Jane, W., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(5), 1888-1917. [Link]
-
I, C. P., et al. (2017). Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients. OncoTargets and Therapy, 10, 5837-5843. [Link]
Sources
- 1. promega.com [promega.com]
- 2. Paper: Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis [ash.confex.com]
- 3. rsc.org [rsc.org]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. promega.com [promega.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AB036. Comparison of the effectiveness of gefitinib, erlotinib and afatinib in epidermal growth factor receptor mutated tumors of non-small cell lung cancer - Papathanasiou - Annals of Translational Medicine [atm.amegroups.org]
- 10. Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients [lungdiseasesjournal.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ajmc.com [ajmc.com]
- 15. scispace.com [scispace.com]
- 16. P997: FEDRATINIB IS EFFECTIVE IN RUXOLITINIB-RESISTANT CELLS: CLINICAL AND PRECLINICAL CORRELATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 23. benchchem.com [benchchem.com]
- 24. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 25. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Analysis: LC-MS for tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate
For researchers, scientists, and professionals in drug development, the purity of an intermediate compound is not merely a quality metric; it is a foundational pillar upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. The compound tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate, a key building block in the synthesis of various therapeutic agents, is no exception. Its molecular structure, featuring a Boc-protected amine and a reactive hydroxymethyl group on a pyrimidine scaffold, presents unique analytical challenges.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of this critical intermediate, with a primary focus on the capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS). We will move beyond a simple recitation of protocols to explore the causality behind our experimental choices, ensuring a robust and self-validating approach to purity assessment.
The Analytical Imperative: Why Purity Matters
The presence of impurities—be they unreacted starting materials, byproducts, or degradation products—can have profound implications in the drug development pipeline. They can alter the pharmacological and toxicological profile of the API, impact its stability, and complicate regulatory submissions. Therefore, a highly sensitive and specific analytical method is not just desirable; it is mandated by regulatory bodies like the FDA and governed by principles outlined in the International Council for Harmonisation (ICH) guidelines.[1] LC-MS has become an indispensable tool in this context, offering a powerful combination of separation and detection.[2][3]
The Primary Workhorse: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
For the analysis of a moderately polar, non-volatile compound like tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate, LC-MS is the method of choice. Specifically, we advocate for an Ultra-Performance Liquid Chromatography (UPLC) system coupled with a mass spectrometer.
Why UPLC over conventional HPLC?
The decision to use UPLC is grounded in its superior performance characteristics, which are critical for impurity profiling.[4][5] UPLC systems utilize columns packed with sub-2 µm particles, operating at significantly higher pressures (up to 15,000 psi) than traditional HPLC systems (500-6,000 psi).[4][6] This fundamental difference leads to several key advantages:
-
Enhanced Resolution: Sharper, narrower peaks allow for the separation of closely eluting impurities that might co-elute and be missed using HPLC.[5]
-
Increased Sensitivity: The narrower peaks result in a higher signal-to-noise ratio, which is crucial for detecting trace-level impurities.[7][8]
-
Faster Analysis Times: Run times can be reduced from 15-20 minutes on an HPLC to under 5-10 minutes on a UPLC, dramatically increasing laboratory throughput without sacrificing data quality.[6][8]
The following table summarizes the key performance differences:
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Advantage for Purity Analysis |
| Column Particle Size | 3 - 5 µm | < 2 µm | UPLC : Higher efficiency and resolution.[4][7] |
| Operating Pressure | 500 - 6,000 psi | Up to 15,000 psi | UPLC : Enables use of smaller particles for faster, more efficient separations.[6] |
| Typical Run Time | 15 - 20 minutes | 3 - 10 minutes | UPLC : Higher throughput.[6] |
| Resolution | Good | Excellent | UPLC : Better separation of trace impurities from the main peak.[5] |
| Sensitivity | Good | Superior | UPLC : Improved detection of low-level impurities.[5][7] |
| Solvent Consumption | Higher | Lower | UPLC : Reduced operational cost and environmental impact.[4][8] |
Experimental Workflow: A Validated UPLC-MS Method
The entire analytical process, from sample receipt to final purity report, must be logical and robust. The workflow below illustrates the key stages.
Caption: UPLC-MS workflow for purity analysis of pharmaceutical intermediates.
Detailed UPLC-MS Protocol
This protocol is designed to be a self-validating system, incorporating principles from regulatory guidelines.[1][9][10]
1. Instrumentation and Materials:
-
UPLC System: Waters ACQUITY UPLC H-Class or equivalent.
-
Mass Spectrometer: Single Quadrupole or Triple Quadrupole Mass Spectrometer (e.g., Waters SQ Detector 2 or Xevo TQD).[2]
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Rationale: A C18 stationary phase provides excellent hydrophobic retention for the carbamate compound, while the BEH (Ethylene Bridged Hybrid) particle technology ensures high efficiency and stability across a wide pH range.[11]
-
-
Solvents: LC-MS grade Acetonitrile (ACN) and Water, with 0.1% Formic Acid.
-
Rationale: Formic acid is a common mobile phase modifier that aids in the protonation of the analyte in positive ion mode ESI, enhancing sensitivity.
-
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Gradient Program:
Time (min) %A %B Curve 0.0 95 5 Initial 4.0 5 95 Linear 5.0 5 95 Hold 5.1 95 5 Linear | 6.0 | 95 | 5 | Hold |
-
Rationale: A gradient elution is essential for impurity profiling. It allows for the effective elution of both polar impurities (at the beginning of the run) and non-polar impurities (which are more retained and elute later), all within a short analysis time.
-
3. Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Positive (ESI+)
-
Rationale: The pyrimidine and carbamate nitrogens are basic sites that can be readily protonated to form a positive ion [M+H]+.
-
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Scan Mode: Full Scan (m/z 100-500) and Selected Ion Monitoring (SIM) for expected impurities.
-
Rationale: Full scan mode is used to detect all ionizable species, which is crucial for identifying unknown impurities. SIM mode can be added for known, low-level impurities to maximize sensitivity for those specific masses.
-
4. Method Validation: The trustworthiness of this protocol is established by validating it according to ICH Q2(R2) guidelines.[1] Key validation parameters include:
-
Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of expected impurities and degradation products.
-
Linearity: Establishing a linear relationship between concentration and detector response over a defined range.
-
Accuracy & Precision: Ensuring the closeness of the measured value to the true value and the reproducibility of the measurement, respectively.[12]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determining the lowest concentration of an impurity that can be reliably detected and quantified.[12]
Comparison with Alternative Analytical Techniques
While LC-MS is superior for this application, a comprehensive guide must consider alternatives to justify its selection.
| Technique | Principle | Advantages for this Analyte | Limitations for this Analyte |
| LC-MS | Separation by liquid chromatography, detection by mass-to-charge ratio.[2] | High Specificity: Mass detection confirms identity. High Sensitivity: Ideal for trace impurity detection.[3] Structural Information: MS/MS can help identify unknown impurities. | Higher initial equipment cost. Potential for matrix effects.[13] |
| HPLC-UV | Separation by liquid chromatography, detection by UV absorbance.[3] | Lower cost, robust, and widely available. Good for quantifying the main component. | Low Specificity: Co-eluting impurities with similar UV spectra cannot be distinguished. Lower Sensitivity: May not detect impurities below ~0.05%. Requires chromophores for detection. |
| GC-MS | Separation of volatile compounds by gas chromatography, detection by mass.[14] | Excellent for volatile impurities (e.g., residual solvents). | Not Suitable: The analyte is non-volatile and would likely decompose at the high temperatures required for GC analysis. Derivatization would be necessary, adding complexity. |
| qNMR | Quantitative Nuclear Magnetic Resonance. | Provides structural confirmation. Can quantify without a specific reference standard for each impurity (if signals are resolved). | Low Sensitivity: Not suitable for detecting impurities below the 1% level. Complex spectra can make quantification of minor components difficult. |
Concluding Insights for the Practicing Scientist
For the comprehensive purity assessment of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate, a validated UPLC-MS method is unequivocally the most powerful tool. It provides the necessary sensitivity and specificity to detect, identify, and quantify the full spectrum of potential impurities, ensuring the quality and safety of this critical pharmaceutical intermediate.
While techniques like HPLC-UV have their place, particularly in routine quality control for assay measurements, they lack the specificity required for thorough impurity profiling. The choice of UPLC over HPLC further refines the analysis, offering tangible benefits in resolution, speed, and sensitivity that are critical in a fast-paced drug development environment. By understanding the "why" behind each parameter—from the choice of column chemistry to the ionization mode—scientists can develop and deploy robust, reliable, and regulatory-compliant methods that stand up to the highest levels of scientific scrutiny.
References
- 1. fda.gov [fda.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. scispace.com [scispace.com]
- 4. HPLC vs. UPLC [webofpharma.com]
- 5. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 6. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 7. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 8. biomedres.us [biomedres.us]
- 9. ijper.org [ijper.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. resolian.com [resolian.com]
- 13. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Efficacy Assessment of Tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate Derivatives: A Comparative Guide for Drug Discovery Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs, particularly in oncology.[1] Its inherent ability to mimic the purine core of ATP allows for competitive inhibition of a wide array of protein kinases, which are often dysregulated in cancer and other diseases.[2] This guide focuses on a specific, yet underexplored, class of pyrimidine derivatives: those derived from tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate. While public domain data on the direct biological activity of this specific scaffold and its derivatives are nascent, this guide will provide a comprehensive framework for assessing their potential efficacy. By drawing comparisons with structurally related and well-characterized pyrimidine-based inhibitors, we will delineate the probable mechanisms of action, propose robust experimental protocols for efficacy evaluation, and discuss the critical structure-activity relationships (SAR) that likely govern their therapeutic potential. This document is intended to serve as a technical and strategic resource for researchers, scientists, and drug development professionals engaged in the discovery of novel kinase inhibitors.
Unveiling the Therapeutic Potential: Postulated Mechanisms of Action
The tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate scaffold possesses key structural motifs that suggest a primary role as a kinase inhibitor. The pyrimidine core can form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common feature among many pyrimidine-based inhibitors.[2] The tert-butoxycarbonyl (Boc) protecting group on the C4-amino substituent and the hydroxymethyl group at the C6-position offer versatile points for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.
Based on extensive research into related pyrimidine derivatives, the primary targets for this class of compounds are likely to be within the protein kinase superfamily.[3][4] Key kinase families that are frequently targeted by pyrimidine inhibitors and represent plausible targets for the derivatives include:
-
Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, CDKs are prominent targets in oncology.[5]
-
Janus Kinases (JAKs): Key mediators of cytokine signaling, JAK inhibitors are effective in treating inflammatory diseases and certain cancers.
-
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinases: Overactivation of EGFR is a hallmark of many solid tumors.[6]
-
Src Family Kinases: Involved in various signaling pathways controlling cell growth, differentiation, and survival.
The efficacy of these derivatives will be contingent on their ability to selectively inhibit the target kinase, leading to the downstream modulation of signaling pathways that drive disease pathology.
A Framework for Efficacy Evaluation: Experimental Protocols
A rigorous and multi-faceted experimental approach is paramount to accurately assess the efficacy of novel tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate derivatives. The following protocols provide a comprehensive workflow, from initial biochemical validation to in vivo proof-of-concept.
In Vitro Biochemical Assays: Quantifying Target Inhibition
The initial step in evaluating a new derivative is to determine its direct inhibitory activity against a panel of purified kinases.
Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining in solution following a kinase reaction. A lower signal indicates higher kinase activity and weaker inhibition.
Materials:
-
Recombinant human kinase enzymes (e.g., CDK2/CycA, JAK1, EGFR)
-
Kinase-specific peptide substrates
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Protocol:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the assay plate, add 2.5 µL of 4X test compound dilution.
-
Add 2.5 µL of 4X enzyme/substrate mixture.
-
Add 5 µL of 2X ATP solution to initiate the reaction.
-
Incubate at room temperature for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate percent inhibition relative to a DMSO control and determine IC₅₀ values using a non-linear regression curve fit.
Cell-Based Assays: Confirming Target Engagement and Cellular Activity
Demonstrating that a compound can enter cells and engage its intended target is a critical step.
Cellular Thermal Shift Assay (CETSA™)
CETSA is a powerful technique to verify target engagement in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cancer cell line expressing the target kinase (e.g., A549 for EGFR, K562 for various kinases)
-
Cell lysis buffer (e.g., PBS with protease inhibitors)
-
Test compounds
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target protein
Protocol:
-
Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.
-
Harvest and wash the cells, then resuspend in lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for 3 minutes.
-
Cool the samples at room temperature for 3 minutes, then centrifuge to pellet precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein at each temperature by Western blotting.
-
Plot the band intensities against temperature to generate a melting curve. A shift in the melting curve for the compound-treated sample compared to the vehicle control indicates target engagement.
Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the impact of the compounds on cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of the test compounds for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
In Vivo Efficacy Studies: Assessing Antitumor Activity
The most promising derivatives should be evaluated in animal models to assess their in vivo efficacy and tolerability.
Human Tumor Xenograft Model
This model involves implanting human cancer cells into immunocompromised mice.[7]
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line
-
Test compound formulated for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the test compound and vehicle control according to a predetermined schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
Workflow for In Vivo Xenograft Study
Caption: A generalized workflow for conducting an in vivo human tumor xenograft study.
Structure-Activity Relationship (SAR) and Comparative Analysis
While specific SAR data for tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate derivatives is not yet established in the public domain, we can infer potential trends based on closely related pyrimidine kinase inhibitors. The following table presents hypothetical data for a series of derivatives to illustrate a plausible SAR.
Table 1: Comparative Efficacy of Hypothetical tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate Derivatives
| Compound ID | R¹ Substituent at C6-hydroxymethyl | R² Substituent on C4-amino | Kinase IC₅₀ (nM) (Target X) | Cell Proliferation GI₅₀ (µM) (Cell Line Y) |
| Parent | -H | -Boc | >10,000 | >50 |
| DERIV-01 | -OCH₃ | -Boc | 5,200 | 25 |
| DERIV-02 | -H | -CO-Ph | 1,500 | 10 |
| DERIV-03 | -H | -SO₂-Ph | 800 | 5.2 |
| DERIV-04 | -OCH₃ | -CO-(4-F-Ph) | 250 | 1.8 |
| DERIV-05 | -F | -CO-(4-F-Ph) | 120 | 0.9 |
| Alternative-A | N/A | N/A | 50 | 0.5 |
| Alternative-B | N/A | N/A | 200 | 2.1 |
Data is hypothetical and for illustrative purposes only. "Alternative-A" and "Alternative-B" represent established kinase inhibitors with different scaffolds for comparison.
Analysis of Hypothetical SAR:
-
Modification of the C6-hydroxymethyl group: Etherification (DERIV-01) or replacement with a fluorine atom (DERIV-05) could modulate potency and metabolic stability. The hydroxymethyl group itself can be a key interaction point or a site of metabolic vulnerability.
-
Modification of the C4-amino substituent: Replacing the Boc group with various acyl or sulfonyl groups (DERIV-02, DERIV-03) is a common strategy to explore interactions with the solvent-exposed region of the kinase active site. The addition of substituted phenyl rings (DERIV-04, DERIV-05) can enhance potency through additional hydrophobic or hydrogen bonding interactions.
Comparative Landscape:
The hypothetical data in Table 1 positions the optimized derivatives (e.g., DERIV-05) as potent kinase inhibitors with cellular activity. When compared to existing alternatives, these derivatives may offer a novel chemical space with potentially different selectivity profiles and intellectual property landscapes. A comprehensive kinome scan would be essential to fully characterize the selectivity of lead compounds.[8]
Conclusion and Future Directions
The tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate scaffold represents a promising starting point for the development of novel kinase inhibitors. While direct biological data for its derivatives is currently limited, this guide provides a robust framework for their systematic evaluation. By employing the detailed biochemical and cellular assays, followed by in vivo studies, researchers can effectively assess the therapeutic potential of this compound class. The exploration of modifications at the C4 and C6 positions will be crucial in defining the structure-activity relationships and optimizing for potency, selectivity, and drug-like properties. Future work should focus on synthesizing a focused library of derivatives and subjecting them to the rigorous testing cascade outlined in this guide. The insights gained will be invaluable in determining the clinical viability of this novel pyrimidine scaffold.
References
-
ResearchGate. (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. Available at: [Link]
-
Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. Available at: [Link]
-
Lochhead, P. A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available at: [Link]
-
Lochhead, P. A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Available at: [Link]
- Google Patents. (2015). Pyrimidine-pyridinone serine/threonine kinase inhibitors.
-
Frontiers. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Available at: [Link]
- Google Patents. (2012). Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.
-
Lee, C. H., et al. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. Available at: [Link]
-
ACS Figshare. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Available at: [Link]
-
Madia, V. N., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. MDPI. Available at: [Link]
- Google Patents. (2023). Bifunctional compounds containing pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway.
-
Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. Available at: [Link]
-
Chung, C.-H., et al. (2019). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry. Available at: [Link]
-
Thoma, G., et al. (2010). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
Liu, Y., et al. (2021). Design, synthesis and biological evaluation of aminopyrimidine derivatives bearing a 4,5,6,7-tetrahydrothieno [3,2-c]pyridine as potent EGFR inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
BindingDB. (n.d.). Patents In BindingDB. Available at: [Link]
-
Chung, C.-H., et al. (2019). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. PubMed. Available at: [Link]
-
Oncolines B.V. (2024). Kinome Profiling. Available at: [Link]
-
Li, Y., et al. (2021). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. Available at: [Link]
-
Awad, H., & Adnan, S. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. ResearchGate. Available at: [Link]
-
Rewcastle, G. W., et al. (2014). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. PubMed Central. Available at: [Link]
-
Madia, V. N., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. PubMed. Available at: [Link]
-
Zhang, T., et al. (2019). Design and synthesis of novel pyrimidine derivatives as potent antitubercular agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2021). (PDF) Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. Available at: [Link]
-
Rewcastle, G. W., et al. (1998). 6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. PubMed. Available at: [Link]
-
NIST. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. Available at: [Link]
-
ResearchGate. (n.d.). SAR of pyrimidine derivatives asALK inhibitor, chemical structure of derivative(9) and crizotinib (10). Available at: [Link]
-
Kumar, A., et al. (2012). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Sources
- 1. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - Chung - Current Medicinal Chemistry [rjraap.com]
- 2. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2023249970A1 - Bifunctional compounds containing pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway - Google Patents [patents.google.com]
- 6. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 7. tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate, CasNo.954097-20-2 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 8. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate Derivatives
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the principle of selectivity is paramount. While the pyrimidine scaffold is a well-established and versatile core for designing potent inhibitors, its inherent ability to interact with the highly conserved ATP-binding pocket of kinases presents a significant challenge: off-target activity.[1] This guide provides a comprehensive analysis of the cross-reactivity profiles of compounds derived from the tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate scaffold. By examining experimental data from structurally related aminopyrimidine analogs, we will explore the nuances of kinase selectivity and provide a framework for assessing and interpreting cross-reactivity data. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of selective kinase inhibitors.
The Pyrimidine Core: A Double-Edged Sword in Kinase Inhibition
The pyrimidine ring is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1] Its nitrogen atoms can form crucial hydrogen bonds within the hinge region of the kinase ATP-binding site, making it an effective anchor for inhibitor design.[1][2] However, this same feature contributes to the potential for broad, off-target kinase interactions, which can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate.[3] Therefore, a thorough understanding and early assessment of a compound's kinome-wide selectivity are not just regulatory hurdles but critical steps in the development of safe and effective medicines.[4][5]
The focus of this guide, tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate, represents a versatile starting point for the synthesis of a diverse library of kinase inhibitors. The carbamate and hydroxymethyl groups offer synthetic handles for a variety of chemical modifications aimed at enhancing potency and, crucially, selectivity.
Comparative Analysis of Aminopyrimidine Kinase Inhibitors
The selectivity of these compounds is often quantified using a selectivity score, such as the S10(1µM), which represents the fraction of kinases in a panel that are inhibited by more than 90% at a 1µM compound concentration. A lower S10 score indicates higher selectivity.
| Compound | Primary Target(s) | S₁₀(1µM) | Number of Off-Targets (>90% Inhibition @ 1µM) | Key Off-Targets | Reference |
| BX-912 | PDK1, TBK1 | >0.1 | >40 | Aurora A, B, C; MARKs; NUAKs, and others | [2][6] |
| MRT67307 | TBK1, IKKε | >0.1 | >40 | MARKs, NUAKs, MELK, and others | [2][6] |
| Compound 15 | MARK3/4 | <0.002 | 1 | - | [2] |
| GSK8612 | TBK1 | ~0.02 | ~8 | GAK, MAP4K2, KHS1, KHS2, and others | [2][6] |
Analysis of Selectivity Profiles:
-
Broad-Spectrum Inhibition: Both BX-912 and MRT67307 exhibit broad-spectrum activity, inhibiting a significant number of kinases at a 1µM concentration.[2][6] This polypharmacology can be advantageous in certain therapeutic contexts, such as oncology, where targeting multiple signaling pathways can lead to enhanced efficacy. However, it also increases the risk of off-target toxicities.
-
Influence of Side Chains: The diverse off-target profiles of these compounds underscore the profound impact of the side chains attached to the pyrimidine core. For instance, modifications at the 5-position of the pyrimidine ring, near the gatekeeper residue of the kinase binding pocket, have been shown to significantly enhance kinome-wide selectivity.[1]
-
Achieving Selectivity: The example of "Compound 15" from a study on aminopyrimidine analogs demonstrates that high selectivity is achievable.[2] By strategically modifying the side chains, the researchers were able to develop a compound that potently inhibits its primary targets (MARK3/4) with minimal off-target interactions.[2] Similarly, GSK8612 shows a more focused inhibition profile compared to BX-912 and MRT67307, highlighting the possibility of fine-tuning selectivity through medicinal chemistry efforts.[2][6]
Experimental Protocols for Assessing Cross-Reactivity
A cornerstone of any cross-reactivity study is a robust and reproducible experimental workflow. Below is a detailed protocol for a generalized in vitro kinase inhibition assay, a common method for determining the potency and selectivity of a compound against a panel of kinases.[3]
Protocol: In Vitro Radiometric Kinase Assay
This protocol is based on the principle of measuring the incorporation of a radiolabeled phosphate from [γ-³³P]-ATP into a specific substrate by a kinase.
1. Reagents and Materials:
-
Purified recombinant kinase enzymes
-
Specific peptide or protein substrates for each kinase
-
[γ-³³P]-ATP (specific activity ~3000 Ci/mmol)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in 100% DMSO
-
ATP solution (at a concentration equal to the Km for each kinase to ensure accurate IC₅₀ determination)[7]
-
96- or 384-well microtiter plates
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation fluid
-
Microplate scintillation counter
2. Experimental Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in 100% DMSO. Dispense a small volume (e.g., 1 µL) of the compound dilutions into the wells of the microtiter plate. Include DMSO-only wells as a "no inhibition" control.
-
Kinase Reaction Mix Preparation: Prepare a master mix containing the kinase enzyme and its specific substrate in the kinase reaction buffer.
-
Kinase Reaction Initiation: Add the kinase/substrate mix to the wells containing the compounds.
-
ATP Addition: To start the reaction, add the [γ-³³P]-ATP solution to all wells. The final ATP concentration should ideally be at the Km for each respective kinase.[7]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.
-
Reaction Termination and Substrate Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixtures to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]-ATP will be washed away.
-
Washing: Wash the filter plate multiple times with the wash buffer to remove all unbound radioactivity.
-
Detection: After drying the filter plate, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: The raw counts are converted to percent inhibition relative to the DMSO control. IC₅₀ values are then calculated by fitting the dose-response data to a four-parameter logistic equation.
Visualizing Pathways and Workflows
To better understand the context of kinase inhibitor cross-reactivity, it is helpful to visualize both the biological pathways they target and the experimental workflows used to characterize them.
Caption: A simplified MAPK/ERK signaling pathway, a frequent target of pyrimidine-based inhibitors.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Predictive in silico off-target profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate and Its Structural Analogs in Kinase Inhibition
For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold serves as a cornerstone in the design of kinase inhibitors. Among the myriad of pyrimidine-based structures, tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate stands out as a versatile building block. Its strategic placement of a protected amine and a reactive hydroxymethyl group on the pyrimidine core offers a rich landscape for chemical modification and optimization of biological activity. This guide provides an in-depth, objective comparison of this core structure with its key structural analogs, supported by experimental data and synthetic protocols to inform the design of next-generation kinase inhibitors.
The Core Moiety: tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate
The subject of our analysis, tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate, possesses a unique combination of functional groups that make it an attractive starting point for medicinal chemistry campaigns. The tert-butoxycarbonyl (Boc) protecting group on the C4-amino position offers a stable yet readily cleavable handle, allowing for late-stage diversification. The C6-hydroxymethyl group provides a crucial hydrogen bond donor and a site for further functionalization, such as oxidation to an aldehyde or conversion to a leaving group for nucleophilic substitution.
The 4-aminopyrimidine core is a well-established pharmacophore known to mimic the adenine base of ATP, enabling competitive inhibition at the ATP-binding site of various kinases. Analogs of 4-aminopyrimidine have demonstrated inhibitory activity against pathways such as PI3K/Akt/mTOR, which are frequently dysregulated in cancer.[1]
Structural Analog Comparison: A Focus on Kinase Inhibition
The potency and selectivity of pyrimidine-based kinase inhibitors are exquisitely sensitive to the nature and position of substituents. Here, we dissect the impact of modifications at key positions of the core structure, drawing upon structure-activity relationship (SAR) principles from related series of compounds.
Modification of the C6-Substituent
The C6-position of the pyrimidine ring is a critical vector for influencing inhibitor potency and selectivity. By replacing the hydroxymethyl group of our parent compound, we can probe the steric and electronic requirements of the target kinase's active site.
| Analog | C6-Substituent | Rationale for Comparison | Reported Biological Activity/Significance |
| Analog A | -CH₂Cl (Chloromethyl) | The chloro group acts as a leaving group, enabling covalent modification of the kinase active site or further synthetic elaboration. | Serves as a reactive intermediate for the synthesis of more complex analogs. |
| Analog B | -CHO (Formyl) | The aldehyde functionality allows for the introduction of diverse substituents via reductive amination or Wittig-type reactions, expanding chemical space. | A key building block for creating libraries of kinase inhibitors. The aldehyde can interact with active site residues. |
| Analog C | -H (Unsubstituted) | Provides a baseline to understand the contribution of the C6-substituent to binding affinity and selectivity. | Often used as a negative control or starting point in SAR studies. |
The introduction of a reactive group at the C6-position, such as a chloromethyl or formyl group, transforms the molecule from a simple building block into a versatile intermediate for creating focused libraries of kinase inhibitors. For instance, the formyl group of Analog B can be readily converted into a variety of amines, alcohols, or carbon-carbon bonds, allowing for a systematic exploration of the pocket adjacent to this position in the target kinase.
Modification of the C4-Amino Group
The Boc-protected amine at the C4-position is crucial for both synthetic strategy and biological activity. While the Boc group is often removed to reveal the primary amine for further derivatization, its replacement with other functionalities can directly impact kinase binding.
| Analog | C4-Substituent | Rationale for Comparison | Reported Biological Activity/Significance |
| Analog D | -NH₂ (Amino) | The unprotected amine is a key hydrogen bond donor and can be a crucial interaction point with the kinase hinge region. | The parent amine is often the biologically active form of the molecule. |
| Analog E | -NH-Acyl/Sulfonyl | Acyl or sulfonyl groups can introduce additional interaction points and modulate the electronic properties and conformational flexibility of the side chain. | Can improve potency and selectivity by targeting specific pockets in the kinase active site. |
The free amine of Analog D is often essential for forming critical hydrogen bonds with the "hinge" region of the kinase, a common binding motif for Type I kinase inhibitors. The acidity of this N-H proton and its spatial orientation are key determinants of binding affinity. Modifying this group, as in Analog E , allows for the exploration of adjacent hydrophobic pockets and the introduction of additional hydrogen bond donors or acceptors, which can fine-tune the inhibitor's profile.
Experimental Protocols
General Synthesis of the Core Scaffold
The synthesis of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate and its immediate analogs typically starts from commercially available pyrimidine precursors. A representative synthetic route is outlined below.
Figure 1. General synthetic scheme for the core compound.
Step-by-step protocol:
-
Protection of the Amino Group: To a solution of 4-amino-6-chloropyrimidine in a suitable aprotic solvent (e.g., THF, DCM), add di-tert-butyl dicarbonate (Boc₂O), triethylamine (Et₃N), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Stir the reaction at room temperature until completion (monitored by TLC).
-
Introduction of the Hydroxymethyl Group: The resulting tert-Butyl (6-chloropyrimidin-4-yl)carbamate is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise, and the mixture is stirred for a short period. Paraformaldehyde is then added, and the reaction is allowed to warm to room temperature.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.
Synthesis of C6-Formyl Analog (Analog B)
Figure 2. Oxidation to the C6-formyl analog.
Step-by-step protocol:
-
Oxidation: To a solution of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate in a suitable solvent (e.g., DCM), add an oxidizing agent such as Dess-Martin periodinane or manganese dioxide (MnO₂).
-
Monitoring and Work-up: Stir the reaction at room temperature and monitor its progress by TLC. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.
-
Purification: The crude product is purified by column chromatography to yield the C6-formyl analog.
Structure-Activity Relationship (SAR) Insights
The following diagram illustrates the key SAR points for 4-aminopyrimidine-based kinase inhibitors, providing a logical framework for analog design.
Sources
A Senior Application Scientist's Guide to In Vitro Assay Validation for Pyrimidine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Rigorous Validation in Pyrimidine Drug Discovery
The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutics targeting critical pathways in cancer, inflammation, and infectious diseases.[1] The journey from a promising pyrimidine-based compound in a chemical library to a viable clinical candidate is long and fraught with challenges. Central to navigating this path successfully is the robust validation of the in vitro assays used to characterize these molecules.
This guide provides a comprehensive comparison of key in vitro assays for pyrimidine-based compounds, grounded in the principles of scientific integrity and field-proven insights. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative guidelines to ensure your data is not just generated, but is reliable, reproducible, and submission-ready.
I. Choosing Your Weapon: A Comparative Overview of In Vitro Assays
The selection of an appropriate in vitro assay is contingent upon the biological question being asked. For pyrimidine-based compounds, these questions typically revolve around cytotoxicity, target engagement, and mechanism of action.
Assessing Cellular Viability and Cytotoxicity
A primary screen for many pyrimidine-based compounds, particularly in oncology, is the assessment of their impact on cell viability. Several assays are available, each with distinct advantages and limitations.
Comparison of Common Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT | Reduction of yellow tetrazolium salt to purple formazan by mitochondrial dehydrogenases in viable cells.[2] | Inexpensive, well-established, widely used.[3] | Requires a solubilization step, potential for interference from reducing compounds, formazan crystals can be difficult to dissolve.[4] |
| XTT | Similar to MTT, but the formazan product is water-soluble, eliminating the need for a solubilization step. | Higher sensitivity than MTT, simpler workflow. | More expensive than MTT, can be affected by changes in cellular redox state. |
| LDH | Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of membrane-uncompromised cell death.[5] | Non-destructive to remaining viable cells, allows for kinetic measurements. | Only measures cytotoxicity resulting from membrane damage, may miss cytostatic effects or apoptosis without membrane rupture.[5][6] |
Expert Insight: While the MTT assay is a cost-effective workhorse for initial screening, its susceptibility to interference warrants caution. For lead optimization studies, transitioning to a more robust assay like XTT or complementing MTT data with an LDH assay to distinguish between cytostatic and cytotoxic effects is highly recommended. A study comparing four different cytotoxicity assays found that while the effective concentrations were not statistically different, the LDH assay showed the highest variability.[6]
Quantifying Target Engagement: Enzyme Inhibition Assays
Many pyrimidine-based drugs function by inhibiting specific enzymes.[7] Validating this interaction is crucial for confirming the mechanism of action and for structure-activity relationship (SAR) studies.
Key Classes of Pyrimidine-Targeted Enzymes and Relevant Assays:
-
Kinases: A primary target for pyrimidine-based anticancer agents.[8] Assays typically measure the transfer of a phosphate group from ATP to a substrate.
-
Dihydroorotate Dehydrogenase (DHODH): A key enzyme in the de novo pyrimidine biosynthesis pathway, targeted in autoimmune diseases and cancer.[9]
-
Dihydrofolate Reductase (DHFR): An essential enzyme in nucleotide synthesis, targeted by antibacterial and anticancer pyrimidines.
-
Cyclooxygenases (COX-1/COX-2): Targeted by anti-inflammatory pyrimidine derivatives.[10][11]
Comparison of Kinase Assay Formats
| Assay Format | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the incorporation of radiolabeled phosphate (from [γ-³²P]-ATP or [γ-³³P]-ATP) into a substrate. | "Gold standard" due to direct measurement, high sensitivity, and low interference. | Requires handling of radioactive materials, cumbersome workflow.[8] |
| Fluorescence Resonance Energy Transfer (FRET) | Measures the change in fluorescence energy transfer between two fluorophores upon substrate phosphorylation. | Homogeneous "mix-and-read" format, suitable for high-throughput screening (HTS).[12] | Susceptible to interference from fluorescent compounds, requires labeled substrates. |
| Luminescence-Based (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction, which is converted to a luminescent signal. | High sensitivity, broad dynamic range. | Can be affected by compounds that interfere with the coupling enzymes. |
Expert Insight: For validating high-priority hits from an HTS campaign, confirming activity with a radiometric assay is the gold standard for ruling out false positives.[8] A comparative analysis of a FRET-based PLK1 kinase assay with radiometric and immunoblot-based assays showed that while the IC50 values were similar, the FRET-based assay was significantly easier, faster, and safer.[12]
II. The Bedrock of Reliability: A Guide to Assay Validation
Assay validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose. The principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline, while broadly for analytical procedures, provide a robust framework for validating in vitro assays.[13]
Core Validation Parameters
A comprehensive assay validation should address the following key parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. For a cell-based assay, this means ensuring the signal is from the intended biological activity and not from assay artifacts.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).
-
Reproducibility: Between-laboratory precision.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters.
A Self-Validating System: Experimental Protocols
The following protocols are designed to be self-validating, meaning the experimental design inherently incorporates the checks and balances necessary to ensure data integrity.
Objective: To validate an MTT assay for determining the cytotoxic effects of a pyrimidine-based compound on a cancer cell line.
1. Specificity:
- Run the assay in the presence of the compound without cells to check for direct reduction of MTT by the compound.
- Visually inspect cells under a microscope after treatment to confirm that a decrease in MTT signal correlates with cell death or reduced proliferation.
2. Linearity and Range:
- Seed a 96-well plate with a serial dilution of cells (e.g., from 1,000 to 100,000 cells/well).
- Perform the MTT assay and plot absorbance against cell number.
- Determine the linear range where the absorbance is proportional to the cell number. The R² value of the linear regression should be ≥ 0.99.
3. Accuracy:
- Prepare samples with a known number of viable cells (determined by a reference method like trypan blue exclusion).
- Perform the MTT assay and compare the measured values to the known values to determine the percent recovery.
4. Precision (Repeatability and Intermediate Precision):
- Prepare a quality control (QC) plate with your pyrimidine compound at three concentrations (high, medium, and low IC50).
- Repeatability: Run the QC plate in triplicate on the same day by the same analyst. The coefficient of variation (%CV) should be ≤ 15%.
- Intermediate Precision: Have a different analyst run the QC plate on a different day using different equipment if possible. The %CV should be ≤ 20%.
5. LOD and LOQ:
- Prepare a series of low-concentration samples.
- The LOD can be determined as the concentration at which the signal is distinguishable from the background (e.g., 3 times the standard deviation of the blank).
- The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy (typically %CV ≤ 20%).
6. Robustness:
- Systematically vary key assay parameters one at a time (e.g., incubation time with MTT reagent ± 10%, solubilization time ± 10%).
- Assess the impact of these changes on the final results. The results should not deviate significantly from the established parameters.
Objective: To validate a fluorescence-based kinase assay for determining the inhibitory activity of a pyrimidine-based compound.
1. Specificity:
- Run the assay without the enzyme to ensure the compound does not intrinsically affect the fluorescent signal.
- Run the assay without the substrate to confirm the signal is substrate-dependent.
2. Linearity and Range:
- Determine the linear range of the assay with respect to both time and enzyme concentration. The reaction should be in the linear phase for the duration of the measurement.
3. Accuracy:
- Use a well-characterized reference inhibitor with a known IC50 value.
- Determine the IC50 of the reference inhibitor using the assay and compare it to the known value.
4. Precision:
- Similar to the cytotoxicity assay, prepare QC plates with the test compound at high, medium, and low concentrations.
- Assess repeatability and intermediate precision, aiming for a %CV of ≤ 15% and ≤ 20%, respectively.
5. Robustness:
- Vary parameters such as ATP concentration (around its Km), substrate concentration, and incubation temperature.
- Analyze the effect on the determined IC50 values to understand the assay's robustness.
III. Visualizing the Science: Pathways and Workflows
Understanding the broader biological context and the experimental process is crucial for effective assay design and data interpretation. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical validation workflow.
Signaling Pathways
Pyrimidine-based compounds often target key nodes in cellular signaling cascades.
Experimental Workflows
A structured workflow is essential for a successful and efficient assay validation process.
IV. Quantitative Data for Comparison
The following tables provide a snapshot of the inhibitory activities of various pyrimidine-based compounds across different target classes, as determined by the assays discussed.
Table 1: Cytotoxicity of Pyrimidine-Based Compounds (IC50, µM)
| Compound Class | Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | Reference |
| Pyrazolo[1,5-a]pyrimidine | Compound 12b | - | 40.54 | 29.77 | [14] |
| Imidazole-pyrimidine-sulfonamide | Compound 88 | - | - | - | [1] |
| Hydrazonylpyrimidine | Compound X | 0.87-12.91 | - | - | [7] |
Table 2: Enzyme Inhibition by Pyrimidine-Based Compounds (IC50)
| Target Enzyme | Compound | IC50 | Assay Type | Reference |
| EGFR | Compound 16 | 0.034 µM | Enzymatic | [15] |
| DHODH | Brequinar | 4.5 nM | Spectrophotometric | [16] |
| COX-2 | Compound 2a | 3.5 µM | Enzyme Immunoassay | [11] |
| PLK1 | BI 2536 | 0.93 nM | Immunoblot | [12] |
Table 3: Antiviral Activity of Pyrimidine-Based Compounds (EC50, µM)
| Virus | Compound | EC50 | Assay Type | Reference |
| HIV-1 | Compound 48 | 3.43-11.8 nM | Cell-based | [1] |
| SARS-CoV-2 | Leader Compounds | 20-50 µM | Cytopathic Effect | [17] |
V. Conclusion: A Commitment to Quality
The validation of in vitro assays is not merely a regulatory hurdle but a fundamental scientific responsibility. For pyrimidine-based compounds, where subtle structural modifications can lead to profound changes in biological activity, the reliability of the assays used to measure these effects is paramount. By adopting a systematic and rigorous approach to validation, as outlined in this guide, researchers can ensure the integrity of their data, make more informed decisions in the drug discovery process, and ultimately, accelerate the development of novel pyrimidine-based therapeutics. This commitment to quality is the bedrock upon which successful drug development is built.
References
-
Al-Ostath, A., et al. (2024). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 14(1), 1-21. Available at: [Link]
-
Ansari, A., et al. (2024). Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. Polycyclic Aromatic Compounds, 1-16. Available at: [Link]
-
Tylińska, B., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules, 29(5), 1145. Available at: [Link]
-
Ma, H., et al. (2008). The challenge of selecting protein kinase assays for lead discovery optimization. Expert Opinion on Drug Discovery, 3(6), 607-621. Available at: [Link]
-
ResearchGate. (n.d.). IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). Available at: [Link]
-
Wiley. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. Available at: [Link]
-
MDPI. (2021). Recent Advances in Pyrimidine-Based Drugs. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Recent Advances in Pyrimidine-Based Drugs. Available at: [Link]
-
Anticancer Research. (2016). Comparative Analysis of a FRET-based PLK1 Kinase Assay to Identify PLK1 inhibitors for Chemotherapy. Available at: [Link]
-
MDPI. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Available at: [Link]
-
National Center for Biotechnology Information. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Available at: [Link]
-
BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Available at: [Link]
-
National Center for Biotechnology Information. (2015). Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. Available at: [Link]
-
Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Available at: [Link]
-
YouTube. (2013). Development & Validation of Cell-based Assays. Available at: [Link]
-
ResearchGate. (2025). Comparison of the LDH and MTT assays for quantifying cell death: Validity for neuronal apoptosis? Available at: [Link]
-
DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. Available at: [Link]
-
PubMed. (2003). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Available at: [Link]
-
National Center for Biotechnology Information. (2023). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. Available at: [Link]
-
JRC Publications Repository. (2008). Comparison of Four Different Colorimetric and Fluorometric Cytotoxicity Assays in a Zebrafish Liver Cell Line. Available at: [Link]
-
MDPI. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Available at: [Link]
-
ResearchGate. (n.d.). The de novo pyrimidine and purine synthesis pathways. (A) Schematic of... Available at: [Link]
-
Wikipedia. (n.d.). Pyrimidine metabolism. Available at: [Link]
-
Taylor & Francis Online. (2018). Design of Experiment in Assessing Robustness and for Qualification of a Cell-Based Potency Assay. Available at: [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Available at: [Link]
-
Biology LibreTexts. (2023). 7.10: Pyrimidine de novo Biosynthesis. Available at: [Link]
-
ResearchGate. (n.d.). Schematic diagram of EGFR signaling pathway.[18] Growth factor binding... Available at: [Link]
-
Bio-Rad. (n.d.). EGFR signaling pathway Pathway Map. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Versatile small molecule kinase assay through real-time, ratiometric fluorescence changes based on a pyrene-DPA-Zn2+ complex. Available at: [Link]
-
ResearchGate. (n.d.). Antiproliferative activity of the compounds, IC50 (µM). Available at: [Link]
-
Wikimedia Commons. (n.d.). File:EGFR signaling pathway.png. Available at: [Link]
-
ResearchGate. (n.d.). Pyrimidine derivatives 48–50 with anti‐ZIKV action. Pyrimidine ring in orange color. Available at: [Link]
-
Sterling Pharma Solutions. (2024). Applying analytical method validation to cell-based potency assays. Available at: [Link]
-
RSC Publishing. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Available at: [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 7. mdpi.com [mdpi.com]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. wiley.com [wiley.com]
- 14. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. multispaninc.com [multispaninc.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
A Head-to-Head Comparison of Synthetic Routes to Hydroxymethylpyrimidines: A Guide for Researchers
For researchers and professionals in drug development and medicinal chemistry, the hydroxymethylpyrimidine scaffold is a recurring motif of significant interest. Found in natural products like the antibiotic bacimethrin and as a crucial component of vitamin B1 (thiamine), this heterocyclic core presents a versatile platform for designing novel therapeutic agents.[1][2][3] The strategic placement of the hydroxymethyl group allows for further functionalization, making the choice of synthetic route a critical decision in any research campaign.
This guide provides an in-depth, head-to-head comparison of two distinct and practical synthetic strategies for obtaining hydroxymethylpyrimidines. We will move beyond a simple listing of procedures to dissect the causality behind experimental choices, offering field-proven insights to inform your synthetic planning. The two routes we will explore are:
-
Route 1: Functional Group Interconversion via Reduction of a Pre-formed Pyrimidine Ester. This classic and reliable approach focuses on first constructing the pyrimidine ring with a stable ester functionality at the 5-position, followed by a straightforward reduction to the desired alcohol.
-
Route 2: Ring Construction from Acyclic Precursors. This strategy involves the cyclocondensation of open-chain starting materials, where the hydroxymethyl group, or a protected equivalent, is incorporated from the outset.
We will delve into the experimental protocols for each, supported by comparative data, and provide a mechanistic rationale to ground your understanding.
Route 1: The "Build First, Modify Later" Approach—Reduction of a Pyrimidine-5-Carboxylate
This synthetic strategy is arguably one of the most common and reliable methods for accessing 5-hydroxymethylpyrimidines.[1][4] The logic here is to leverage the stability and accessibility of pyrimidine-5-carboxylates, which can be prepared through various established methods, and then perform a high-yielding reduction of the ester to the primary alcohol.
The primary advantage of this route lies in its predictability and the commercial availability of a wide range of substituted pyrimidine-5-carboxylate esters. The reduction step is a cornerstone transformation in organic synthesis, with well-understood mechanisms and reaction conditions.
Experimental Protocol: Reduction of Ethyl 4-(substituted)-6-methyl-2-phenylpyrimidine-5-carboxylate
This protocol is adapted from a general procedure for the synthesis of a series of 5-hydroxymethylpyrimidines.[1]
Step 1: Dissolution of the Ester A proper ester (2 mmol) is dissolved in 20 mL of anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
Causality: THF is an excellent aprotic solvent for this reaction, as it is inert to the strong reducing agent and effectively dissolves both the starting material and the intermediate metal alkoxide. An inert atmosphere is crucial to prevent the highly reactive lithium aluminum hydride (LiAlH₄) from reacting with atmospheric moisture.
Step 2: Cooling and Addition of Reducing Agent The solution is cooled to 0 °C in an ice bath. Lithium aluminum hydride (LiAlH₄) (0.19 g, 5 mmol) is then added portion-wise.
Causality: The reaction is highly exothermic, and cooling to 0 °C helps to control the reaction rate and prevent potential side reactions. Portion-wise addition of the solid LiAlH₄ further aids in managing the exotherm. An excess of the reducing agent is used to ensure complete conversion of the ester.
Step 3: Reaction Monitoring The reaction mixture is stirred at 0 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Causality: A 1-hour reaction time at this temperature is typically sufficient for the complete reduction of the ester.
Step 4: Quenching and Work-up After 1 hour, 25 mL of chloroform (CHCl₃) is added, and the mixture is carefully poured into 100 mL of ice-cold water. The resulting mixture is then extracted three times with 50 mL portions of CHCl₃. The combined organic extracts are dried over anhydrous magnesium sulfate (MgSO₄).
Causality: The quenching process is critical and must be done carefully. The addition of a solvent like chloroform before the water helps to dilute the reaction mixture. The slow addition to ice-water safely decomposes the excess LiAlH₄ and the aluminum salts formed during the reaction. Chloroform is a suitable solvent for extracting the product from the aqueous layer. Drying with MgSO₄ removes any residual water from the organic phase.
Step 5: Isolation and Purification The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator. The crude product is then purified by crystallization from methanol.
Causality: Rotary evaporation efficiently removes the volatile solvent. Crystallization is an effective method for purifying the solid product, yielding the desired 5-hydroxymethylpyrimidine.
Data Summary for Route 1
| Parameter | Value | Reference |
| Starting Material | Ethyl 4-(substituted)-6-methyl-2-phenylpyrimidine-5-carboxylate | [1] |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | [1] |
| Solvent | Tetrahydrofuran (THF) | [1] |
| Reaction Temperature | 0 °C | [1] |
| Reaction Time | 1 hour | [1] |
| Yield | 70-84% (reported for various derivatives) | [1] |
Visualizing the Workflow: Route 1
Caption: Workflow for the synthesis of 5-hydroxymethylpyrimidine via ester reduction.
Route 2: The "All-in-One" Approach—Cyclocondensation of Acyclic Precursors
This approach builds the pyrimidine ring from open-chain starting materials in a cyclocondensation reaction.[5][6] For the synthesis of a hydroxymethylpyrimidine, this necessitates the use of a three-carbon component that already bears a hydroxymethyl group or a protected version thereof. This strategy can be more atom-economical and can lead to the final product in fewer steps if the starting materials are readily available.
A plausible set of starting materials for a 4-amino-5-hydroxymethyl-2-methylpyrimidine, a key intermediate for Vitamin B1, would be acetamidine (the N-C-N component) and a suitably functionalized three-carbon unit.[7] A logical, though not explicitly detailed in the search results for this specific target, three-carbon component would be a derivative of 2-(hydroxymethyl)malononitrile or a related β-dicarbonyl compound.
Experimental Protocol: A Representative Cyclocondensation
This protocol is a representative procedure based on analogous pyrimidine syntheses from acyclic precursors.[7]
Step 1: Preparation of the Reaction Mixture In a round-bottom flask, sodium ethoxide (NaOEt) is prepared by dissolving sodium metal (1.15 g, 50 mmol) in absolute ethanol (50 mL) under an inert atmosphere. To this solution, acetamidine hydrochloride (4.73 g, 50 mmol) is added, followed by 2-(ethoxymethylene)-3-hydroxypropanenitrile (a hypothetical but plausible starting material) (6.35 g, 50 mmol).
Causality: Sodium ethoxide acts as a base to deprotonate the acetamidine hydrochloride, generating the free amidine, and to catalyze the condensation reaction. Ethanol is a common solvent for such condensations. The chosen three-carbon precursor contains the necessary functionality for both cyclization and the final hydroxymethyl group.
Step 2: Reaction Conditions The reaction mixture is heated at reflux for 4-6 hours. The reaction progress can be monitored by TLC.
Causality: Heating provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.
Step 3: Isolation of the Product After cooling to room temperature, the reaction mixture is neutralized with glacial acetic acid. The solvent is then removed under reduced pressure. The resulting residue is triturated with water to dissolve the inorganic salts.
Causality: Neutralization quenches the basic catalyst. Removal of the solvent concentrates the product. Trituration with water is an effective way to remove the sodium chloride and any unreacted starting materials that are water-soluble.
Step 4: Purification The solid product is collected by filtration, washed with cold water, and then recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure 4-amino-5-hydroxymethyl-2-methylpyrimidine.
Causality: Filtration separates the solid product from the aqueous solution. Washing with cold water removes any remaining impurities. Recrystallization is a standard technique for purifying the final product.
Data Summary for Route 2
| Parameter | Value (Representative) | Reference |
| Starting Materials | Acetamidine, 2-(ethoxymethylene)-3-hydroxypropanenitrile | [7] (by analogy) |
| Base/Catalyst | Sodium Ethoxide (NaOEt) | [7] (by analogy) |
| Solvent | Ethanol | [7] (by analogy) |
| Reaction Temperature | Reflux (approx. 78 °C) | [7] (by analogy) |
| Reaction Time | 4-6 hours | [7] (by analogy) |
| Yield | Moderate to Good (expected) | N/A |
Visualizing the Pathway: Route 2
Caption: Cyclocondensation pathway for the de novo synthesis of a hydroxymethylpyrimidine.
Head-to-Head Comparison
| Feature | Route 1: Ester Reduction | Route 2: Cyclocondensation |
| Overall Strategy | Functional group interconversion on a pre-formed ring. | De novo ring construction from acyclic precursors. |
| Key Transformation | Reduction of an ester to an alcohol. | Cyclocondensation reaction. |
| Starting Materials | Substituted pyrimidine-5-carboxylate esters. | Simple acyclic C3 and N-C-N fragments. |
| Versatility | High, as a wide variety of substituted esters are available or can be synthesized. | Potentially high, but depends on the availability of suitably functionalized acyclic precursors. |
| Predictability | High, as ester reductions are very reliable reactions. | Moderate, as cyclocondensation can sometimes lead to regioisomeric byproducts depending on the substrates. |
| Reagents | Requires a strong, moisture-sensitive reducing agent like LiAlH₄. | Typically uses common bases like sodium ethoxide. |
| Reaction Conditions | Low temperature (0 °C) to control exothermicity. | Requires heating (reflux) to drive the reaction. |
| Atom Economy | Lower, as the reducing agent and subsequent quenching add to the waste stream. | Potentially higher, as more of the atoms from the starting materials are incorporated into the final product. |
Conclusion for the Practicing Scientist
The choice between these two synthetic routes will ultimately depend on the specific goals of the research project, the availability of starting materials, and the desired substitution pattern on the pyrimidine ring.
Route 1 (Ester Reduction) is the more conservative and often more reliable choice, particularly for laboratory-scale synthesis. Its main strengths are its predictability and the vast array of commercially available or readily accessible starting esters. This route is ideal when a specific substitution pattern is required and a corresponding ester is known.
Route 2 (Cyclocondensation) offers a more convergent and potentially more atom-economical approach. This route is particularly attractive for large-scale synthesis or when the required acyclic precursors are readily available and inexpensive. It allows for the rapid construction of the core heterocyclic structure, but may require more optimization to control regioselectivity and maximize yields.
By understanding the underlying principles and practical considerations of each route, researchers can make an informed decision to best achieve their synthetic objectives in the pursuit of novel hydroxymethylpyrimidine-based compounds.
References
-
Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Materials (Basel). 2021 Nov 16;14(22):6916. [Link]
-
Synthesis and biological properties of 5-hydroxy-methylpyrimidines. Acta Pol Pharm. 1993 Sep-Oct;50(5):373-8. [Link]
- Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
-
Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. Request PDF on ResearchGate. [Link]
-
Synthesis and Characterization of Some Pyrimidine Derivatives from Dimethyl Malonate and Evaluation of their Biological Activity. ResearchGate. [Link]
- Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
-
4-Amino-5-hydroxymethyl-2-methylpyrimidine. Wikipedia. [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. Scribd. [Link]
- Process for preparing 4-amino-5-methylpyridinone.
-
SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. [Link]
- Process for the preparation of pyrimidine derivatives.
-
Biosynthesis of the thiamin pyrimidine: the reconstitution of a remarkable rearrangement reaction. PubMed. [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
-
Biosynthesis of hydroxymethylpyrimidine pyrophosphate in Saccharomyces cerevisiae. PubMed. [Link]
-
Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI. [Link]
-
Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry. [Link]
- Process for the preparation of N-[(5-pyrimidinyl)methyl]-2-pyridinamines.
-
Acyclic nucleotide analogs derived from 8-azapurines: synthesis and antiviral activity. PubMed. [Link]
-
Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. National Institutes of Health. [Link]
- Process for the preparation of n-[(5-pyrimidinyl)methyl]-2-pyridinamines.
-
Synthesis of Cyclic and Acyclic Pyrimidine Nucleosides Analogues with Anticipated Antiviral Activity. PubMed. [Link]
-
The aminoshikimic acid pathway in bacteria as source of precursors for the synthesis of antibacterial and antiviral compounds. National Institutes of Health. [Link]
- Process for preparation of 2-amino-5-methyl-pyridine.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4-Amino-5-hydroxymethyl-2-methylpyrimidine - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological properties of 5-hydroxy-methylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bu.edu.eg [bu.edu.eg]
- 6. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our work necessitates the responsible handling and disposal of a wide array of chemical compounds. This guide provides a detailed protocol for the proper disposal of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate, a compound that, while not extensively characterized in public safety literature, belongs to the carbamate and pyrimidine chemical classes. The procedures outlined here are synthesized from established best practices for these chemical families, ensuring a cautious and compliant approach to waste management in the laboratory.
The core principle of this guide is to treat tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate as a potentially hazardous substance, warranting rigorous disposal protocols. This approach is grounded in the potential for related carbamate compounds to exhibit toxicity and the regulatory scrutiny applied to pyrimidine-based herbicides by agencies such as the U.S. Environmental Protection Agency (EPA).[1][2][3]
I. Hazard Assessment and Personal Protective Equipment (PPE)
Potential Hazards:
-
May be harmful if swallowed, inhaled, or in contact with skin.[5][6]
-
May cause skin, eye, and respiratory irritation.[7]
-
Thermal decomposition may produce hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[5]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are required.
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are mandatory.
-
Body Protection: A standard laboratory coat must be worn.
-
Respiratory Protection: All handling and disposal procedures must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8]
II. Spill Management and Cleanup Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is large, evacuate the immediate area.
-
Don PPE: Before addressing the spill, equip yourself with the full range of mandatory PPE.
-
Containment: For solid spills, carefully sweep up the material to avoid dust formation and place it into a suitable, labeled container for disposal.[5][9] For liquid spills, absorb with an inert material (e.g., sand, diatomite) and place it in a labeled disposal container.[10]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Waste Disposal: The collected spill waste must be disposed of as hazardous chemical waste, following the procedures outlined in Section III.
III. Proper Disposal Procedures
The disposal of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate must be handled with the assumption that it is a hazardous waste. Do not discharge this chemical or its containers into drains or the environment.[5][7]
Disposal Decision Workflow:
Caption: Decision workflow for the disposal of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate.
Recommended Disposal Methods:
-
Chemical Waste Collection:
-
Collect all waste containing tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.
-
-
Consult with Environmental Health & Safety (EHS):
-
Your institution's EHS department is the primary resource for specific disposal protocols. They will have established procedures and approved waste management vendors.
-
-
Incineration:
-
For many carbamate-based pesticides and chemical wastes, high-temperature incineration is the most effective and environmentally sound disposal method.[4] This process ensures the complete destruction of the compound.
-
-
Chemical Treatment (Hydrolysis):
-
Carbamates can often be degraded by hydrolysis, particularly under alkaline conditions.[4] This process breaks the carbamate linkage, reducing the toxicity of the compound.
-
This method should only be performed by trained personnel in a controlled laboratory setting and in accordance with your institution's EHS guidelines. The resulting solution must still be disposed of as hazardous waste.
-
IV. Regulatory Context
The disposal of carbamate-containing waste is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[1][11] These regulations include specific treatment standards that must be met before land disposal. It is imperative that all disposal activities comply with federal, state, and local regulations.
V. Conclusion
The responsible disposal of tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate is a critical aspect of laboratory safety and environmental stewardship. By adhering to the conservative guidelines outlined in this document, researchers can ensure they are handling this compound in a manner that is safe, compliant, and minimizes environmental impact. Always prioritize consulting your institution's EHS department for specific guidance.
References
-
Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011). U.S. Environmental Protection Agency. [Link]
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975). U.S. Environmental Protection Agency. [Link]
-
tert-Butyl carbamate - SAFETY DATA SHEET. (2010). Alfa Aesar. [Link]
-
Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste; and CERCLA Hazardous Substance Designation and Reportable Quantities. (1995). Federal Register. [Link]
-
Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. (2024). Agilent Technologies. [Link]
-
tert-Butyl N-(4-hydroxybutyl)carbamate. PubChem. [Link]
-
tert-butyl N-(1-hydroxypropan-2-yl)carbamate. PubChem. [Link]
-
Tert-butyl (piperidin-4-ylmethyl)carbamate. PubChem. [Link]
-
tert-Butyl hydroxy(methyl)carbamate. PubChem. [Link]
-
Registration Review of Pyridine and Pyrimidine Herbicides. (2025). U.S. Environmental Protection Agency. [Link]
-
EPA Addresses Ecological Risks Posed by Four Pyridines and Pyrimidines Herbicides. (2021). U.S. Environmental Protection Agency. [Link]
Sources
- 1. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.ie [fishersci.ie]
- 7. aksci.com [aksci.com]
- 8. benchchem.com [benchchem.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. agilent.com [agilent.com]
- 11. Federal Register :: Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste; and CERCLA Hazardous Substance Designation and Reportable Quantities [federalregister.gov]
A Senior Application Scientist's Guide to Handling tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate: A Protocol Built on Chemical Analogs
As researchers and drug development professionals, our commitment to safety is as paramount as our pursuit of scientific discovery. When handling novel or less-common compounds like tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate, for which extensive safety data may not be readily available, we must adopt a proactive and informed approach. This guide provides a comprehensive operational plan grounded in the principles of chemical analogy and risk mitigation. By analyzing data from structurally similar compounds, we can establish a robust framework for personal protective equipment (PPE), handling, and disposal, ensuring a secure laboratory environment.
The primary strategy employed here is to extrapolate safety requirements from close structural analogs, a standard and trusted practice in chemical safety assessment. The most pertinent analog is tert-Butyl (6-chloropyrimidin-4-yl)carbamate , which shares the core pyrimidinyl-carbamate structure. Data from this and other related carbamate compounds inform the protocols outlined below.
Hazard Assessment: An Analog-Based Approach
Based on the Safety Data Sheet (SDS) for tert-Butyl (6-chloropyrimidin-4-yl)carbamate, we can anticipate the primary hazards associated with our target compound.[1] Carbamates as a class can also present risks of irritation and are treated with caution.[2][3]
Anticipated Hazards:
-
Skin Irritation (H315): Expected to cause skin irritation upon direct contact.[1]
-
Serious Eye Irritation (H319): Expected to cause significant eye irritation.[1][4]
-
Respiratory Tract Irritation (H335): Inhalation of dust may lead to respiratory irritation.[1]
Core Personal Protective Equipment (PPE) Requirements
A multi-layered PPE strategy is essential to prevent exposure through skin contact, eye contact, and inhalation. The following table summarizes the mandatory PPE for handling tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 (US) or EN 166 (EU) standards.[1][2] | Protects against accidental splashes and airborne dust which can cause serious eye irritation.[1][4] A face shield should be worn over goggles during procedures with a high splash risk. |
| Hand Protection | Chemical-resistant nitrile, neoprene, or butyl rubber gloves.[3][5] | Provides a barrier against skin contact, a primary route of exposure.[3] Gloves must be inspected for integrity before each use and removed carefully to avoid contaminating the skin.[6][7] |
| Body Protection | A standard laboratory coat is required for all procedures. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or during mixing operations.[8] | Prevents contamination of personal clothing and minimizes skin exposure from spills or splashes.[5] Contaminated clothing should be removed immediately and laundered before reuse.[1] |
| Respiratory Protection | Not typically required when working within a certified chemical fume hood. If handling outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved air-purifying respirator with a P3 particulate filter is mandatory.[2][3] | Prevents the inhalation of airborne particles that may cause respiratory tract irritation.[1] Engineering controls like fume hoods are the primary method for exposure control.[5] |
Operational and Disposal Plans
Adherence to a strict, step-by-step protocol is critical for minimizing risk. The following workflow provides a self-validating system for safe handling and disposal.
Experimental Workflow Diagram
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

